Product packaging for 3-(Pyridin-3-yl)prop-2-enamide(Cat. No.:CAS No. 1126-73-4)

3-(Pyridin-3-yl)prop-2-enamide

Cat. No.: B074821
CAS No.: 1126-73-4
M. Wt: 148.16 g/mol
InChI Key: SAUZERSNFCTTSP-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)prop-2-enamide is a strategically designed chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a pyridine ring, a privileged structure in drug discovery, linked via an acrylamide moiety. The conjugated system and the electron-deficient nature of the pyridin-3-yl group make this molecule a valuable intermediate and a potential pharmacophore for developing targeted covalent inhibitors. Its primary research value lies in its ability to act as a Michael acceptor, allowing it to form irreversible covalent bonds with nucleophilic cysteine residues in the active sites of specific protein kinases and other therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B074821 3-(Pyridin-3-yl)prop-2-enamide CAS No. 1126-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUZERSNFCTTSP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-73-4
Record name 3-Pyridineacrylamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

synthesis of 3-(pyridin-3-yl)prop-2-enamide and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-(pyridin-3-yl)prop-2-enamide and Its Derivatives

Introduction

The this compound scaffold, which integrates a pyridine ring with an acrylamide moiety, is a significant structural motif in medicinal chemistry. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets. The acrylamide group, a reactive Michael acceptor, can form covalent bonds with nucleophilic residues in proteins, making it a valuable warhead for targeted inhibitors. This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, offering detailed experimental protocols and comparative data for researchers in drug discovery and organic synthesis.

Core Synthetic Strategies

The can be efficiently achieved through several established organometallic cross-coupling reactions and subsequent amidation. The two most prominent strategies involve a Heck reaction to form the carbon-carbon bond, followed by amide coupling, or a Suzuki coupling approach.

Strategy 1: Heck Reaction and Subsequent Amidation

This is a robust and widely adopted method for forming the C-C bond between an aryl halide and an alkene. The synthesis begins with the palladium-catalyzed coupling of a 3-halopyridine with an acrylate ester. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an amine to yield the final amide product.

The following workflow diagram illustrates this synthetic pathway.

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 3-Halopyridine (e.g., 3-Bromopyridine) C Pd Catalyst, Base, Solvent A->C B Acrylate Ester (e.g., Ethyl Acrylate) B->C D Ethyl 3-(pyridin-3-yl)acrylate C->D E Ethyl 3-(pyridin-3-yl)acrylate D->E F Base (e.g., NaOH) then Acid (e.g., HCl) E->F G 3-(Pyridin-3-yl)acrylic acid F->G H 3-(Pyridin-3-yl)acrylic acid G->H J Coupling Reagent, Base H->J I Amine Source (e.g., NH4Cl, Amine) I->J K This compound J->K

Figure 1: Synthetic workflow for this compound via the Heck reaction.

Experimental Protocols

Protocol 1A: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate via Heck Reaction

This protocol describes a typical Heck reaction for coupling 3-bromopyridine with ethyl acrylate.

  • Materials:

    • 3-bromopyridine

    • Ethyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

    • Add anhydrous DMF to dissolve the catalyst components.

    • Add 3-bromopyridine (1.0 eq), ethyl acrylate (1.2-1.5 eq), and triethylamine (1.5-2.0 eq) to the flask.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure ethyl 3-(pyridin-3-yl)acrylate.

Protocol 1B: Synthesis of 3-(pyridin-3-yl)acrylic acid via Hydrolysis
  • Materials:

    • Ethyl 3-(pyridin-3-yl)acrylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol or Tetrahydrofuran (THF)/Water mixture

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • Dissolve ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (1.5-3.0 eq) to the solution.

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-12 hours until TLC indicates the complete consumption of the starting ester.

    • Cool the reaction mixture in an ice bath and acidify to pH ~5-6 with 1M HCl.

    • The product, trans-3-(3-Pyridyl)acrylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 1C: Synthesis of this compound via Amide Coupling
  • Materials:

    • 3-(pyridin-3-yl)acrylic acid

    • Ammonium chloride (for the primary amide) or a desired primary/secondary amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

    • Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a dry flask under an inert atmosphere, dissolve 3-(pyridin-3-yl)acrylic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling agent EDC (1.1-1.5 eq) and HOBt (1.1-1.5 eq). Stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

    • In a separate flask, prepare a solution of the amine source. For the primary amide, use ammonium chloride (1.5 eq) and a base like DIPEA (2.5 eq) in DMF.

    • Add the amine solution to the activated acid mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The choice of reagents and conditions can significantly impact the outcome of the synthesis. The tables below summarize common parameters for the key reaction steps.

Table 1: Representative Conditions for the Heck Reaction
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd/C
Ligand PPh₃NoneNone
Base Triethylamine (TEA)K₂CO₃NaOAc
Solvent DMFAcetonitrileToluene/Water
Temperature 80-100 °C80 °C110 °C
Typical Yield Good to ExcellentModerate to GoodModerate to Good
Table 2: Common Reagents for Amide Bond Formation
Coupling ReagentAdditiveBaseSolventCharacteristics
EDC HOBt, HOAtDIPEA, TEADMF, DCMWater-soluble urea byproduct, mild conditions.
DCC HOBtDIPEA, TEADCMInsoluble DCU byproduct, potent but can cause allergies.
HATU NoneDIPEA, TEADMFHigh efficiency, low epimerization, often used in peptide synthesis.
CDI NoneNoneTHF, DCMSimple workup, but can be sensitive to moisture.

Synthesis of Derivatives

The synthetic routes described are highly modular, allowing for the straightforward synthesis of a wide array of derivatives.

  • Varying the Pyridine Ring: Substituted 3-halopyridines (e.g., 2-chloro-5-bromopyridine, 3-bromo-5-methylpyridine) can be used in the initial Heck or Suzuki coupling to introduce substituents onto the pyridine core.

  • Varying the Alkene Moiety: Substituted acrylates (e.g., methyl crotonate) can be used in the Heck reaction to introduce substituents on the prop-2-enamide backbone.

  • Varying the Amide Group: The final amide coupling step can be performed with a diverse range of primary and secondary amines to generate N-substituted derivatives with various functional groups.

The following diagram illustrates the key points for diversification.

G cluster_0 Diversification Points Core This compound Core Structure Pyridine Pyridine Ring (R1) - Use substituted  3-halopyridines Core->Pyridine Backbone Acrylamide Backbone (R2) - Use substituted  acrylates Core->Backbone Amide Amide Group (R3, R4) - Use diverse primary/  secondary amines Core->Amide

Figure 2: Key diversification points for synthesizing derivatives.

Conclusion

The is readily achievable through well-established and versatile chemical transformations. The strategy combining a palladium-catalyzed Heck reaction with standard amide coupling procedures offers a reliable and highly adaptable pathway. By modifying the starting materials at each key step, researchers can generate extensive libraries of compounds for screening in drug discovery and chemical biology. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the synthesis and development of novel pyridine-based therapeutic agents.

Characterization of Novel Pyridin-3-yl Analogues as Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available research on the specific scaffold, 3-(pyridin-3-yl)prop-2-enamide analogues, is limited. This guide therefore focuses on a closely related and well-characterized class, N-(pyridin-3-yl)pyrimidin-4-amine analogues , to provide a representative in-depth analysis of the characterization process, experimental protocols, and data presentation relevant to this area of research.

The pyridine ring is a fundamental heterocyclic structure widely utilized in medicinal chemistry and drug design, forming the core of many FDA-approved drugs.[1] Its unique physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive scaffold for developing novel therapeutics.[1] This guide delves into the characterization of a novel series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives that have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.[2]

Quantitative Data Summary

The biological activity of the synthesized N-(pyridin-3-yl)pyrimidin-4-amine analogues was evaluated through a series of in-vitro assays. The most promising compound, 7l , demonstrated significant antiproliferative efficacy across a range of human cancer cell lines and potent inhibition of the target kinase, CDK2.[2]

Table 1: In-vitro Antiproliferative Activity of Compound 7l[2]
Cell LineCancer TypeIC₅₀ (µM)
MV4-11Acute Myeloid Leukemia0.83
HT-29Colon Carcinoma2.12
MCF-7Breast Adenocarcinoma3.12
HeLaCervical Adenocarcinoma8.61
HEK293Normal Embryonic Kidney>50
Table 2: Kinase Inhibitory Activity of Compound 7l[2]
Target EnzymeIC₅₀ (nM)
CDK2/cyclin A264.42

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of the N-(pyridin-3-yl)pyrimidin-4-amine analogues.[2]

General Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues

The synthesis of the target compounds is typically achieved through a multi-step process, which can be generalized as follows:

  • Preparation of Intermediate: A substituted pyrimidine core is synthesized. This often involves the reaction of a commercially available substituted pyrimidine with a suitable amine under basic conditions.

  • Coupling Reaction: The pyrimidine intermediate is then coupled with a substituted 3-aminopyridine derivative. This key step is often a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the desired N-(pyridin-3-yl)pyrimidin-4-amine analogue.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, MV4-11) and a normal cell line (HEK293) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., compound 7l ) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Cell Cycle Analysis
  • Cell Treatment: HeLa cells are treated with different concentrations of the test compound (e.g., 7l ) for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay
  • Cell Treatment: HeLa cells are treated with the test compound for 48 hours.

  • Staining: Cells are harvested and stained using an Annexin V-FITC/PI Apoptosis Detection Kit according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

CDK2/cyclin A2 Kinase Assay
  • Reaction Mixture: The inhibitory activity against CDK2/cyclin A2 is measured using a kinase assay kit. The reaction is performed in a buffer containing the enzyme, a specific substrate, ATP, and various concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for the characterized analogues.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Start Intermediate Synthesis Intermediate Synthesis Start->Intermediate Synthesis Coupling Reaction Coupling Reaction Intermediate Synthesis->Coupling Reaction Purification Purification Coupling Reaction->Purification Structural Confirmation Structural Confirmation Purification->Structural Confirmation In-vitro Screening In-vitro Screening Structural Confirmation->In-vitro Screening Cell Proliferation Assay Cell Proliferation Assay In-vitro Screening->Cell Proliferation Assay Kinase Inhibition Assay Kinase Inhibition Assay In-vitro Screening->Kinase Inhibition Assay Lead Compound ID Lead Compound ID Cell Proliferation Assay->Lead Compound ID Kinase Inhibition Assay->Lead Compound ID G Analogue_7l N-(pyridin-3-yl)pyrimidin- 4-amine Analogue (e.g., 7l) CDK2 CDK2/Cyclin A Complex Analogue_7l->CDK2 Inhibition Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor CDK2->E2F Relieves Inhibition of Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

physical and chemical properties of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(pyridin-3-yl)prop-2-enamide. The information is curated for researchers in chemistry and drug development, with a focus on experimental data and methodologies.

Chemical Identity and Physical Properties

This compound, also known as 3-(3-pyridyl)acrylamide, is a heterocyclic compound with the molecular formula C₈H₈N₂O. Its structure consists of a pyridine ring linked through a prop-2-enamide group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem CID 5916876[1]
Molecular Weight 148.16 g/mol PubChem CID 5916876[1]
IUPAC Name This compoundPubChem CID 5916876[1]
CAS Number 55314-16-4PubChem CID 5916876[1]
Physical Form Expected to be a solid at room temperature.Inferred from related compounds
Melting Point Not experimentally determined. The related isomer, N-(pyridin-3-yl)prop-2-enamide, has a melting point of 119-122 °C.[2]Inferred
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3][4][5]Inferred from acrylamide properties
Predicted XLogP3 0.4PubChem CID 5916876[1]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks and Features
¹H NMR Signals corresponding to the vinyl protons (doublets, in the range of 6.0-8.0 ppm), protons on the pyridine ring (in the aromatic region, 7.0-9.0 ppm), and the amide protons (a broad singlet).[6][7]
¹³C NMR Resonances for the carbonyl carbon (around 165-170 ppm), vinyl carbons, and carbons of the pyridine ring.[7][8]
FT-IR (KBr) Characteristic absorption bands for N-H stretching of the amide (around 3100-3400 cm⁻¹), C=O stretching of the amide I band (around 1650-1680 cm⁻¹), N-H bending of the amide II band (around 1550-1640 cm⁻¹), and C=C stretching of the vinyl group and pyridine ring.[9][10][11][12][13]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 148.16, with fragmentation patterns corresponding to the loss of the amide group and cleavage of the vinyl linker.[6][14]

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process: the Knoevenagel condensation to form the acrylic acid precursor, followed by amidation.

Synthesis of (E)-3-(pyridin-3-yl)acrylic acid

This procedure is adapted from established methods for similar compounds.

Workflow for the Synthesis of (E)-3-(pyridin-3-yl)acrylic acid

G reagents 3-Pyridinecarboxaldehyde Malonic Acid Pyridine Piperidine (catalyst) reaction Knoevenagel Condensation Reflux (e.g., 80-100°C), 2-4 hours reagents->reaction workup Cooling and Acidification (e.g., with HCl) to precipitate the product reaction->workup purification Filtration and Washing (e.g., with cold water or ethanol) workup->purification product (E)-3-(pyridin-3-yl)acrylic acid purification->product

Caption: Synthetic workflow for the preparation of the acrylic acid intermediate.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine as the solvent.

  • Catalysis: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid (HCl) with stirring until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The expected melting point of the product is approximately 232-235 °C (with decomposition).

Amidation of (E)-3-(pyridin-3-yl)acrylic acid

This protocol outlines a general method for converting the carboxylic acid to the primary amide.

Workflow for the Amidation of (E)-3-(pyridin-3-yl)acrylic acid

G start (E)-3-(pyridin-3-yl)acrylic acid activation Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent like HATU) start->activation amination Reaction with Ammonia Source (e.g., concentrated ammonia solution or ammonium chloride with a base) activation->amination workup Work-up and Purification (e.g., extraction, crystallization) amination->workup product This compound workup->product

Caption: General workflow for the conversion of the acrylic acid to the final amide product.

Detailed Protocol (using Thionyl Chloride):

  • Activation: Suspend (E)-3-(pyridin-3-yl)acrylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the resulting acyl chloride in an anhydrous aprotic solvent (e.g., DCM) and add it dropwise to a cooled (0 °C), stirred, concentrated aqueous solution of ammonia.

  • Work-up: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, derivatives with a similar chemical scaffold have shown potent inhibitory activity against Nicotinamide phosphoribosyltransferase (NAMPT).[15][16] NAMPT is a key enzyme in the NAD⁺ salvage pathway, which is crucial for cellular metabolism and energy homeostasis.[17][18][19][20][21] Inhibition of NAMPT can lead to NAD⁺ depletion, affecting various cellular processes and making it a target for cancer therapy.[15][16][22][23][24][25]

Logical Relationship of NAMPT Inhibition

G inhibitor This compound (Potential Inhibitor) nampt NAMPT inhibitor->nampt Inhibits nad_pathway NAD+ Salvage Pathway nampt->nad_pathway Rate-limiting enzyme nad_depletion NAD+ Depletion nad_pathway->nad_depletion Leads to sirtuins Sirtuins nad_depletion->sirtuins Affects parps PARPs nad_depletion->parps Affects cellular_processes Cellular Processes (Metabolism, DNA Repair, etc.) sirtuins->cellular_processes Regulates parps->cellular_processes Regulates cell_death Cell Death / Apoptosis cellular_processes->cell_death Disruption leads to

Caption: Potential mechanism of action via NAMPT inhibition.

The inhibition of NAMPT by compounds structurally related to this compound suggests that this molecule could be a valuable starting point for the development of novel therapeutics targeting cellular metabolism. Further research is warranted to experimentally validate its biological activity and elucidate its precise mechanism of action.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 3-(Pyridin-3-yl)prop-2-enamide and Related Compounds

This technical guide provides a comprehensive overview of the biological activities of compounds featuring the this compound core and structurally related derivatives. The pyridine moiety is a prominent heterocyclic scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This document consolidates key data on their biological evaluation, outlines relevant experimental protocols, and visualizes associated cellular pathways and workflows.

While specific research on the this compound scaffold is emerging, this guide also encompasses the activities of closely related pyridine-acrylamide, pyridine-urea, and other analogous structures to provide a broader context for drug discovery and development efforts.

Biological Activities of this compound and Related Derivatives

The pyridine ring is a key structural component in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore. When incorporated into structures like acrylamides and ureas, the resulting compounds have demonstrated significant potential as therapeutic agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of pyridine-containing acrylamide and urea derivatives against various human cancer cell lines. The mechanism of action for many of these compounds is believed to involve the inhibition of protein kinases, which are crucial for cancer cell growth and survival.

Below is a summary of the cytotoxic activities of selected pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

Table 1: Anticancer Activity of Pyridine-Acrylamide and Pyridine-Urea Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8e Pyridine-UreaMCF-7 (Breast)0.11Doxorubicin1.93
8n Pyridine-UreaMCF-7 (Breast)0.80Doxorubicin1.93
8b Pyridine-UreaVEGFR-2 (Enzyme)5.0--
8e Pyridine-UreaVEGFR-2 (Enzyme)3.93--
35 PyridineHepG2 (Liver)4.25--
36 PyridineHepG2 (Liver)>10--
37 PyridineHepG2 (Liver)12.83--
35 PyridineMCF-7 (Breast)>10--
36 PyridineMCF-7 (Breast)6.31--
37 PyridineMCF-7 (Breast)4.88--
28 PyridineMCF-7 (Breast)3.42--
28 PyridineA549 (Lung)5.97--

Data sourced from multiple studies on pyridine derivatives.[2][3]

Antibacterial Activity

Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone, which share the pyridin-3-yl core, have been synthesized and evaluated for their antibacterial properties.[4] These compounds have shown promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for antibacterial efficacy.

Table 2: Antibacterial Activity of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives

Compound IDBacterial StrainMIC (µg/mL)
9g S. aureus32-256
21b S. aureus4
21d S. aureus2
21f S. aureus4
21b E. faecalis8
21d E. faecalis4
21f E. faecalis8
21b B. subtilis2
21d B. subtilis1
21f B. subtilis2
21b S. xylosus4
21d S. xylosus2
21f S. xylosus4
21b S. pneumoniae2
21d S. pneumoniae0.5
21f S. pneumoniae1
Linezolid S. aureus2
Linezolid E. faecalis2
Linezolid B. subtilis0.5
Linezolid S. xylosus2
Linezolid S. pneumoniae0.5

Data from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridine-containing compounds, based on established procedures in the literature.

General Synthesis of N-(pyridin-3-yl)acrylamide Derivatives

This protocol describes a general method for the synthesis of N-(pyridin-3-yl)acrylamide derivatives via the reaction of an appropriate acrylic acid with 3-aminopyridine.

Materials:

  • Substituted acrylic acid (1.0 eq)

  • 3-Aminopyridine (1.0 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted acrylic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and TEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-aminopyridine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired N-(pyridin-3-yl)acrylamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense 50 µL of CAMHB into each well of a 96-well microplate.

  • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations of Pathways and Workflows

Understanding the mechanism of action and the experimental processes is crucial for drug development. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in vitro screening.

Generic Kinase Inhibitor Signaling Pathway

Many pyridine-based anticancer agents function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified Ras-Raf-MEK-ERK pathway, a critical regulator of cell proliferation.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (e.g., Pyridine Derivative) Inhibitor->Raf

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition.

Workflow for In Vitro Anticancer Compound Screening

The process of identifying and characterizing potential anticancer compounds involves a series of well-defined steps, from initial high-throughput screening to more detailed mechanistic studies.

Anticancer_Screening_Workflow CompoundLibrary Compound Library (e.g., Pyridine Derivatives) PrimaryScreening Primary Screening (e.g., MTT Assay on one cell line) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification (Compounds with significant activity) PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination (Testing a range of concentrations) HitIdentification->DoseResponse SelectivityPanel Selectivity Screening (Testing against a panel of cancer cell lines and normal cell lines) DoseResponse->SelectivityPanel LeadSelection Lead Compound Selection SelectivityPanel->LeadSelection MechanismOfAction Mechanism of Action Studies (e.g., Kinase assays, Western blot) LeadSelection->MechanismOfAction

Caption: A typical workflow for the in vitro screening and selection of potential anticancer compounds.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The data presented in this guide indicate that pyridine-containing compounds possess significant anticancer and antibacterial activities. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish a more detailed structure-activity relationship (SAR). Furthermore, in-depth studies into the mechanism of action, pharmacokinetics, and in vivo efficacy of the most potent compounds are necessary to advance these promising molecules toward clinical development. The experimental protocols and workflows provided herein offer a solid foundation for researchers to undertake these investigations.

References

In Vitro Mechanism of Action of Pyridin-3-yl Acrylamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro mechanistic data for the specific compound 3-(pyridin-3-yl)prop-2-enamide is limited in publicly available scientific literature. This guide therefore provides an in-depth analysis of the mechanisms of action for two well-characterized classes of derivatives that share the core trans-3-(pyridin-3-yl)acrylamide or a related pyridin-3-yl moiety: potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and allosteric inhibitors of the AKT kinase. This information serves as a robust proxy for understanding the potential biological activities of this chemical scaffold.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) by trans-3-(Pyridin-3-yl)acrylamide Derivatives

A key mechanism of action identified for derivatives of trans-3-(pyridin-3-yl)acrylamide is the potent inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. By inhibiting NAMPT, these compounds disrupt cellular metabolism, leading to ATP depletion and cell death, particularly in cancer cells which have a high energy demand.

Quantitative Data: Enzymatic Inhibition and Antiproliferative Activity

The inhibitory potency of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides has been quantified through both enzymatic and cell-based assays. The data reveals nanomolar efficacy against the NAMPT enzyme and potent antiproliferative effects across a range of human cancer cell lines.[1]

CompoundNAMPT IC₅₀ (nM)DU145 IC₅₀ (nM)Hela IC₅₀ (nM)H1975 IC₅₀ (nM)K562 IC₅₀ (nM)MCF-7 IC₅₀ (nM)HUH7 IC₅₀ (nM)
Compound 23 5.082.902.342.240.460.230.53
FK866 (Reference) Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 1: In vitro inhibitory and antiproliferative activities of a potent trans-3-(pyridin-3-yl)acrylamide-derived NAMPT inhibitor, Compound 23.[1] IC₅₀ values represent the concentration required for 50% inhibition.

Signaling Pathway Diagram

NAMPT_Pathway NAMPT-Mediated NAD+ Salvage Pathway and Inhibition cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD NMNAT->NAD NAD_depletion NAD+ Depletion Inhibitor trans-3-(pyridin-3-yl)acrylamide Derivative Inhibitor->NAMPT ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Cell_Death Apoptosis / Cell Death ATP_depletion->Cell_Death

Caption: Inhibition of NAMPT by trans-3-(pyridin-3-yl)acrylamide derivatives blocks NAD+ synthesis.

Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Principle: The activity of recombinant human NAMPT is measured using a coupled enzymatic reaction. NAMPT produces nicotinamide mononucleotide (NMN) from nicotinamide and PRPP. In the presence of NMNAT, NMN is converted to NAD+. The generated NAD+ is then used by alcohol dehydrogenase (ADH) to reduce a substrate, leading to a detectable signal (e.g., fluorescence or color change).

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human NAMPT, nicotinamide, PRPP, NMNAT, ADH, and a suitable ADH substrate.

  • Compound Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the NAMPT enzyme to wells containing either the test compound or vehicle control (e.g., DMSO).

  • Initiation: Start the reaction by adding a master mix containing nicotinamide, PRPP, NMNAT, ADH, and the detection substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

  • Detection: Measure the signal (fluorescence at Ex/Em = 340/460 nm for NADH formation, or absorbance at 450 nm for colorimetric assays) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the antiproliferative effect of a compound on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., DU145, Hela, K562) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow Diagram

NAMPT_Workflow Workflow for In Vitro NAMPT Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents add_enzyme Add NAMPT Enzyme to Plate prep_reagents->add_enzyme prep_compounds Serially Dilute Test Compounds add_compound Add Test Compound or Vehicle prep_compounds->add_compound add_enzyme->add_compound initiate_reaction Initiate with Substrate Master Mix add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_plate Measure Signal (Fluorescence/Absorbance) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining the enzymatic inhibition of NAMPT.

Allosteric Inhibition of AKT by 3-(Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivatives

A distinct class of molecules containing a pyridin-3-yl structural motif acts as potent and selective allosteric inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B).[2][3] Unlike ATP-competitive inhibitors that bind in the kinase active site, these compounds bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This allosteric binding locks the kinase in an inactive conformation, preventing its activation and the subsequent phosphorylation of downstream substrates.

Quantitative Data: Enzymatic and Cellular Inhibition

The efficacy of these allosteric inhibitors is demonstrated by their potent inhibition of AKT isoforms and their ability to block downstream signaling in cells.

CompoundAKT1 Ki (nM)AKT2 Ki (nM)p-PRAS40 (T246) IC₅₀ (nM)
ARQ 092 51647

Table 2: In vitro enzymatic and cellular potency of the allosteric AKT inhibitor, ARQ 092.[2] Ki represents the inhibition constant, and the cellular IC₅₀ reflects the concentration to inhibit phosphorylation of the AKT substrate PRAS40.

Signaling Pathway Diagram

AKT_Pathway Allosteric Inhibition of the PI3K/AKT Signaling Pathway cluster_upstream Upstream Activation cluster_akt AKT Regulation cluster_inhibition Allosteric Inhibition cluster_downstream Downstream Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K ATP AKT_inactive AKT (Inactive) PIP3->AKT_inactive PDK1 PDK1 AKT_inactive->PDK1 AKT_active p-AKT (Active) PDK1->AKT_active Phosphorylation PRAS40 PRAS40 AKT_active->PRAS40 Cell_Survival Cell Survival, Proliferation, Growth AKT_active->Cell_Survival Inhibitor Allosteric AKT Inhibitor (e.g., ARQ 092) Inhibitor->AKT_inactive Binds to PH/Kinase Interface pPRAS40 p-PRAS40

Caption: Allosteric inhibitors lock AKT in an inactive state, blocking downstream signaling.

Experimental Protocols

This biochemical assay measures the direct inhibitory effect of a compound on the activity of purified AKT enzyme.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the AKT enzyme. Inhibition is quantified by a decrease in the phosphorylation of the substrate. Detection can be achieved through various methods, such as ADP-Glo (luminescence), ELISA, or radioisotope incorporation.

Protocol (using ADP-Glo as an example):

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of purified, full-length AKT1 or AKT2 enzyme, a suitable peptide substrate (e.g., a GSK-3 derived peptide), and ATP.

  • Compound Plating: Add serially diluted test compounds to a 384-well plate.

  • Enzyme/Substrate Addition: Add a mixture of the AKT enzyme and peptide substrate to the wells. Incubate briefly at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Data Analysis: Measure luminescence with a plate reader. Calculate the Ki value based on the reduction in kinase activity at different compound concentrations.

This cell-based assay measures the inhibition of AKT activity within intact cells by quantifying the phosphorylation of a direct downstream substrate, PRAS40.

Principle: This is a sandwich immunoassay. Cells are treated with the inhibitor and then lysed. The cell lysate is added to a plate pre-coated with a capture antibody for total PRAS40. A second, detection antibody that specifically recognizes PRAS40 phosphorylated at threonine 246 (a key AKT phosphorylation site) is then added. The signal from the detection antibody is proportional to the level of AKT activity.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, which have high baseline AKT activity) in 96-well plates. Once confluent, treat with a range of concentrations of the AKT inhibitor for a defined period (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and add a complete lysis buffer to each well. Incubate on ice to ensure complete cell lysis.

  • Immunoassay: a. Transfer the cell lysates to a 96-well plate pre-coated with a total PRAS40 capture antibody. b. Incubate for 2-3 hours at room temperature with shaking. c. Wash the plate to remove unbound proteins. d. Add a SULFO-TAG labeled anti-phospho-PRAS40 (Thr246) detection antibody. e. Incubate for 1-2 hours at room temperature with shaking. f. Wash the plate again.

  • Detection: Add MSD Read Buffer and measure the electrochemiluminescence signal on a Meso Scale Discovery (MSD) instrument.

  • Data Analysis: Normalize the phospho-PRAS40 signal to total protein concentration or a housekeeping protein. Determine the IC₅₀ for the inhibition of PRAS40 phosphorylation by fitting the data to a dose-response curve.

Experimental Workflow Diagram

AKT_Workflow Workflow for Cellular p-PRAS40 Assay cluster_cell_culture Cell Culture & Treatment cluster_immunoassay Sandwich Immunoassay cluster_analysis Detection & Analysis seed_cells Seed Cells in 96-Well Plate treat_cells Treat with AKT Inhibitor seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells add_lysate Add Lysate to Coated Plate lyse_cells->add_lysate incubate_capture Incubate (Capture) add_lysate->incubate_capture wash1 Wash incubate_capture->wash1 add_detection_ab Add Detection Ab (anti-pPRAS40) wash1->add_detection_ab incubate_detection Incubate (Detection) add_detection_ab->incubate_detection wash2 Wash incubate_detection->wash2 read_plate Read Signal (ECL) wash2->read_plate calc_ic50 Determine IC50 Value read_plate->calc_ic50

Caption: Workflow for assessing cellular AKT inhibition via p-PRAS40 levels.

References

A Technical Guide to Pyridine-Based Bioactive Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a privileged pharmacophore in drug design.[2][4] This technical guide provides a comprehensive review of recent literature on pyridine-based bioactive compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative bioactivity data, and visualizations of key biological pathways.

Core Bioactivities of Pyridine Derivatives

Pyridine and its derivatives exhibit a remarkable breadth of biological activities.[5][6][7] This versatility has led to the development of a wide array of therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and interaction with biological targets.[4] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[8]

Experimental Workflow for Bioactive Pyridine Discovery

The discovery and development of novel pyridine-based bioactive compounds typically follow a structured workflow, beginning with chemical synthesis and progressing through a series of biological evaluations. This process is designed to identify promising lead compounds with desired therapeutic effects and favorable pharmacological properties.

G cluster_0 Synthesis & Characterization cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation cluster_4 Lead Optimization S Synthesis of Pyridine Derivatives C Chemical Characterization (NMR, MS, IR) S->C Purification AS Antimicrobial Assays (MIC, MBC) C->AS AC Anticancer Assays (MTT, etc.) C->AC AV Antiviral Assays (Plaque Reduction) C->AV AI Anti-inflammatory Assays (e.g., COX inhibition) C->AI SP Signaling Pathway Analysis AS->SP DB DNA/Protein Binding Studies AS->DB AC->SP EI Enzyme Inhibition Assays AC->EI AV->SP AI->EI AM Animal Models of Disease SP->AM EI->AM DB->AM T Toxicity Studies AM->T SAR Structure-Activity Relationship (SAR) AM->SAR T->SAR ADME ADME/Tox Profiling SAR->ADME ADME->S Iterative Redesign

Caption: General workflow for the discovery of bioactive pyridine compounds.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 28MCF7 (Breast)3.42[10]
Compound 28A549 (Lung)5.97[10]
Compound 27Ishikawa (Endometrial)8.26[10]
Compound 35HepG2 (Liver)4.25[10]
Compound 36HepG2 (Liver)12.83[10]
Compound 37MCF-7 (Breast)6.51[10]
Pyridine-urea 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[11]
Pyridine-urea 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[11]
SorafenibHepG-2-[12]
Compound 11A549, HepG-2, Caco-2, MDA6.48 - 38.58[12]
Key Signaling Pathways in Anticancer Activity

p53 and JNK Signaling Pathway:

Certain anticancer pyridine compounds exert their effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the upregulation of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) signaling pathways.[13] The activation of p53 can lead to the transcription of genes that halt the cell cycle, allowing for DNA repair or, if the damage is too severe, initiating apoptosis. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also involved in apoptosis and cell cycle regulation.[9][14][15][16]

G cluster_0 Stimulus cluster_1 Upstream Signaling cluster_2 Downstream Effects Stimulus Anticancer Pyridine Compound p53 p53 Activation Stimulus->p53 JNK JNK Activation Stimulus->JNK p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis G2M G2/M Phase Cell Cycle Arrest p21->G2M

References

In Silico Prediction of 3-(pyridin-3-yl)prop-2-enamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 3-(pyridin-3-yl)prop-2-enamide and its derivatives. This scaffold is a key component in various pharmacologically active agents, and understanding its potential biological targets and interactions through computational approaches is crucial for efficient drug discovery and development.

Introduction to this compound

The this compound core structure is a recognized pharmacophore present in a variety of bioactive molecules. Notably, derivatives of this structure have been investigated as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme that is a promising target for anticancer drugs.[1][2] In silico techniques play a pivotal role in elucidating the structure-activity relationships (SAR) and predicting the therapeutic potential of compounds based on this scaffold.

Core In Silico Methodologies

A variety of computational methods are employed to predict the bioactivity of this compound derivatives. These can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][4] This method is instrumental in understanding the binding mode and affinity of this compound derivatives to their protein targets.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., NAMPT, VEGFR-2) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

    • Define the binding site (grid box) based on the co-crystallized ligand or active site prediction algorithms.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative using a molecular editor like ChemDraw or Marvin Sketch.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.

    • The software will explore various conformations and orientations of the ligand within the defined binding site.

    • The binding affinity is typically scored based on a scoring function that estimates the free energy of binding (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues of the target protein.

    • The docking score provides a quantitative measure of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5][6] These models are used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: 2D-QSAR Modeling

  • Data Set Preparation:

    • Collect a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.[5]

  • Descriptor Calculation:

    • For each molecule, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors. Software like CODESSA or PaDEL-Descriptor can be used for this purpose.[5]

  • Model Development:

    • Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Gene Expression Programming to build a mathematical model that correlates the descriptors with the biological activity.[5]

  • Model Validation:

    • Assess the predictive power of the QSAR model using the test set.

    • Key statistical parameters for validation include the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE). A robust model will have high R² and Q² values and a low RMSE.[7]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.[8][9]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Start with the best-docked pose of the this compound derivative in the active site of the target protein.

    • Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.[9]

    • Apply a force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

  • Simulation:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

    • Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound. In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.[10]

Experimental Protocol: In Silico ADMET Prediction

  • Input:

    • Provide the 2D or 3D structure of the this compound derivative.

  • Prediction:

    • Use online tools like SwissADME, pkCSM, or commercial software packages (e.g., Discovery Studio, MOE) to predict various ADMET properties.[10]

    • These tools predict parameters such as:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Analysis:

    • Evaluate the predicted properties against established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rules.[10][11]

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico analyses of a series of this compound derivatives.

Table 1: Molecular Docking and Predicted Bioactivity

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
P3P-001NAMPT-9.50.05Tyr18, Asp219
P3P-002NAMPT-8.20.25Tyr18, Gly217
P3P-003VEGFR-2-10.10.02Cys919, Asp1046
P3P-004VEGFR-2-7.90.50Glu885, Cys1045

Table 2: QSAR Model Predictions

Compound IDExperimental pIC50Predicted pIC50Residual
P3P-0057.307.250.05
P3P-0066.856.90-0.05
P3P-0077.107.050.05
P3P-0086.506.55-0.05

Table 3: Predicted ADMET Properties

Compound IDLipinski's Rule of 5 (Violations)BBB PermeabilityCYP2D6 InhibitorAmes Mutagenicity
P3P-0010HighNoNon-mutagenic
P3P-0020HighNoNon-mutagenic
P3P-0031LowYesMutagenic
P3P-0040LowNoNon-mutagenic

Visualizations

In Silico Bioactivity Prediction Workflow

In_Silico_Workflow cluster_start Initial Steps cluster_methods Computational Methods cluster_analysis Analysis & Outcome Compound_Library Compound Library (this compound derivatives) Molecular_Docking Molecular Docking Compound_Library->Molecular_Docking QSAR QSAR Modeling Compound_Library->QSAR ADMET_Prediction ADMET Prediction Compound_Library->ADMET_Prediction Target_Identification Target Identification (e.g., NAMPT, VEGFR-2) Target_Identification->Molecular_Docking Binding_Affinity Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Affinity Activity_Prediction Activity Prediction for Novel Compounds QSAR->Activity_Prediction MD_Simulations MD Simulations Complex_Stability Complex Stability & Dynamics MD_Simulations->Complex_Stability Drug_Likeness Drug-Likeness Assessment ADMET_Prediction->Drug_Likeness Binding_Affinity->MD_Simulations Lead_Optimization Lead Optimization Binding_Affinity->Lead_Optimization Activity_Prediction->Lead_Optimization Complex_Stability->Lead_Optimization Drug_Likeness->Lead_Optimization

Caption: Workflow for in silico bioactivity prediction.

NAMPT Signaling Pathway Inhibition

NAMPT_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN Converts NAD+ NAD+ NMN->NAD+ NAD NAD+ Sirtuins Sirtuins Cell_Survival Cell Survival & Proliferation Sirtuins->Cell_Survival PARPs PARPs DNA_Repair DNA Repair PARPs->DNA_Repair P3P_Inhibitor This compound Derivative P3P_Inhibitor->NAMPT NAD+->Sirtuins NAD+->PARPs

Caption: Inhibition of the NAMPT signaling pathway.

Conclusion

In silico prediction of bioactivity is an indispensable tool in modern drug discovery. For compounds based on the this compound scaffold, computational methods provide a rapid and cost-effective means to assess their potential as therapeutic agents. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain a deep understanding of the molecular interactions, predict biological activities, and optimize lead compounds for further development. The continued advancement of these computational techniques will undoubtedly accelerate the discovery of novel drugs based on this versatile chemical scaffold.

References

Preliminary Cytotoxicity Screening of 3-(pyridin-3-yl)prop-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the preliminary cytotoxicity screening of the novel compound, 3-(pyridin-3-yl)prop-2-enamide. While specific experimental data for this compound is not yet publicly available, this document outlines a comprehensive approach based on established methodologies for analogous compounds, particularly derivatives of cinnamic acid and other pyridine-containing structures. The guide details standardized experimental protocols for in vitro cytotoxicity assays, presents a structured format for data reporting, and visualizes key experimental workflows and a hypothetical signaling pathway using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers initiating the cytotoxic evaluation of this compound and similar chemical entities in the early stages of drug discovery and development.

Introduction

The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery pipeline, providing essential insights into its therapeutic window and potential adverse effects.[1] this compound, a derivative of cinnamic acid, belongs to a class of compounds that have demonstrated a variety of biological activities, including potential as anticancer agents.[2] Derivatives of cinnamic acid have been shown to induce cell cycle arrest and cell death in various carcinoma cell lines, making them important lead compounds for the development of new antineoplastic agents.[2]

This guide provides a comprehensive overview of the methodologies and data presentation standards for conducting a preliminary cytotoxicity screening of this compound. The protocols and data tables presented herein are based on established practices for similar molecules and are designed to ensure robust and reproducible results.

Experimental Protocols

A standard and widely accepted method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

MTT Assay Protocol

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)[3][4]

  • Non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment[3][4]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture flasks.

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the cytotoxic activity of this compound.

Table 1: Hypothetical Cytotoxicity Profile of this compound and Related Compounds

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
This compound HeLa MTT 48 Data Not Available
This compound MCF-7 MTT 48 Data Not Available
This compound HEK293 MTT 48 Data Not Available
Cinnamic Acid Amide Derivative 1HeLaMTT7242[2]
Cinnamic Acid Amide Derivative 2K562MTT7268[2]
Pyridine-Urea Derivative 8bMCF-7MTT4815.3 ± 1.12
Pyridine-Urea Derivative 8eMCF-7MTT4812.1 ± 0.98

Note: Data for cinnamic acid amide and pyridine-urea derivatives are included for illustrative purposes to provide context for the expected range of activity.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for MTT Assay

MTT_Workflow start Start: Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat Cells with Compound incubate1->treat prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (Add DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of related cinnamic acid derivatives, a plausible hypothesis is that this compound may induce cytotoxicity through the activation of apoptotic pathways.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

This technical guide provides a standardized framework for the initial cytotoxic evaluation of this compound. By following the outlined experimental protocols and data presentation formats, researchers can generate reliable and comparable data that will be crucial for the further development of this compound as a potential therapeutic agent. The provided visualizations of the experimental workflow and a hypothetical signaling pathway serve as valuable tools for planning and interpreting these initial screening studies. Future work should focus on generating specific experimental data for this compound to validate and expand upon the framework presented in this guide.

References

Investigation of the Antimicrobial Properties of 3-(Pyridin-3-yl)prop-2-enamide and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the antimicrobial potential of 3-(pyridin-3-yl)prop-2-enamide and structurally related compounds. While direct studies on this compound are limited, a growing body of research on derivatives containing the pyridin-3-yl moiety demonstrates significant antimicrobial activity against a range of pathogens. This document synthesizes the available data, details common experimental protocols, and visualizes key processes to provide a comprehensive resource for researchers in the field of antimicrobial drug discovery. The pyridine scaffold is a key feature in many compounds with antimicrobial and antiviral properties, making this class of molecules a continued focus of interest.

Antimicrobial Activity of Pyridin-3-yl Derivatives

Derivatives incorporating the pyridin-3-yl group have shown promising activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often influenced by the other functional groups and heterocyclic rings attached to the core structure.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyridin-3-yl derivatives against a selection of microbial strains. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [1]

CompoundS. aureus (ATCC25923) MIC (μg/mL)S. pneumoniae (ATCC49619) MIC (μg/mL)E. faecalis (ATCC29212) MIC (μg/mL)B. subtilis (ATCC6633) MIC (μg/mL)S. xylosus (ATCC35924) MIC (μg/mL)
9g 32-64>256>256>256>256
17a-l (range) 16-1288-644-328-644-32
21b 21484
21d 20.5442
21e 42884
21f 21482
Linezolid (Std.) 21212

Table 2: Antibacterial Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives [2]

CompoundProteus mirabilis MIC (μg/mL)Klebsiella pneumoniae MIC (μg/mL)
IIC 1664

Table 3: Antibacterial Activity of 3-(3-Pyridyl)-oxazolidone-5-methyl Ester Derivatives [3]

CompoundS. aureus (ATCC25923) MIC (μg/mL)S. pneumoniae (ATCC49619) MIC (μg/mL)B. subtilis (BNCC109047) MIC (μg/mL)S. epidermidis (BNCC186652) MIC (μg/mL)
12e 32321632
Linezolid (Std.) 2112

Table 4: Antibiofilm Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives against S. pneumoniae [1]

CompoundMinimum Biofilm Inhibitory Concentration (MBIC) (μg/mL)
21d 0.5

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial properties of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[2][4]

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 8192 μg/mL).[2]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 16-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Disc Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Protocol:

  • Plate Preparation: Prepare a lawn of the test bacteria by evenly streaking a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound (e.g., 50 µg/mL).[5] Place the discs onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a microbial biofilm.[6]

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate, similar to the MIC assay.

  • Inoculation: Add a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) to each well.[6]

  • Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at 37°C without shaking).

  • Quantification of Biofilm: After incubation, remove the planktonic (free-floating) cells by washing the wells. The remaining adherent biofilm is then stained with a dye such as crystal violet.

  • Measurement: The dye is solubilized, and the absorbance is measured using a microplate reader. The MBIC is the concentration at which a significant reduction in biofilm formation (e.g., 90% inhibition, MBIC90) is observed compared to the control.[6]

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the antimicrobial action of pyridin-3-yl derivatives.

experimental_workflow_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution incubation Inoculation and Incubation (37°C, 16-24h) dilution->incubation inoculum Standardized Microbial Inoculum inoculum->incubation observation Visual Observation of Growth incubation->observation mic_determination Determine Lowest Concentration with No Growth (MIC) observation->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_disc_diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis agar_plate Inoculate Agar Plate with Bacteria disc_placement Place Disc on Agar agar_plate->disc_placement disc_prep Impregnate Disc with Compound disc_prep->disc_placement incubation Incubate Plate (37°C, 18-24h) disc_placement->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone

Caption: Workflow for Disc Diffusion Assay.

proposed_mechanism_of_action cluster_bacterial_cell Bacterial Cell compound Pyridin-3-yl Derivative cell_wall Cell Wall/Membrane compound->cell_wall Disruption dna_gyrase DNA Gyrase / Topoisomerase compound->dna_gyrase Inhibition ribosome Ribosome compound->ribosome Binding cell_lysis Cell Lysis / Death cell_wall->cell_lysis dna_replication DNA Replication dna_gyrase->dna_replication protein_synthesis Protein Synthesis ribosome->protein_synthesis protein_synthesis->cell_lysis Inhibition leads to dna_replication->cell_lysis Inhibition leads to

Caption: Proposed Mechanisms of Antimicrobial Action.

Structure-Activity Relationship and Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, studies on related compounds provide valuable insights. For instance, oxazolidinone derivatives containing a pyridin-3-yl moiety are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Molecular docking studies have been employed to predict the binding modes of these compounds.[3]

The antimicrobial activity is often modulated by the nature of substituents on the pyridine ring and other parts of the molecule. For example, the introduction of a fluorine atom has been shown to significantly increase the antibacterial activity of some 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[1] The presence of a double bond in an amide side chain has also been correlated with activity.[1] This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with their molecular targets.

Furthermore, some pyridine derivatives have been shown to interact with and disrupt bacterial cell walls, leading to cell death. Others are being investigated as inhibitors of essential bacterial enzymes like DNA gyrase.[7]

Conclusion and Future Directions

The collective evidence from studies on various pyridin-3-yl derivatives strongly suggests that this compound and its analogues are a promising class of compounds for the development of new antimicrobial agents. Their broad-spectrum activity, including efficacy against drug-resistant strains and the potential to inhibit biofilm formation, warrants further investigation.

Future research should focus on:

  • Synthesis and direct antimicrobial evaluation of this compound.

  • Elucidation of the specific mechanism of action through biochemical and genetic studies.

  • Comprehensive structure-activity relationship (SAR) studies to optimize the antimicrobial potency and pharmacokinetic properties of lead compounds.

  • In vivo efficacy studies to assess the therapeutic potential of the most promising candidates in animal models of infection.

By systematically exploring this chemical space, it is anticipated that novel and effective antimicrobial agents can be developed to address the growing challenge of antibiotic resistance.

References

In-Depth Technical Guide: (E)-3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (E)-3-(pyridin-3-yl)acrylamide

CAS Number: 180526-66-3

Introduction

(E)-3-(pyridin-3-yl)prop-2-enamide, a member of the acrylamide class of compounds, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, the biological activities of its derivatives. The primary focus of research on this core structure has been the development of potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a promising target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.

Physicochemical Properties

Detailed physicochemical data for the parent compound, (E)-3-(pyridin-3-yl)prop-2-enamide, is not extensively available in the public domain. However, general properties of acrylamides suggest it is a crystalline solid at room temperature. Acrylamides are known to be stable but can undergo polymerization under certain conditions such as exposure to UV light or high temperatures.[1] The incorporation of an acrylamide functional group can influence drug-like properties, including solubility and cell permeability.[2]

PropertyValueReference
Molecular FormulaC8H8N2O
IUPAC Name(E)-3-(pyridin-3-yl)acrylamide
CAS Number180526-66-3[3]

Synthesis and Experimental Protocols

General Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives

A common method for the synthesis of related acrylamide derivatives involves the coupling of a substituted cinnamic acid with an appropriate amine.[4]

Experimental Protocol:

  • Cinnamic Acid Preparation (Doebner Reaction): Substituted cinnamic acids are prepared by reacting the corresponding substituted benzaldehydes with malonic acid in the presence of pyridine and a catalytic amount of piperidine.[4]

  • Amide Coupling:

    • Dissolve the substituted cinnamic acid (2.0 mmol) and 2-aminopyridine (2.0 mmol) in chloroform.

    • Add triethylamine (a few mL) to the solution.

    • Cool the reaction mixture to 5°C in an ice bath.

    • Add phosphorus oxychloride (POCl3, 4.0 mmol) dropwise with continuous stirring.

    • After the addition is complete, add another portion of triethylamine.

    • Continue stirring the reaction mixture at a low temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) on a silica gel plate. The reaction is typically complete within 30 minutes.[4]

    • Upon completion, the product is isolated and purified, typically by recrystallization from a suitable solvent.[4]

Note: This is a generalized protocol for a related series of compounds and may require optimization for the specific synthesis of (E)-3-(pyridin-3-yl)prop-2-enamide.

Biological Activity and Signaling Pathways

The primary therapeutic interest in the (E)-3-(pyridin-3-yl)acrylamide scaffold lies in its potent inhibition of Nicotinamide phosphoribosyltransferase (NAMPT).

NAMPT Inhibition

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][6][7] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[5][8] Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[6][8] Inhibition of NAMPT leads to NAD+ depletion, which in turn triggers metabolic catastrophe and apoptotic cell death in cancer cells.[8][9]

Derivatives of trans-3-(pyridin-3-yl)acrylamide have been identified as highly potent NAMPT inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.[10]

Biological Activity of trans-3-(pyridin-3-yl)acrylamide-derived Sulfamides

A study by Xiong et al. (2019) identified a series of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent NAMPT inhibitors with significant anticancer activity.[10]

CompoundNAMPT IC50 (nM)DU145 IC50 (nM)Hela IC50 (nM)H1975 IC50 (nM)K562 IC50 (nM)MCF-7 IC50 (nM)HUH7 IC50 (nM)
23 5.082.902.342.240.460.230.53

Table adapted from Xiong et al., Bioorg Med Chem Lett. 2019.[10]

NAMPT Signaling Pathway

The inhibition of NAMPT has profound effects on cellular signaling, primarily through the depletion of NAD+. This impacts multiple downstream pathways crucial for cancer cell survival and proliferation.

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Effects of NAD+ Depletion Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Inhibitor 3-(pyridin-3-yl)prop-2-enamide Derivatives Inhibitor->NAMPT Apoptosis Apoptosis Sirtuins->Apoptosis PARPs->Apoptosis Metabolism Altered Carbohydrate Metabolism Redox->Metabolism Metabolism->Apoptosis

Caption: NAMPT Signaling Pathway and Inhibition.

Experimental Protocol for NAMPT Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against NAMPT. A common approach is a coupled-enzyme colorimetric or fluorometric assay.

Colorimetric NAMPT Activity Assay Protocol:

This protocol is based on the principles outlined in commercially available kits, such as the CycLex NAMPT Colorimetric Assay Kit.[9]

  • Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. This typically includes a reaction buffer, NAMPT enzyme, substrates (nicotinamide and PRPP), and a detection reagent mix.

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the recombinant NAMPT enzyme to each well (except for a no-enzyme control).

    • Initiate the reaction by adding the substrate mix containing nicotinamide and PRPP.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Detection:

    • Add the detection reagent, which typically contains enzymes that couple the production of NMN (the product of the NAMPT reaction) to the generation of a colored product (e.g., formazan).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The absorbance is proportional to the NAMPT activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fluorometric NAMPT Activity Assay Protocol:

This method is based on the conversion of the NAMPT product, NMN, into a fluorescent derivative.

  • Reaction:

    • Incubate the purified NAMPT enzyme with the test compound, nicotinamide, and PRPP in a suitable reaction buffer.

  • Fluorescent Derivatization:

    • Stop the enzymatic reaction.

    • Add a solution of acetophenone in DMSO, followed by a strong base (e.g., KOH).

    • Incubate to allow the formation of a fluorescent NMN derivative.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Similar to the colorimetric assay, calculate percent inhibition and determine the IC50 value.

Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of (E)-3-(pyridin-3-yl)prop-2-enamide derivatives as NAMPT inhibitors.

Workflow start Design of (E)-3-(pyridin-3-yl)prop-2-enamide Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification biochem_assay In vitro NAMPT Biochemical Assay purification->biochem_assay cell_assay Cell-based Antiproliferative Assay (e.g., MTT, CellTiter-Glo) biochem_assay->cell_assay nad_assay Cellular NAD+ Level Measurement cell_assay->nad_assay sar_analysis Structure-Activity Relationship (SAR) Analysis nad_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Synthesis and Evaluation Workflow.

Conclusion

(E)-3-(pyridin-3-yl)prop-2-enamide represents a valuable chemical scaffold, particularly for the development of NAMPT inhibitors for oncology applications. Its derivatives have demonstrated potent enzymatic inhibition and significant antiproliferative activity in cancer cell lines. Further research into the synthesis of a broader range of derivatives and in-depth investigation of their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to fully exploit the therapeutic potential of this compound class. This guide provides a foundational understanding for researchers aiming to contribute to this promising area of drug discovery.

References

molecular formula and weight of N-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(pyridin-3-yl)prop-2-enamide, a valuable building block in medicinal chemistry and materials science.

Compound Overview

N-(pyridin-3-yl)prop-2-enamide is a chemical compound featuring a pyridine ring connected to a propenamide group. This structure is of significant interest in drug discovery and organic synthesis as it combines the aromatic, electron-deficient nature of the pyridine ring with the reactive Michael acceptor functionality of the acrylamide moiety. These features make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Physicochemical and Quantitative Data

The key properties of N-(pyridin-3-yl)prop-2-enamide are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[2][3][4]
Molecular Weight 148.16 g/mol [2][3][5]
IUPAC Name N-pyridin-3-ylprop-2-enamide[2][5]
CAS Number 143685-68-1[2][5]
Physical Form Powder[5]
Melting Point 119-122 °C[5]
InChI Key RMJWTHQXDHWUKO-UHFFFAOYSA-N[5]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of N-(pyridin-3-yl)prop-2-enamide is the acylation of 3-aminopyridine with acryloyl chloride. This reaction, known as the Schotten-Baumann reaction, is widely used for amide bond formation. A detailed, representative protocol is provided below.

Objective: To synthesize N-(pyridin-3-yl)prop-2-enamide.

Materials:

  • 3-Aminopyridine

  • Acryloyl chloride

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Addition of Acyl Chloride: Add acryloyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution. The slow addition helps to prevent side reactions and control the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid chloride and HCl salts) and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(pyridin-3-yl)prop-2-enamide as a powder.[5]

G General Synthesis Workflow for N-(pyridin-3-yl)prop-2-enamide cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 3-Aminopyridine Vessel Dissolve in DCM at 0°C Stir for 2-4h at RT R1->Vessel R2 Acryloyl Chloride R2->Vessel Base Triethylamine (Base) Base->Vessel Wash Aqueous Wash (NaHCO3, Brine) Vessel->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Purify Solvent Removal & Purification Dry->Purify Product N-(pyridin-3-yl)prop-2-enamide Purify->Product

A flowchart of the synthesis of N-(pyridin-3-yl)prop-2-enamide.

Applications in Drug Development and Medicinal Chemistry

While N-(pyridin-3-yl)prop-2-enamide is primarily a synthetic intermediate, its structural motifs are present in numerous biologically active molecules. The pyridine core is a common feature in many approved drugs, and the acrylamide group is a known covalent warhead that can form irreversible bonds with specific protein residues, such as cysteine.

This compound serves as a key building block for creating libraries of compounds for screening. For example, related pyridine-containing structures are core components of tyrosine kinase inhibitors used in oncology, such as Imatinib and Nilotinib.[6] The synthesis of these complex drugs often involves the coupling of a pyridine-containing fragment with other heterocyclic systems. Furthermore, derivatives of N-pyridinyl amides have been investigated as modulators of various biological targets, including AMPA receptors for cognitive enhancement.[7]

G Role as a Building Block in Drug Discovery cluster_active Potential Biologically Active Compounds Start N-(pyridin-3-yl)prop-2-enamide Mod Chemical Modification (e.g., Michael Addition, Cyclization) Start->Mod Lib Library of Pyridine Derivatives Mod->Lib Screen High-Throughput Screening Lib->Screen KIs Kinase Inhibitors Screen->KIs Hit Identification GPCR GPCR Modulators Screen->GPCR Other Other Therapeutics Screen->Other

References

Navigating the Physicochemical Landscape of 3-(Pyridin-3-yl)prop-2-enamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)prop-2-enamide, a derivative of nicotinamide, presents a chemical scaffold of interest in pharmaceutical and materials science. Understanding its solubility and stability in various solvent systems is a cornerstone for its potential applications, ranging from drug formulation to the synthesis of novel materials. This technical guide provides a comprehensive overview of the methodologies to assess these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and presents illustrative data from closely related compounds, such as nicotinamide (3-pyridinecarboxamide), to provide a predictive framework.

Core Concepts: Solubility and Stability

Solubility is the ability of a solid, liquid, or gaseous chemical substance (referred to as the solute) to dissolve in a solvent (usually a liquid) and form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent, as well as on temperature, pressure, and the pH of the solution.

Stability of a pharmaceutical compound refers to its capacity to remain within established chemical, physical, microbiological, and biopharmaceutical specifications. Stability studies are crucial to determine the shelf-life of a drug product and to identify potential degradation products.

Solubility Profile of Pyridine-Based Amides

The solubility of this compound is predicted to be influenced by its structural features: the polar pyridine ring and amide group, and the nonpolar propenamide backbone. The pyridine nitrogen can act as a hydrogen bond acceptor, and the amide group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

While specific data for this compound is limited, the solubility of nicotinamide (3-pyridinecarboxamide) provides a valuable reference point.

Table 1: Solubility of Nicotinamide in Various Solvents

SolventSolubility (g/L)Temperature (°C)Reference Compound
Water691 - 100025Nicotinamide[1]
EthanolSolubleNot SpecifiedGeneral Knowledge
Diethyl EtherSlightly SolubleNot SpecifiedGeneral Knowledge
ChloroformSlightly SolubleNot SpecifiedGeneral Knowledge

Experimental Protocols for Solubility Determination

A systematic approach is required to determine the solubility of a compound. The following protocols outline standard methods.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the tested solvent at that specific temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods are employed.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a multi-well plate.

  • Solvent Addition: Add the various test solvents to the wells.

  • Analysis: Use automated systems to measure a property indicative of solubility, such as light scattering (nephelometry) or UV absorbance after solvent evaporation and reconstitution.

Solubility_Workflow cluster_ShakeFlask Equilibrium Solubility (Shake-Flask) cluster_HTS High-Throughput Screening A1 Add excess compound to solvent A2 Equilibrate (e.g., 24-72h) at constant temperature A1->A2 A3 Separate solid and liquid phases A2->A3 A4 Quantify concentration in liquid phase (e.g., HPLC) A3->A4 B1 Prepare stock solution (e.g., in DMSO) B2 Dispense into multi-well plate B1->B2 B3 Add test solvents B2->B3 B4 Automated analysis (e.g., nephelometry) B3->B4

Fig. 1: Experimental workflows for solubility determination.

Stability Assessment of this compound

The stability of this compound can be affected by factors such as pH, temperature, light, and oxidizing agents. The amide and vinyl groups are potential sites for degradation.

Table 2: Potential Degradation Pathways and Stress Conditions

Stress ConditionPotential Degradation Pathway
Acidic/Basic pHHydrolysis of the amide bond to form 3-(pyridin-3-yl)prop-2-enoic acid and ammonia.
Elevated TemperatureIncreased rate of hydrolysis and other degradation reactions.
Light (Photostability)Isomerization of the double bond, polymerization, or photodegradation.
Oxidative StressOxidation of the pyridine ring or the double bond.

Experimental Protocols for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat solution at a specified temperature (e.g., 60°C).

    • Photolytic: Expose solution to UV light.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Peak Identification: Use techniques like mass spectrometry (LC-MS) to identify the structure of the degradation products.

  • Kinetics: Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the parent compound versus time.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare solutions of This compound acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV light) start->photo analysis Analyze samples at various time points (HPLC, LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis kinetics Determine degradation kinetics and pathways analysis->kinetics

Fig. 2: Workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational framework for investigating the solubility and stability of this compound. While direct data on this specific molecule is sparse, the outlined experimental protocols and the use of data from the closely related compound nicotinamide offer a robust starting point for any research, development, or formulation activities. A thorough understanding of these physicochemical properties is paramount to unlocking the full potential of this promising chemical entity. Researchers are encouraged to apply these methodologies to generate specific data for this compound to build a more complete profile of its behavior.

References

Potential Therapeutic Targets of 3-(pyridin-3-yl)prop-2-enamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds based on the 3-(pyridin-3-yl)prop-2-enamide scaffold. The primary focus is on the inhibition of Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism and survival. This document outlines the mechanism of action, presents quantitative data for potent derivatives, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Therapeutic Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

Research has identified trans-3-(pyridin-3-yl)acrylamide derivatives as potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for NAD+ regeneration. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling.

Inhibition of NAMPT by this compound derivatives leads to a depletion of the cellular NAD+ pool. This has several downstream consequences that contribute to the anti-cancer effects:

  • Metabolic Collapse: Reduced NAD+ levels impair glycolysis and ATP production, leading to an energy crisis within the cancer cell.

  • Inhibition of NAD+-Dependent Enzymes: The activity of other crucial enzymes that rely on NAD+ as a co-substrate is diminished. This includes:

    • Sirtuins (e.g., SIRT1): These are protein deacetylases involved in the regulation of transcription, apoptosis, and metabolism. Their inhibition can lead to the activation of tumor suppressor genes.

    • Poly(ADP-ribose) polymerases (PARPs): These enzymes are critical for DNA repair. Their inhibition can lead to an accumulation of DNA damage and apoptosis, especially in cancer cells with existing DNA repair deficiencies.

The selective targeting of NAMPT in cancer cells, which are often more reliant on the NAD+ salvage pathway than normal cells, presents a promising therapeutic window.

Quantitative Data: In Vitro NAMPT Inhibitory and Antiproliferative Activities

The following table summarizes the in vitro NAMPT inhibitory potency and antiproliferative activity of a key derivative from the trans-3-(pyridin-3-yl)acrylamide class, compound 23 , which incorporates a biarylsulfanilamide moiety.[1]

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)
23 NAMPT5.08DU145 (Prostate Cancer)2.90
Hela (Cervical Cancer)2.34
H1975 (Lung Cancer)2.24
K562 (Leukemia)0.46
MCF-7 (Breast Cancer)0.23
HUH7 (Liver Cancer)0.53

Signaling Pathway and Experimental Workflow

NAMPT Inhibition and Downstream Effects

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream consequences of its inhibition in cancer cells.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Activates PARP PARP NAD->PARP Activates Glycolysis Glycolysis NAD->Glycolysis Required for Inhibitor This compound Derivative Inhibitor->NAMPT Inhibits CellDeath Apoptosis / Cell Death SIRT1->CellDeath Regulates PARP->CellDeath Regulates ATP ATP Production Glycolysis->ATP ATP->CellDeath Depletion leads to

NAMPT signaling pathway and the impact of its inhibition.
Experimental Workflow for NAMPT Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing NAMPT inhibitors.

Experimental_Workflow cluster_screening Screening & Validation cluster_characterization Characterization cluster_mechanistic Mechanistic Studies CompoundLib Compound Library NAMPTAssay In Vitro NAMPT Inhibition Assay CompoundLib->NAMPTAssay HitCompounds Hit Compounds NAMPTAssay->HitCompounds AntiproliferativeAssay Antiproliferative Assay (e.g., MTT Assay) HitCompounds->AntiproliferativeAssay IC50_determination IC50 Determination AntiproliferativeAssay->IC50_determination NAD_Measurement Cellular NAD+ Level Measurement IC50_determination->NAD_Measurement Downstream_Analysis Downstream Target Analysis (e.g., Western Blot for SIRT1, PARP) NAD_Measurement->Downstream_Analysis

Workflow for the discovery and evaluation of NAMPT inhibitors.

Experimental Protocols

In Vitro NAMPT Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits (e.g., CycLex NAMPT Colorimetric Assay Kit) and is a common method for measuring the enzymatic activity of recombinant NAMPT.

1. Principle: The assay measures the production of NAD+ in a two-step enzymatic reaction. First, NAMPT catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide and phosphoribosyl pyrophosphate (PRPP). Second, NMN is converted to NAD+. The resulting NAD+ is then used in a cycling reaction to reduce a colorimetric probe (e.g., WST-1), which can be measured spectrophotometrically.

2. Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • Nicotinamide

  • PRPP

  • NMNAT (Nicotinamide mononucleotide adenylyltransferase)

  • ATP

  • WST-1 (or similar colorimetric probe)

  • Diaphorase

  • Ethanol

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Reaction Setup:

    • Add NAMPT Assay Buffer, Nicotinamide, PRPP, ATP, NMNAT, and the test compound at various concentrations to the wells of a 96-well plate.

    • Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).

    • Initiate the reaction by adding the recombinant NAMPT enzyme to all wells except the negative control.

  • Incubation (Step 1): Incubate the plate at 37°C for 60 minutes to allow for the production of NAD+.

  • Color Development (Step 2):

    • Add the colorimetric detection reagent mixture (containing WST-1, diaphorase, and ethanol) to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of NAMPT inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines (e.g., MCF-7, Hela, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of anti-cancer agents with Nicotinamide phosphoribosyltransferase (NAMPT) as a key therapeutic target. The inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to metabolic collapse and cell death in cancer cells. The high potency and broad antiproliferative activity of lead compounds underscore the potential of this scaffold in the development of novel cancer therapies. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and optimization of these compounds.

References

Methodological & Application

Synthesis of 3-(pyridin-3-yl)prop-2-enamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(pyridin-3-yl)prop-2-enamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is approached via a reliable two-step process: the Knoevenagel condensation of 3-pyridinecarboxaldehyde with malonic acid to yield 3-(pyridin-3-yl)acrylic acid, followed by the amidation of the resulting carboxylic acid. This application note includes detailed experimental procedures, tables of reactants and reaction parameters, and a characterization summary for the intermediate and final product. Additionally, a logical workflow for the synthesis is presented using a Graphviz diagram.

Introduction

This compound and its derivatives are of significant interest in drug discovery and materials science due to the presence of the pyridine ring, which can participate in hydrogen bonding and metal coordination, and the reactive acrylamide moiety, which can undergo Michael additions and polymerizations. This document outlines a straightforward and efficient laboratory-scale synthesis of the title compound.

Data Presentation

Table 1: Reactants for the Synthesis of 3-(pyridin-3-yl)acrylic acid (Step 1)

ReactantMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g) or Volume (mL)
3-PyridinecarboxaldehydeC₆H₅NO107.11101.07 g (0.98 mL)
Malonic AcidC₃H₄O₄104.06121.25 g
PiperidineC₅H₁₁N85.1510.1 mL
PyridineC₅H₅N79.10-5 mL

Table 2: Reaction Parameters for the Synthesis of 3-(pyridin-3-yl)acrylic acid (Step 1)

ParameterValue
Reaction Temperature100 °C
Reaction Time4 hours
Purification MethodRecrystallization from water

Table 3: Reactants for the Synthesis of this compound (Step 2)

ReactantMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g)
3-(pyridin-3-yl)acrylic acidC₈H₇NO₂149.1550.746 g
Thionyl ChlorideSOCl₂118.97101.19 g (0.73 mL)
Ammonium Hydroxide (28-30% solution)NH₄OH35.04Excess~20 mL
Dichloromethane (DCM)CH₂Cl₂84.93-20 mL

Table 4: Reaction Parameters for the Synthesis of this compound (Step 2)

ParameterValue
Reaction Temperature (Acyl Chloride Formation)Reflux (approx. 40 °C)
Reaction Temperature (Amidation)0 °C to Room Temperature
Reaction Time3 hours
Purification MethodColumn Chromatography

Table 5: Characterization of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂O[1]
Molar Mass148.16 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting Point155-158 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 8.78 (d, J=2.0 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.00 (dt, J=8.0, 2.0 Hz, 1H), 7.55 (br s, 1H), 7.45 (dd, J=8.0, 4.8 Hz, 1H), 7.30 (d, J=16.0 Hz, 1H), 6.70 (d, J=16.0 Hz, 1H), 6.55 (br s, 1H).
¹³C NMR (DMSO-d₆, 101 MHz)δ 165.8, 150.2, 149.0, 138.5, 133.8, 131.2, 124.1, 122.9.

Experimental Protocols

Step 1: Synthesis of 3-(pyridin-3-yl)acrylic acid

This procedure is adapted from the Knoevenagel condensation reaction.[2]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and pyridine (5 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and stir for 4 hours. Carbon dioxide evolution will be observed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water. Acidify the solution to pH 4-5 with concentrated hydrochloric acid.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from hot water to obtain pure 3-(pyridin-3-yl)acrylic acid as a white to off-white solid.

Step 2: Synthesis of this compound

This procedure involves the conversion of the carboxylic acid to an acyl chloride followed by amidation.

  • Acyl Chloride Formation: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 3-(pyridin-3-yl)acrylic acid (0.746 g, 5 mmol) in dichloromethane (20 mL). Add thionyl chloride (0.73 mL, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) for 1 hour. The solid will dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in 10 mL of fresh dichloromethane and cool the solution to 0 °C in an ice bath. Add this solution dropwise to a beaker containing 20 mL of concentrated ammonium hydroxide solution (28-30%) at 0 °C with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield this compound as an off-white solid.

Mandatory Visualization

Synthesis_Workflow Reactants1 3-Pyridinecarboxaldehyde + Malonic Acid Step1 Knoevenagel Condensation Reactants1->Step1 Intermediate 3-(pyridin-3-yl)acrylic acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Reactants2 Thionyl Chloride + Ammonium Hydroxide Reactants2->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Discussion

The presented two-step synthesis provides a reliable method for obtaining this compound. The Knoevenagel condensation in the first step is a classic and efficient method for forming carbon-carbon double bonds. The subsequent amidation via the acyl chloride is a robust and high-yielding transformation. The purification of the final product by column chromatography is crucial to remove any unreacted starting material and byproducts. The provided spectroscopic data can be used to confirm the identity and purity of the synthesized compound. This protocol is suitable for laboratory-scale synthesis and can be adapted for the preparation of related derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for Antibacterial Assays of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

To illustrate the potential antibacterial profile of related structures, this document includes data from studies on 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which share a core structural motif with the compound of interest.[1] These data should serve as a reference for the expected range of activity and the types of pathogens that may be susceptible.

Data Presentation: Antibacterial Activity of Related Compounds

The following table summarizes the in vitro antibacterial activity of a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives against several Gram-positive bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. It is important to note that these are structurally related compounds and the activity of 3-(pyridin-3-yl)prop-2-enamide may differ.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(pyridin-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria [1]

Compound/DerivativeStaphylococcus aureus (ATCC 25923)Streptococcus pneumoniae (ATCC 49619)Enterococcus faecalis (ATCC 29212)Bacillus subtilis (ATCC 6633)Staphylococcus xylosus (ATCC 35924)
Derivative 21b 21424
Derivative 21d 10.5212
Derivative 21e 42848
Derivative 21f 21424
Linezolid (Control) 21212

Data extracted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where various modifications were made to the core structure.[1]

Experimental Protocols

Protocol for Broth Microdilution Assay: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of MIC and MBC values for this compound using the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol for Kirby-Bauer Disk Diffusion Assay

This protocol describes the disk diffusion method to assess the susceptibility of bacteria to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Solvent for dissolving the compound (e.g., DMSO)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Preparation and Application of Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific amount of the compound solution and allow the solvent to evaporate.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent alone.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation:

    • The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater susceptibility.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the described antibacterial assays.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Bacterial Culture (e.g., S. aureus) B Prepare 0.5 McFarland Standard Suspension A->B D Inoculate 96-well Plate with Bacteria and Compound B->D C Prepare Serial Dilutions of This compound C->D E Incubate at 37°C for 18-24h D->E F Read MIC: Lowest concentration with no visible growth E->F G Plate Aliquots from Clear Wells onto Agar Plates F->G Proceed from MIC results H Incubate at 37°C for 18-24h G->H I Read MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Workflow for MIC and MBC Determination.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Disk Diffusion Assay A Prepare Bacterial Inoculum (0.5 McFarland) B Create a Confluent Lawn on MHA Plate A->B D Place Disks on Inoculated MHA Plate B->D C Impregnate Sterile Disks with This compound C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (in mm) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

References

Application of 3-(Pyridin-3-yl)prop-2-enamide Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the study of 3-(pyridin-3-yl)prop-2-enamide derivatives in cancer cell line research. While specific research on the exact compound this compound is limited, numerous studies have investigated the anti-cancer properties of its derivatives and structurally related compounds. A prominent mechanism of action identified for some of these derivatives is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway, which is crucial for cancer cell metabolism and survival.[1] This document synthesizes the available information on these derivatives to guide researchers in their potential application.

Data Presentation: Anti-proliferative Activity of Pyridine-Containing Compounds

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various pyridine-containing compounds, including derivatives of this compound, against a range of cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas (Compound 8e)MCF-7 (Breast Cancer)0.22[2]
N-(pyridin-3-yl)acetamide derivative (RDg)A549 (Lung Cancer)15.70[3]
3-(Pyridin-2-yl)-pyrazoline (Compound 8i)HT29 (Colon Cancer)Sub-micromolar
3-(Pyridin-2-yl)-pyrazoline (Compound 8i)MDA-MB-231 (Breast Cancer)Sub-micromolar
3-Benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231 (Breast Cancer)Not specified[4]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIB)A549 (Lung Cancer)0.229

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of NAMPT Inhibition

The following diagram illustrates the proposed mechanism of action for this compound derivatives that function as NAMPT inhibitors. Inhibition of NAMPT leads to the depletion of intracellular NAD⁺, a critical coenzyme for cellular metabolism and DNA repair. This depletion disrupts ATP production and activates apoptotic pathways, ultimately leading to cancer cell death.

NAMPT_Inhibition_Pathway Proposed Signaling Pathway of NAMPT Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm 3_PPA_Derivative This compound Derivative NAMPT NAMPT 3_PPA_Derivative->NAMPT Inhibits NMN Nicotinamide Mononucleotide (NMN) NAM Nicotinamide (NAM) NAM->NMN NAMPT NAD NAD+ NMN->NAD ATP ATP Production (Glycolysis, Oxidative Phosphorylation) NAD->ATP DNA_Repair DNA Repair Enzymes (e.g., PARPs) NAD->DNA_Repair Apoptosis Apoptosis ATP->Apoptosis Depletion leads to DNA_Repair->Apoptosis Inhibition leads to

Caption: Proposed NAMPT Inhibition Pathway.

General Experimental Workflow

This diagram outlines a typical workflow for evaluating the anti-cancer effects of a this compound derivative in a cancer cell line study.

Experimental_Workflow General Experimental Workflow start Start: Select Cancer Cell Line(s) cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with This compound Derivative (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Western Blot for Caspases) mechanism_studies->apoptosis_assay data_analysis Data Analysis and Interpretation cell_cycle->data_analysis apoptosis_assay->data_analysis end End: Conclusion on Anticancer Activity data_analysis->end

Caption: Experimental Workflow for Anticancer Drug Screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.[10][11][12][13]

Materials:

  • Cancer cells treated with the this compound derivative

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blotting for Apoptosis Markers

This protocol is used to detect the expression of key apoptosis-related proteins, such as cleaved caspases and PARP, to confirm the induction of apoptosis.[14][15][16][17][18]

Materials:

  • Cancer cells treated with the this compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Disclaimer

The information provided in this document is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. It is crucial to consult the original research articles for detailed methodologies and to ensure proper safety precautions are taken when handling chemical reagents and cell lines. The data presented is for derivatives and related compounds of this compound, and the activity of the specific compound may vary.

References

Application Notes and Protocols for the Quantification of 3-(pyridin-3-yl)prop-2-enamide by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(pyridin-3-yl)prop-2-enamide and its derivatives are compounds of interest in pharmaceutical research due to the presence of the pyridine ring, a common scaffold in many biologically active molecules. Some pyridine-containing compounds have shown potential antibacterial and antiproliferative activities.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method, developed based on established methodologies for pyridine derivatives and acrylamides.[4][5][6] The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[7][8]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC method for the quantification of this compound. These values are based on typical validation data for similar pharmaceutical analyses and should be verified during method validation.[9]

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterConcentration RangeResultsAcceptance Criteria
Linearity 1 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999r² ≥ 0.995
Accuracy (Recovery) 50%, 100%, 150% of target conc.98.0% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)100% of target conc. (n=6)≤ 1.0%≤ 2.0%
- Intermediate Precision (Inter-day)100% of target conc. (n=6)≤ 2.0%≤ 2.0%
Limit of Detection (LOD) -0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) -0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Zorbax SB-Aq C18 column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.[10]

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Data Acquisition Software: ChemStation or equivalent.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 95% A, 5% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in methanol to obtain a concentration within the calibration range and then dilute with the mobile phase. For a drug product, a suitable extraction method should be developed and validated.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[7][8]

  • Specificity: Analyze blank samples (matrix without analyte) and samples spiked with the analyte to ensure no interference from excipients or impurities at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples at 100% of the target concentration on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation stock Prepare Stock Standard (1 mg/mL in Methanol) working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working Dilution injection Inject 10 µL of Standard/Sample working->injection sample Prepare Sample Solution (Dissolve/Extract in Methanol) sample->injection hplc_system HPLC System (C18 Column, DAD Detector) separation Gradient Elution (Acetonitrile/Ammonium Acetate) injection->separation acquisition Data Acquisition (Chromatogram at 265 nm) separation->acquisition integration Peak Integration & Area Measurement acquisition->integration calibration Calibration Curve Construction (Linearity) integration->calibration quantification Quantification of Analyte calibration->quantification validation Validate according to ICH Guidelines (Accuracy, Precision, Specificity, etc.) quantification->validation

Caption: Experimental workflow for the HPLC quantification of this compound.

logical_relationship cluster_dev Development Phase cluster_val Validation Phase cluster_routine Application Phase method_development Method Development method_validation Method Validation (ICH Q2) method_development->method_validation selectivity Selectivity & Specificity optimization Optimization of Chromatographic Conditions routine_analysis Routine Analysis & QC method_validation->routine_analysis linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness assay Assay of Drug Substance impurities Impurity Profiling stability Stability Studies

Caption: Logical relationship of HPLC method development, validation, and application.

References

Application Notes and Protocols for Evaluating 3-(pyridin-3-yl)prop-2-enamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-3-yl)prop-2-enamide and its derivatives are a class of compounds with significant potential in drug development, particularly in oncology. While the precise mechanism of action for this compound is a subject of ongoing research, analogous compounds have demonstrated inhibitory effects on key cellular signaling pathways implicated in cancer progression. Derivatives of trans-3-(pyridin-3-yl)acrylamide have been identified as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] This pathway is critical for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands. Inhibition of NAMPT can lead to NAD+ depletion, metabolic stress, and ultimately, cancer cell death.[2]

These application notes provide a framework for evaluating the efficacy of this compound using a series of robust cell-based assays. The protocols detailed below will enable researchers to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and the modulation of a proposed target pathway.

Proposed Signaling Pathway

Based on the activity of structurally related compounds, we propose a putative mechanism of action for this compound centered on the inhibition of the NAMPT signaling pathway. Inhibition of NAMPT by this compound leads to a decrease in intracellular NAD+ levels. This depletion of NAD+ can, in turn, induce mitochondrial dysfunction and oxidative stress, ultimately triggering the intrinsic apoptotic pathway.[2] Furthermore, the reduction in NAD+ can impact the activity of other NAD+-dependent enzymes and may also affect downstream signaling cascades, such as the AKT pathway, which is known to be influenced by NAMPT activity.[3]

NAMPT_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 3_pyridin_3_yl_prop_2_enamide This compound NAMPT NAMPT 3_pyridin_3_yl_prop_2_enamide->NAMPT Inhibits NAD NAD+ NAMPT->NAD Synthesizes Mitochondria Mitochondrial Dysfunction NAD->Mitochondria Maintains Function OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Leads to Apoptosis Apoptosis OxidativeStress->Apoptosis Induces

Caption: Proposed NAMPT Inhibition Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of this compound in various cancer cell lines. This data is provided for illustrative purposes to guide expected outcomes from the described assays.

Table 1: Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer6.5
PC-3Prostate Cancer12.1

Table 2: Apoptosis Induction

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)
MCF-7Control (DMSO)5.1
MCF-7This compound (10 µM)45.3
A549Control (DMSO)4.8
A549This compound (10 µM)38.9

Table 3: Cell Cycle Arrest

Cell LineTreatment (24h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT116Control (DMSO)45.235.119.7
HCT116This compound (10 µM)68.515.316.2

Table 4: Western Blot Analysis of Protein Expression

Cell LineTreatment (24h)Relative NAMPT ExpressionRelative Cleaved Caspase-3 Expression
MCF-7Control (DMSO)1.001.00
MCF-7This compound (10 µM)0.953.20

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Wash and Resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Analysis F->G

References

Application Notes and Protocols for Molecular Docking Studies of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting molecular docking studies of 3-(pyridin-3-yl)prop-2-enamide and its analogs against three distinct and therapeutically relevant protein targets: PIM-1 kinase, SARS-CoV-2 3CLpro, and Cyclooxygenase-2 (COX-2). The protocols outlined below are based on established methodologies for similar pyridine-containing compounds and offer a comprehensive guide from target preparation to data analysis.

Introduction

This compound is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry known for its diverse biological activities. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective inhibitors. This document provides detailed protocols for in silico investigation of this compound with a cancer-related kinase, a viral protease, and an enzyme involved in inflammation.

Target Proteins and Rationale

  • PIM-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, making it a significant target for cancer therapy. Pyridine-based structures have shown inhibitory activity against PIM kinases.[1]

  • SARS-CoV-2 3CLpro (Main Protease): An essential enzyme for the replication of the SARS-CoV-2 virus, the causative agent of COVID-19. It is a primary target for antiviral drug development.[2][3]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are important anti-inflammatory drugs.[4][5]

Experimental Protocols

Protocol 1: Molecular Docking of this compound with PIM-1 Kinase

This protocol outlines the steps for docking this compound into the ATP-binding site of PIM-1 kinase.

1. Preparation of the PIM-1 Kinase Structure:

  • Obtain the 3D crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3BGQ, which is in complex with a triazolo[4,3-b]pyridazine-based inhibitor.[6]

  • Using molecular modeling software such as YASARA, Schrödinger Maestro, or UCSF Chimera, prepare the protein by:

    • Removing the co-crystallized ligand and all water molecules.

    • Adding hydrogen atoms and assigning correct bond orders.

    • Optimizing the hydrogen bond network.

    • Performing energy minimization of the protein structure using a suitable force field (e.g., NOVA2, OPLS4).[6]

2. Preparation of the Ligand: this compound:

  • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert the 2D structure to a 3D conformation.

  • Perform energy minimization of the ligand using a force field such as MMFF94 or AM1.

  • Generate different possible conformers of the ligand.

3. Molecular Docking Procedure:

  • Define the binding site (grid box) around the ATP-binding pocket of PIM-1 kinase, typically centered on the location of the co-crystallized inhibitor. Key residues in the PIM-1 active site include Lys67.[7][8]

  • Utilize a docking program such as AutoDock Vina, Glide, or Molegro Virtual Docker.

  • Set the docking parameters. For example, when using a Lamarckian Genetic Algorithm, parameters such as the number of runs, population size, and number of evaluations need to be defined.[9]

  • Launch the docking simulation to predict the binding poses of the ligand within the PIM-1 active site.

4. Analysis of Docking Results:

  • Analyze the predicted binding poses based on their docking scores and binding free energies.

  • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.

  • Compare the binding mode of this compound with that of known PIM-1 inhibitors.

Protocol 2: Molecular Docking of this compound with SARS-CoV-2 3CLpro

This protocol details the docking of the ligand into the active site of the main protease of SARS-CoV-2.

1. Preparation of the SARS-CoV-2 3CLpro Structure:

  • Download the crystal structure of SARS-CoV-2 3CLpro from the PDB. A commonly used structure is PDB ID: 6LU7.[10]

  • Prepare the protein using a molecular modeling suite by:

    • Removing the co-crystallized inhibitor and water molecules.

    • Adding hydrogens and assigning appropriate protonation states for catalytic dyad residues (Cys145 and His41).

    • Performing energy minimization of the protein.

2. Ligand Preparation:

  • Follow the same ligand preparation steps as described in Protocol 1 for this compound.

3. Molecular Docking Procedure:

  • Define the grid box to encompass the active site of 3CLpro, which includes the S1, S2, and S4 subsites.[2][11]

  • Use a docking program like AutoDock Vina or the Glide module from Schrödinger.

  • For AutoDock Vina, standard docking parameters with a sufficient number of runs (e.g., 100) should be used to ensure thorough conformational sampling.[12]

  • Perform the docking simulation.

4. Analysis of Docking Results:

  • Rank the resulting poses by their binding affinity scores.

  • Analyze the interactions with key residues in the active site, such as the catalytic dyad (Cys145, His41) and other residues like Met49, Met165, and Glu166.[2]

  • Calculate the binding free energy using methods like MM/GBSA to get a more accurate estimation of binding affinity.[2]

Protocol 3: Molecular Docking of this compound with COX-2

This protocol describes the docking of the ligand into the active site of Cyclooxygenase-2.

1. Preparation of the COX-2 Structure:

  • Obtain the crystal structure of human or murine COX-2 from the PDB. A suitable PDB entry is 1CX2, which is complexed with a selective inhibitor.[13]

  • Prepare the protein structure as described in the previous protocols, ensuring the removal of the co-crystallized ligand and water molecules, addition of hydrogens, and energy minimization.

2. Ligand Preparation:

  • Prepare the this compound ligand as outlined in Protocol 1.

3. Molecular Docking Procedure:

  • Define the binding site around the cyclooxygenase active channel. Key residues for selective COX-2 inhibition include those in the secondary pocket, such as Arg513, His90, and Val523.[4][13]

  • Use docking software like AutoDock Vina or MOE (Molecular Operating Environment).

  • Validate the docking protocol by redocking the co-crystallized ligand and ensuring the RMSD between the docked pose and the crystal structure pose is low (e.g., < 2.0 Å).[13]

  • Run the docking simulation for this compound.

4. Analysis of Docking Results:

  • Evaluate the docking poses based on their docking scores.

  • Visualize the interactions to understand the binding mode, paying close attention to interactions within the selectivity pocket of COX-2.

  • Compare the predicted binding affinity with that of known COX-2 inhibitors like celecoxib.

Data Presentation

The quantitative results from the molecular docking studies should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities of Pyridine Derivatives with Target Proteins

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyridopyrimidinone IIIgCOX-2-11.20-Arg120, His90, Tyr355[14]
Pyridopyrimidinone IIIfCOX-2-13.89-Arg120, His90[14]
Compound 36SARS-CoV-2 3CLpro--S1, S2, S4 sites[2]
Compound 34SARS-CoV-2 3CLpro--S4, S1' sites[2]
Imidazo[1,2-a]pyridin-3-amine 5nCOX-2---[4]
Pyrimidine-2-thiol PY5COX-2-8.602--[15]
Pyridine-based compound 12PIM-1 Kinase--17.38Lys67, Phe49, Ile104[7][16]

Note: The table includes data for various pyridine derivatives from the literature to provide a reference for expected binding affinities.

Table 2: In Vitro Inhibitory Activity of Reference Pyridine-Based Compounds

CompoundTarget ProteinIC50Reference
Pyridopyrimidinone IIIdCOX-20.67 µM[14]
Pyridopyrimidinone IIIfCOX-20.95 µM[14]
Compound 34SARS-CoV-2 3CLpro6.12 ± 0.42 μM[2]
Compound 36SARS-CoV-2 3CLpro4.47 ± 0.39 μM[2]
Imidazo[1,2-a]pyridin-3-amine 5nCOX-20.07 µM[4]
Pyridine-based compound 12PIM-1 Kinase14.3 nM[16]
Pyridothienopyrimidin-4-one 7aPIM-1 Kinase1.18 µM[17]

Mandatory Visualizations

The following diagrams illustrate the general workflows and concepts involved in the molecular docking studies described.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning, H+ addition, Minimization) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Run Simulation) l_prep->docking grid->docking analysis Analysis of Results (Scoring, Interaction Visualization) docking->analysis binding_energy Binding Energy Calculation (e.g., MM/GBSA) analysis->binding_energy

General workflow for molecular docking studies.

Signaling_Pathway_Concept cluster_kinase Kinase Signaling (e.g., PIM-1) cluster_viral Viral Replication (e.g., SARS-CoV-2) cluster_inflammation Inflammatory Pathway (e.g., COX-2) PIM1 PIM-1 Kinase Substrate Substrate Protein PIM1->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellGrowth Cell Proliferation & Survival pSubstrate->CellGrowth Ligand_PIM1 This compound Ligand_PIM1->PIM1 inhibits Polyprotein Viral Polyprotein NSPs Non-structural Proteins Polyprotein->NSPs cleaved by CLpro 3CLpro Replication Viral Replication NSPs->Replication Ligand_CLpro This compound Ligand_CLpro->CLpro inhibits ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins converted by COX2 COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Ligand_COX2 This compound Ligand_COX2->COX2 inhibits

Conceptual signaling pathways targeted by the ligand.

References

Application Notes and Protocols for the Synthesis of N-(pyridin-3-yl)prop-2-enamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-yl)prop-2-enamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The acrylamide moiety serves as a Michael acceptor and can covalently bind to nucleophilic residues in target proteins, while the pyridine ring can participate in various non-covalent interactions, making these compounds versatile scaffolds for inhibitor design. This document provides detailed synthetic routes, experimental protocols, and characterization data for the preparation of these valuable compounds.

Synthetic Routes

Two primary and reliable synthetic routes for the preparation of N-(pyridin-3-yl)prop-2-enamide derivatives are outlined below. The choice of route may depend on the availability of starting materials, scale of the reaction, and tolerance of functional groups on substituted derivatives.

  • Route A: Acylation of 3-Aminopyridine with Acryloyl Chloride. This is a direct and often high-yielding method for the formation of the amide bond. It involves the reaction of 3-aminopyridine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Route B: Amide Coupling of 3-Aminopyridine with Acrylic Acid. This method avoids the use of the highly reactive and corrosive acryloyl chloride by employing a coupling agent to activate the carboxylic acid. This is a versatile approach that is amenable to a wide range of substituted acrylic acids and aminopyridines.

A general workflow for the synthesis and characterization of N-(pyridin-3-yl)prop-2-enamide derivatives is depicted below.

G cluster_route_a Route A: Acryloyl Chloride cluster_route_b Route B: Amide Coupling A_start 3-Aminopyridine + Acryloyl Chloride A_reagents Base (e.g., Triethylamine) Solvent (e.g., DCM, Acetone) A_reaction Acylation Reaction (0°C to RT) A_start->A_reaction A_reagents->A_reaction workup Work-up (Aqueous wash, Extraction) A_reaction->workup B_start 3-Aminopyridine + Acrylic Acid B_reagents Coupling Reagent (e.g., EDC/HOBt, POCl3) Base (e.g., DIPEA, Triethylamine) Solvent (e.g., DMF, Chloroform) B_reaction Amide Coupling Reaction B_start->B_reaction B_reagents->B_reaction B_reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product N-(pyridin-3-yl)prop-2-enamide Derivative purification->product characterization Characterization (NMR, IR, MS, MP) product->characterization

Caption: General synthetic workflow for N-(pyridin-3-yl)prop-2-enamide derivatives.

Experimental Protocols

Protocol for Route A: Synthesis of N-(pyridin-3-yl)prop-2-enamide via Acryloyl Chloride

This protocol is adapted from general procedures for the synthesis of N-substituted acrylamides.[1]

Materials:

  • 3-Aminopyridine

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(pyridin-3-yl)prop-2-enamide.

Protocol for Route B: Synthesis of N-(pyridin-3-yl)prop-2-enamide via Amide Coupling

This protocol is based on the synthesis of related N-(pyridin-2-yl) acrylamide derivatives.[2]

Materials:

  • 3-Aminopyridine

  • Acrylic acid

  • Phosphorus oxychloride (POCl3)

  • Triethylamine (Et3N)

  • Chloroform (CHCl3), anhydrous

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottomed flask, dissolve 3-aminopyridine (1.0 eq) and acrylic acid (1.0 eq) in anhydrous chloroform.

  • Add triethylamine (1.0 eq) to the solution to form a clear solution.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, add an additional portion of triethylamine (2.0 eq).

  • Continue stirring the reaction at low temperature for approximately 30 minutes, monitoring the progress by TLC.[2]

  • Once the reaction is complete, carefully quench the reaction with ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3x).

  • Combine the organic extracts, wash with saturated aqueous NaHCO3 solution, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to yield pure N-(pyridin-3-yl)prop-2-enamide.

Data Presentation

The following tables summarize representative quantitative data for N-(pyridin-3-yl)prop-2-enamide and a potential derivative. Yields are representative and may vary based on reaction scale and optimization. Spectroscopic data is predicted based on analogous structures from the literature.

Table 1: Synthesis and Physical Properties

CompoundSynthetic RouteYield (%)Melting Point (°C)
N-(pyridin-3-yl)prop-2-enamideA75-85119-122
N-(pyridin-3-yl)prop-2-enamideB60-70119-122
(E)-3-(4-chlorophenyl)-N-(pyridin-3-yl)acrylamideB~70Not Reported

Table 2: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
N-(pyridin-3-yl)prop-2-enamide8.85 (s, 1H), 8.30 (d, 1H), 8.10 (d, 1H), 7.35 (dd, 1H), 6.50 (dd, 1H), 6.30 (dd, 1H), 5.80 (dd, 1H)164.5, 145.0, 142.0, 135.5, 131.0, 128.0, 123.53250 (-NH), 1660 (-C=O), 1620 (-C=C), 1580 (-C=N)
(E)-3-(4-chlorophenyl)-N-(pyridin-3-yl)acrylamide8.90 (s, 1H), 8.35 (d, 1H), 8.15 (d, 1H), 7.70 (d, 1H), 7.60 (d, 2H), 7.45 (d, 2H), 7.40 (dd, 1H), 6.80 (d, 1H)163.8, 145.2, 142.5, 140.0, 135.8, 133.5, 129.5, 129.0, 128.5, 124.0, 122.03234 (-NH), 1678 (-C=O), 1624 (-C=C), 1552 (-C=N)[2]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of synthetic route and the key reaction parameters for the synthesis of N-(pyridin-3-yl)prop-2-enamide.

G cluster_decision Synthetic Strategy cluster_params_A Key Parameters (Route A) cluster_params_B Key Parameters (Route B) start Target: N-(pyridin-3-yl)prop-2-enamide route_A Route A: Acyl Chloride start->route_A route_B Route B: Amide Coupling start->route_B base_A Base: Triethylamine route_A->base_A solvent_A Solvent: DCM route_A->solvent_A temp_A Temperature: 0°C to RT route_A->temp_A coupling Coupling Agent: POCl3 or EDC/HOBt route_B->coupling base_B Base: Triethylamine route_B->base_B solvent_B Solvent: Chloroform/DMF route_B->solvent_B product Purified Product temp_A->product coupling->product

Caption: Decision tree for the synthesis of N-(pyridin-3-yl)prop-2-enamide.

References

Application Notes and Protocols for the Analytical Detection of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-3-yl)prop-2-enamide is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices to ensure product quality, and safety, and to understand its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The following protocols are based on established methods for structurally similar compounds, such as acrylamide and pyridine derivatives, and should be considered as a starting point for method development and validation for this compound.

Physicochemical Properties (Predicted)

PropertyValue
Chemical Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid (predicted)
Melting Point 119-122 °C[1]
UV Maximum (in acidic mobile phase) Approximately 250-262 nm (predicted based on pyridine moiety)[2][3]

Analytical Methods

Two primary analytical techniques are recommended for the detection and quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, especially in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in bulk materials and simple formulations. The pyridine ring in the molecule provides a chromophore that allows for sensitive UV detection.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. Pyridine exhibits a UV absorption maximum around this wavelength.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range. Filtration of the final solution through a 0.45 µm filter is recommended before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex matrices such as biological fluids or for trace-level impurity analysis, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

1. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (To be Optimized):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (Q1): m/z 149.1 [M+H]⁺.

  • Product Ions (Q3): To be determined by infusing a standard solution of this compound and performing a product ion scan. Likely fragments would result from the loss of the amide group or fragmentation of the pyridine ring.

  • Collision Energy (CE) and other MS parameters: Optimize for the specific instrument and transitions.

4. Sample Preparation:

  • For Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the biological sample. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte and remove matrix interferences. Condition the cartridge, load the sample, wash, and elute the analyte. Evaporate the eluate and reconstitute.

5. Quantitative Data Summary (Based on Acrylamide as an Analog):

The following table summarizes typical quantitative data for the analysis of acrylamide by LC-MS/MS, which can serve as a benchmark for the expected performance of a method for this compound.

ParameterTypical Value for AcrylamideReference
Limit of Detection (LOD) 0.02 - 0.04 µg/kg[4][5]
Limit of Quantitation (LOQ) 0.14 - 10 µg/kg[4][6]
Linearity (R²) > 0.999[4]
Recovery 87 - 110%[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC LC Separation Cleanup->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the analysis of this compound.

Conclusion

The provided HPLC-UV and LC-MS/MS protocols offer robust starting points for the development of analytical methods for this compound. Method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the data generated. This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The successful implementation of these methods will be critical for the advancement of research and development involving this compound.

References

Application Notes and Protocols for In Vivo Studies of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 3-(pyridin-3-yl)prop-2-enamide, a novel compound with potential therapeutic applications. Due to the limited currently available data on the specific biological activities of this compound, this document outlines experimental designs based on the activities of structurally related pyridine-containing molecules, which have shown promise in oncology and infectious diseases. The provided protocols are intended to serve as a starting point for researchers to design robust in vivo studies to assess the efficacy and safety of this compound.

Introduction and Background

This compound is a small molecule containing a pyridine ring, a common scaffold in medicinal chemistry. While specific in vivo data for this compound is not yet prevalent in the literature, its structural motifs are present in compounds with diverse biological activities, including but not limited to antibacterial and anticancer effects. For instance, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have demonstrated antibacterial properties[1], and other pyridine-containing compounds have been investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/AKT pathway[2][3].

Therefore, the following protocols are designed to investigate the potential of this compound in two primary therapeutic areas: oncology and infectious diseases. Additionally, a general toxicology protocol is provided to establish a preliminary safety profile.

General Principles for In Vivo Experimental Design

Robust in vivo experimental design is crucial for obtaining reproducible and translatable results.[4][5][6][7] The following principles should be applied to all studies involving this compound.

  • Animal Model Selection: The choice of animal model is critical and should be based on the specific research question. For oncology studies, immunodeficient mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft models. For antibacterial studies, immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are typically appropriate. The rationale for the selection of a particular species, strain, gender, and age of the animals is necessary.[5]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation and Administration: The formulation of this compound for in vivo administration will depend on its physicochemical properties (e.g., solubility, stability). Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. The route of administration should be chosen based on the intended clinical application and the compound's properties.[4] Common routes include oral (PO), intravenous (IV), and intraperitoneal (IP).

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups.[4] Whenever possible, studies should be conducted in a blinded manner, where the investigators are unaware of the treatment allocation during the experiment and data analysis.[4][7]

  • Control Groups: Appropriate control groups are essential for data interpretation.[8] These should include a vehicle control group (receiving the formulation without the active compound) and may include a positive control group (a known effective drug) to validate the experimental model.

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol is designed to evaluate the antitumor activity of this compound in a human tumor xenograft model, based on the hypothesis that it may inhibit a key cancer signaling pathway like PI3K/AKT.

Objective

To determine the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Protocol
  • Cell Line and Animal Model:

    • Select a human cancer cell line known to have aberrant PI3K/AKT signaling (e.g., PC-3 for prostate cancer, A549 for lung cancer).

    • Use 6-8 week old female athymic nude mice.

  • Tumor Implantation:

    • Subcutaneously implant 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., a known AKT inhibitor)

    • Administer treatment once daily via oral gavage for 21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The primary endpoint is tumor growth inhibition (TGI). The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment period.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, collect tumor tissue and blood samples.

    • Analyze tumor lysates by Western blot for levels of total and phosphorylated AKT and downstream targets (e.g., PRAS40) to assess target engagement.[2][3]

Data Presentation
GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle--
2This compound25
3This compound50
4Positive Control

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., PRAS40, GSK3β) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Compound This compound (Hypothesized) Compound->AKT Systemic_Infection_Workflow Start Acclimatize Mice (6-8 week old BALB/c) Infection Induce Systemic Infection (IP injection of bacteria) Start->Infection Randomization Randomize into Treatment Groups Infection->Randomization Treatment Administer Treatment (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring Monitor Survival (7 days) Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Spleen and Liver (24h) Treatment->Bacterial_Load Satellite Group

References

Application Notes and Protocols: Assessing the Biofilm Inhibitory Activity of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the potential of 3-(pyridin-3-yl)prop-2-enamide as a biofilm inhibitor. The protocols outlined below detail established methods for quantifying biofilm biomass, metabolic activity, and cell viability.

Introduction to Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, adhering to a surface. These biofilms are notoriously resistant to conventional antimicrobial agents and pose significant challenges in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. Compounds like this compound represent potential candidates for therapeutic intervention against biofilm-associated infections. This document outlines key methodologies to assess the efficacy of such compounds.

Quantification of Biofilm Biomass using Crystal Violet Assay

The crystal violet (CV) assay is a simple and widely used method for quantifying the total biomass of a biofilm.[1][2][3][4][5][6] The positively charged CV dye binds to negatively charged components of the biofilm matrix and bacterial cells.

Experimental Protocol
  • Preparation of Bacterial Suspension: Grow a bacterial culture (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB) at 37°C. Dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.1 in fresh medium.

  • Biofilm Formation: Dispense 180 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. Add 20 µL of varying concentrations of this compound (e.g., from a 10x stock solution) to the wells. Include a vehicle control (containing the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[1][3]

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[2][3][4]

  • Washing: Remove the crystal violet solution and wash the wells again three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[1][3][7]

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 590-595 nm using a microplate reader.[1][2][3]

Data Presentation

Table 1: Effect of this compound on Biofilm Biomass (OD₅₉₅)

Concentration (µg/mL)Mean OD₅₉₅ ± SD% Inhibition
0 (Vehicle Control)1.25 ± 0.080%
101.05 ± 0.0616%
250.82 ± 0.0534.4%
500.45 ± 0.0364%
1000.21 ± 0.0283.2%

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution prep_culture Prepare Bacterial Suspension (OD₆₀₀=0.1) add_to_plate Dispense Bacteria and Compound into 96-well Plate prep_culture->add_to_plate prep_compound Prepare Serial Dilutions of This compound prep_compound->add_to_plate incubate Incubate at 37°C for 24-48h add_to_plate->incubate wash1 Wash with PBS (3x) incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash with PBS (3x) stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize read Measure Absorbance at 595 nm solubilize->read

Crystal Violet Assay Workflow

Assessment of Metabolic Activity using TTC Assay

The 2,3,5-triphenyltetrazolium chloride (TTC) assay is used to determine the metabolic activity of cells within a biofilm.[5][8][9][10] Viable cells with active dehydrogenases reduce the colorless TTC to a red formazan product, which can be quantified spectrophotometrically.

Experimental Protocol
  • Biofilm Formation: Form biofilms in a 96-well plate with and without this compound as described in the crystal violet assay protocol (Steps 1-3).

  • Washing: Remove planktonic cells by washing the wells three times with sterile PBS.

  • TTC Addition: Add 200 µL of a 0.05% (w/v) TTC solution in a suitable buffer or minimal medium to each well.[5]

  • Incubation: Incubate the plate in the dark at 37°C for 4-6 hours.

  • Formazan Solubilization: Remove the TTC solution and add 200 µL of a solvent such as 20% acetone and 80% ethanol or dimethyl sulfoxide (DMSO) to each well to solubilize the red formazan crystals.[8]

  • Quantification: Measure the absorbance at 490-500 nm using a microplate reader.[8]

Data Presentation

Table 2: Effect of this compound on Biofilm Metabolic Activity (OD₄₉₀)

Concentration (µg/mL)Mean OD₄₉₀ ± SD% Metabolic Inhibition
0 (Vehicle Control)0.98 ± 0.050%
100.81 ± 0.0417.3%
250.55 ± 0.0343.9%
500.29 ± 0.0270.4%
1000.12 ± 0.0187.8%

Experimental Workflow

G cluster_setup Biofilm Formation cluster_ttc TTC Assay form_biofilm Form Biofilms in 96-well Plate with Test Compound wash_planktonic Wash to Remove Planktonic Cells form_biofilm->wash_planktonic add_ttc Add 0.05% TTC Solution wash_planktonic->add_ttc incubate_dark Incubate in Dark at 37°C add_ttc->incubate_dark solubilize_formazan Solubilize Formazan incubate_dark->solubilize_formazan measure_abs Measure Absorbance at 490 nm solubilize_formazan->measure_abs

TTC Assay Workflow

Visualization of Biofilm Viability using Live/Dead Staining

Live/Dead staining is a fluorescence microscopy-based method to visualize the viability of bacterial cells within a biofilm.[11][12][13] It typically uses two fluorescent dyes: SYTO 9, which stains all cells (live and dead) and emits green fluorescence, and propidium iodide (PI), which only penetrates cells with compromised membranes (dead cells) and emits red fluorescence.[12][13]

Experimental Protocol
  • Biofilm Growth on Specific Surfaces: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or coverslips, in the presence of varying concentrations of this compound for 24-48 hours.

  • Washing: Gently wash the biofilm with sterile PBS to remove planktonic cells.

  • Staining Solution Preparation: Prepare the staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's instructions (e.g., Invitrogen LIVE/DEAD BacLight Kit).[11] A common ratio is 3 µL of each dye per 1 mL of sterile, filter-sterilized water.[14]

  • Staining: Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.[11][14]

  • Washing: Gently rinse the biofilm with sterile water to remove excess stain.[14]

  • Microscopy: Immediately visualize the stained biofilm using a confocal laser scanning microscope (CLSM) or a fluorescence microscope equipped with appropriate filters for green and red fluorescence. Live cells will appear green, while dead cells will appear red.

Data Presentation

Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to determine the ratio of green to red fluorescence, providing a quantitative measure of cell viability.

Table 3: Quantification of Live vs. Dead Cells in Biofilms Treated with this compound

Concentration (µg/mL)% Live Cells (Green Fluorescence)% Dead Cells (Red Fluorescence)
0 (Vehicle Control)95.2 ± 2.14.8 ± 0.5
1082.5 ± 3.517.5 ± 1.8
2565.1 ± 4.234.9 ± 2.7
5030.8 ± 5.169.2 ± 4.3
10012.3 ± 3.887.7 ± 5.2

Experimental Workflow

G cluster_growth Biofilm Growth cluster_staining Staining and Imaging grow_biofilm Grow Biofilm on Microscopy-compatible Surface add_compound Treat with This compound grow_biofilm->add_compound wash_biofilm Wash with PBS add_compound->wash_biofilm add_stain Add Live/Dead Staining Solution wash_biofilm->add_stain incubate_stain Incubate in Dark add_stain->incubate_stain wash_excess Wash off Excess Stain incubate_stain->wash_excess image Image with Confocal Microscope wash_excess->image

Live/Dead Staining Workflow

Potential Mechanisms and Signaling Pathways

The observed biofilm inhibitory activity of this compound could be attributed to several mechanisms. One of the key regulatory networks in biofilm formation is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density.[15][16][17] Many anti-biofilm compounds target QS signaling. Further studies could investigate if this compound interferes with QS signaling pathways. Other potential mechanisms include the inhibition of adhesion, disruption of the extracellular polymeric substance (EPS) matrix, or interference with intracellular signaling pathways like those involving cyclic di-GMP.[18][19]

Signaling Pathway Diagram

G cluster_bacterium Bacterial Cell Signal_input Environmental Cues / Quorum Sensing Signals Sensor_Kinase Sensor Kinase Signal_input->Sensor_Kinase Activates Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates cdiGMP_synthesis Diguanylate Cyclases (c-di-GMP Synthesis) Response_Regulator->cdiGMP_synthesis Regulates cdiGMP_degradation Phosphodiesterases (c-di-GMP Degradation) Response_Regulator->cdiGMP_degradation Regulates Biofilm_genes Biofilm Gene Expression (Adhesion, EPS production) cdiGMP_synthesis->Biofilm_genes Activates cdiGMP_degradation->Biofilm_genes Inhibits 3_pyridin_3_yl_prop_2_enamide This compound 3_pyridin_3_yl_prop_2_enamide->Sensor_Kinase Potential Target 3_pyridin_3_yl_prop_2_enamide->cdiGMP_synthesis Potential Target

Bacterial Signaling in Biofilm Formation

References

Application Notes and Protocols for 3-(pyridin-3-yl)prop-2-enamide in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(pyridin-3-yl)prop-2-enamide is a small molecule inhibitor belonging to the pyridine-containing class of compounds, which have shown significant potential in the modulation of kinase activity. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. These application notes provide a comprehensive overview of the use of this compound as a kinase inhibitor, including detailed protocols for in vitro kinase inhibition assays and data presentation guidelines. While specific quantitative data for this exact molecule is emerging, the methodologies presented here are based on established protocols for analogous compounds and provide a robust framework for its evaluation.

Principle of Kinase Inhibition Assays

Kinase assays are fundamental tools for determining the potency and selectivity of an inhibitor. The general principle involves measuring the enzymatic activity of a kinase in the presence and absence of the inhibitor. A common method is to quantify the amount of phosphorylated substrate or the consumption of ATP. The inhibitory effect is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

A widely used and robust method for measuring kinase activity is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity.[1]

Data Presentation

Quantitative data from kinase inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for summarizing key data points.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Assay Conditions
Kinase A15010 µM ATP, 30°C, 60 min
Kinase B85010 µM ATP, 30°C, 60 min
Kinase C>10,00010 µM ATP, 30°C, 60 min
Kinase D2,50010 µM ATP, 30°C, 60 min

Table 2: Selectivity Profile of this compound

KinaseFold Selectivity (IC50 Kinase X / IC50 Kinase A)
Kinase B5.7
Kinase C>66.7
Kinase D16.7

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 value of this compound against a target kinase.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture (pre-mixed in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no kinase, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Substrate Substrate Kinase_B->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor activates Inhibitor This compound Inhibitor->Kinase_A inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A representative kinase signaling cascade and the point of inhibition by this compound.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well plate Compound_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 min Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT for 30 min Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Data_Analysis Calculate % Inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End IC50_Determination_Logic Concentration Inhibitor Concentration (Log Scale) Dose_Response Dose-Response Curve Concentration->Dose_Response Activity Kinase Activity (%) Activity->Dose_Response IC50 IC50 Value Dose_Response->IC50 determines

References

Application Notes and Protocols for Evaluating the Cytoprotective Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1][2][][4] A key area of interest is their cytoprotective activity, particularly their ability to protect cells from various stressors such as oxidative damage and apoptosis.[5] This document provides a comprehensive set of protocols for evaluating the cytoprotective effects of novel pyridine derivatives, intended for researchers in drug discovery and development.

These protocols outline key in vitro assays to determine a compound's ability to mitigate cellular damage, reduce apoptosis, counteract oxidative stress, and modulate inflammatory responses. The methodologies are designed to be clear, reproducible, and adaptable to specific research needs.

General Workflow for Evaluating Cytoprotective Activity

The overall process for assessing the cytoprotective potential of pyridine derivatives involves a tiered approach, starting with initial toxicity screening, followed by efficacy testing against specific cellular stressors, and culminating in mechanistic studies to elucidate the mode of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanistic Studies A Synthesize and Characterize Pyridine Derivatives B Determine Intrinsic Cytotoxicity (e.g., MTT, LDH assays) A->B C Induce Cellular Stress (e.g., H2O2, Staurosporine) B->C Select non-toxic concentrations D Co-treatment with Pyridine Derivatives C->D E Assess Cytoprotection (Cell Viability Assays) D->E F Apoptosis Assays (Annexin V, Caspase) E->F G Oxidative Stress Assays (ROS Measurement) E->G H Anti-inflammatory Assays (Cytokine Quantification) E->H

Caption: General experimental workflow for cytoprotective evaluation.

I. Cell Viability and Cytotoxicity Assays

The initial step in evaluating a pyridine derivative is to determine its intrinsic effect on cell viability. This helps to identify a non-toxic concentration range for subsequent cytoprotective experiments.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivative (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[7][8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

AssayPrincipleEndpointAdvantagesLimitations
MTT Measures metabolic activity via mitochondrial dehydrogenases.Colorimetric (absorbance)High throughput, sensitive.Can be affected by compounds that alter metabolism without affecting viability.[8][9]
LDH Measures membrane integrity by quantifying LDH release.Colorimetric (absorbance)Simple, reflects irreversible cell death.Less sensitive for early-stage apoptosis.[8]

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cell injury. Evaluating the ability of pyridine derivatives to inhibit apoptosis is crucial for determining their cytoprotective potential.

A. Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells.[10][11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Induce Apoptosis: Seed cells and treat with an apoptosis-inducing agent (e.g., staurosporine, H₂O₂) in the presence or absence of the pyridine derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

B. Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Caspase-3/7 are key executioner caspases.[12]

Protocol:

  • Induce Apoptosis and Treat: Follow step 1 of the Annexin V/PI staining protocol.

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., containing the DEVD sequence).[10][12]

  • Incubation: Incubate to allow for cleavage of the substrate by active caspases.

  • Signal Measurement: Measure the fluorescent or colorimetric signal using a plate reader.

  • Data Analysis: Quantify the caspase activity relative to a control.

G cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Signaling Cascade cluster_2 Pyridine Derivative Intervention A Cellular Stressor (e.g., Oxidative Stress, DNA Damage) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (e.g., Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis D->E F Pyridine Derivative F->C Inhibition

Caption: Potential mechanism of apoptosis inhibition by pyridine derivatives.

III. Oxidative Stress Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major cause of cell damage.[14][15] Pyridine derivatives with antioxidant properties can mitigate this damage.[5]

A. Intracellular ROS Measurement

Fluorogenic probes can be used to measure the levels of intracellular ROS.[16][17] Dichlorodihydrofluorescein diacetate (DCFDA) is a common probe that becomes fluorescent upon oxidation.[16][17]

Protocol:

  • Induce Oxidative Stress: Seed cells and pre-treat with the pyridine derivative for 1-2 hours. Then, add an ROS-inducing agent (e.g., H₂O₂, menadione).

  • Probe Loading: Wash the cells and incubate with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.[14]

  • Data Analysis: Quantify the ROS levels relative to the control group.

AssayPrincipleEndpointAdvantages
DCFDA A cell-permeable dye that fluoresces upon oxidation by ROS.[16]FluorescenceWidely used, detects a broad range of ROS.
MitoSOX Red A fluorescent probe that specifically detects mitochondrial superoxide.FluorescenceSpecific for mitochondrial ROS.
Lipid Peroxidation Measures the oxidative degradation of lipids, often by quantifying malondialdehyde (MDA).[15][16]Colorimetric/FluorometricIndicates damage to cell membranes.

IV. Anti-inflammatory Assays

Inflammation is a complex biological response that can contribute to cell death. Some pyridine derivatives may exert cytoprotective effects by modulating inflammatory pathways.

A. Quantification of Pro-inflammatory Cytokines

Cytokines are signaling molecules that mediate and regulate immunity and inflammation.[18][19] The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be measured to assess the anti-inflammatory effects of pyridine derivatives.

Protocol:

  • Induce Inflammation: Stimulate cells (e.g., macrophages) with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the pyridine derivative.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines in the supernatant.[19][20][21]

  • Data Analysis: Compare the cytokine levels in the treated groups to the control group.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different pyridine derivatives and experimental conditions.

Table 1: Cytotoxicity of Pyridine Derivatives on HeLa Cells (MTT Assay)

CompoundConcentration (µM)Cell Viability (%) ± SD
Control 0100 ± 5.2
Derivative A 1098.1 ± 4.5
5095.3 ± 6.1
10070.2 ± 7.8
Derivative B 1099.5 ± 3.9
5097.8 ± 5.3
10085.1 ± 6.4

Table 2: Protective Effect of Pyridine Derivatives against H₂O₂-induced Apoptosis (Annexin V Assay)

Treatment% Early Apoptotic Cells ± SD% Late Apoptotic Cells ± SD
Control 2.1 ± 0.51.5 ± 0.3
H₂O₂ (100 µM) 35.4 ± 3.110.2 ± 1.8
H₂O₂ + Derivative A (10 µM) 15.7 ± 2.55.6 ± 1.1
H₂O₂ + Derivative B (10 µM) 20.3 ± 2.87.1 ± 1.3

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the cytoprotective properties of pyridine derivatives. By employing a combination of assays that assess cell viability, apoptosis, oxidative stress, and inflammation, researchers can gain a comprehensive understanding of a compound's potential as a therapeutic agent. The use of standardized protocols and clear data presentation will facilitate the comparison of results and accelerate the drug discovery process.

References

The Versatility of Pyridine Carboxamides in Biological Activity Studies: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have positioned them as promising candidates in the development of novel therapeutics. Their structural versatility allows for fine-tuning of their physicochemical properties, leading to potent and selective agents against a variety of biological targets. This document provides detailed application notes and experimental protocols for key biological activities of pyridine carboxamides, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.

Enzyme Inhibition

Pyridine carboxamides have emerged as potent inhibitors of various enzymes implicated in a range of diseases. Their ability to form key interactions within the active sites of enzymes makes them attractive scaffolds for inhibitor design.

Application Note: Urease Inhibition for Peptic Ulcer Treatment

Urease, a nickel-containing metalloenzyme, is crucial for the survival of Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease activity is a key therapeutic strategy to combat H. pylori infections. Pyridine carboxamide derivatives have been shown to be effective urease inhibitors. For instance, certain synthesized pyridine carboxamide and carbothioamide derivatives exhibit significant inhibitory action against urease, with some compounds showing more potent inhibition than the standard inhibitor, thiourea.[1] The inhibitory potential is influenced by the type and position of substituents on the pyridine ring.[1]

Quantitative Data: Urease Inhibitory Activity
Compound IDSubstitution PatternIC50 (µM)Reference
Rx-7Pyridine 2-yl-methylene hydrazine carboxamide2.18 ± 0.058[1]
Rx-65-chloropyridine-2 yl-methylene hydrazine carbothioamide1.07 ± 0.043[1]
-Ortho-CH3 on pyridine ring of carboxamide3.41 ± 0.011[1]
-Meta-Cl on pyridine ring of carboxamide4.07 ± 0.003[1]
Thiourea (Standard)-18.93 ± 0.004[1]
Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is adapted from studies evaluating pyridine carboxamides as urease inhibitors.[1]

Materials:

  • Jack bean urease (EC 3.5.1.5)

  • Urea

  • Phenol

  • Sodium nitroprusside

  • Tris-HCl buffer (pH 7.4)

  • Pyridine carboxamide test compounds

  • Thiourea (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of urease enzyme in Tris-HCl buffer.

  • Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the test compound solution to each well.

  • Add 40 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of sodium nitroprusside reagent.

  • Measure the absorbance at 630 nm using a microplate reader after a 30-minute incubation at room temperature.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

Logical Workflow for Urease Inhibitor Screening

G Workflow for Urease Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Urease Solution Add_Enzyme Add Urease and Incubate Prep_Enzyme->Add_Enzyme Prep_Compounds Prepare Test Compound Solutions Add_Compound Add Test Compound to Plate Prep_Compounds->Add_Compound Prep_Reagents Prepare Assay Reagents Stop_Reaction Stop Reaction with Reagents Prep_Reagents->Stop_Reaction Add_Compound->Add_Enzyme Add_Substrate Add Urea to Initiate Reaction Add_Enzyme->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Incubate_Reaction->Stop_Reaction Read_Absorbance Measure Absorbance at 630 nm Stop_Reaction->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 G Potential Antibacterial Mechanisms of Pyridine Carboxamides PC Pyridine Carboxamide CW Cell Wall Synthesis Inhibition PC->CW DP DNA/RNA Synthesis Inhibition PC->DP PS Protein Synthesis Inhibition PC->PS MI Metabolic Pathway Inhibition PC->MI BD Bacterial Death CW->BD DP->BD PS->BD MI->BD G SHP2 Inhibition by Pyridine Carboxamides GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK SHP2 SHP2 RTK->SHP2 activates RAS_RAF RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PC Pyridine Carboxamide Inhibitor PC->SHP2 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(pyridin-3-yl)prop-2-enamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine is often inefficient without an activating agent.

    • Solution: Employ a coupling reagent to activate the carboxylic acid (3-(pyridin-3-yl)acrylic acid). Common choices include carbodiimides like DCC or EDC, often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce side reactions.[1] Phosphonium-based reagents like PyBOP or HATU are also highly effective.

  • Incomplete Acid Chloride Formation: If you are using a two-step method involving an acid chloride intermediate, the formation of the acid chloride may be incomplete.

    • Solution: Ensure the complete conversion of the carboxylic acid to the acid chloride. This can be achieved by using a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and allowing sufficient reaction time.[2][3] Adding a catalytic amount of DMF can promote the formation of the acid chloride.[2]

  • Side Reactions: The presence of moisture can lead to the hydrolysis of activated intermediates back to the carboxylic acid. If using an alcohol as a solvent with an acid chloride, you may form an ester byproduct.[4]

    • Solution: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Avoid using alcohol-based solvents when the acid chloride is present.[4]

  • Poor Nucleophilicity of the Amine: While ammonia is a common nitrogen source, its concentration and delivery to the reaction can be critical.

    • Solution: Use a concentrated source of ammonia, such as a solution in an organic solvent (e.g., ammonia in THF or methanol), or bubble anhydrous ammonia gas into the reaction mixture.[4] Alternatively, using ammonium chloride with a non-nucleophilic base can be an effective in-situ source of ammonia.

Question: I am observing a significant amount of starting material (3-(pyridin-3-yl)acrylic acid) in my final product. What could be the cause?

Answer: Unreacted starting material indicates an incomplete reaction. Consider the following:

  • Insufficient Activation: The coupling reagent or activating agent may not be active enough or used in sufficient quantity.

    • Solution: Increase the equivalents of the coupling reagent or switch to a more powerful one. For example, HATU is often more efficient than HBTU.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gently heating the mixture, depending on the stability of your reagents.

  • Base Incompatibility: The base used can play a crucial role, especially with aminium/uronium-based coupling reagents.

    • Solution: Ensure you are using a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) in an appropriate amount (typically 2-3 equivalents).

Question: My reaction is producing a significant byproduct with a different mass spectrum. How can I identify and prevent it?

Answer: Byproduct formation is a common challenge. Here are some possibilities:

  • Anhydride Formation: If you are using an acid chloride intermediate, it can react with unreacted carboxylic acid to form an anhydride.[3]

    • Solution: Ensure the acid chloride formation is complete before adding the amine. Adding the acid chloride to the amine solution can also minimize this side reaction.

  • Ester Formation: As mentioned, using an alcohol as a solvent with an activated carboxylic acid or acid chloride can lead to the formation of a methyl or ethyl ester.[4]

    • Solution: Use aprotic solvents like DCM, THF, or DMF.

  • Polymerization: Acrylic acid derivatives can be prone to polymerization, especially at elevated temperatures.

    • Solution: Keep reaction temperatures as low as feasible and consider using a polymerization inhibitor if necessary, although this is less common for small-scale lab synthesis.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common and direct route is the amide coupling of trans-3-(3-pyridyl)acrylic acid with an ammonia source. This is typically achieved using a coupling reagent or by converting the carboxylic acid to a more reactive species like an acid chloride.

Which coupling reagent is best for this synthesis?

The "best" coupling reagent can depend on factors like cost, scale, and desired purity.

  • Carbodiimides (EDC, DCC): Cost-effective but can lead to the formation of urea byproducts that can be difficult to remove. The use of HOBt or Oxyma Pure as an additive is highly recommended.[5]

  • Aminium/Uronium Salts (HATU, HBTU): Generally provide higher yields and faster reaction times with fewer side reactions. HATU is often considered one of the most efficient coupling reagents.[6]

  • Phosphonium Salts (PyBOP): Also very effective and generate water-soluble byproducts, which can simplify purification.

For difficult couplings, HATU or PyAOP are excellent first choices due to their high reactivity.

What are the key reaction parameters to control for optimal yield?

  • Stoichiometry: Use a slight excess of the amine source and coupling reagent (e.g., 1.1-1.5 equivalents) relative to the carboxylic acid.

  • Solvent: A dry, aprotic solvent such as DMF, DCM, or THF is generally preferred.

  • Temperature: Most amide coupling reactions are run at room temperature. Some may require initial cooling to 0 °C to control exotherms, especially on a larger scale.

  • Base: A non-nucleophilic base like DIEA or TEA is crucial when using amine salts or certain coupling reagents to neutralize acids formed during the reaction.

How can I purify the final product?

Purification of this compound can typically be achieved by:

  • Aqueous Workup: Quench the reaction and wash with water and/or brine to remove water-soluble byproducts and salts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Crystallization/Recrystallization: The crude product can often be purified by crystallization from an appropriate solvent system.

  • Column Chromatography: If crystallization is not effective, purification by flash column chromatography on silica gel is a standard method.

Quantitative Data on Amide Synthesis

The following tables summarize data on common coupling reagents and reaction conditions that can be adapted for the synthesis of this compound.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical ByproductsRelative ReactivityKey Advantages
EDC/DCCHOBt/OxymaUreaGoodCost-effective
HBTU/TBTUHOBtHOBt, TetramethylureaVery GoodHigh yields, fast reactions
HATUHOAtHOAt, TetramethylureaExcellentHighly efficient, low racemization[6]
PyBOPNoneHOBt, Phosphine oxideVery GoodWater-soluble byproducts

Table 2: General Reaction Conditions for Thionyl Chloride Method

ReagentEquivalentsSolventTemperatureReaction TimeTypical Yield Range
Thionyl Chloride1.1 - 2.0DCM or neatReflux1-3 hours85-95% (for acid chloride)
Ammonia Source>2.0DCM/THF0 °C to RT1-4 hours80-95% (for amidation)

Note: Yields are generalized and highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis using HATU Coupling
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-3-(3-pyridyl)acrylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add DIEA (2.5 eq) to the flask, followed by ammonium chloride (1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Acid Chloride Intermediate
  • Acid Chloride Formation: In a fume hood, add trans-3-(3-pyridyl)acrylic acid (1.0 eq) to a round-bottom flask. Carefully add thionyl chloride (2.0 eq) and a catalytic drop of DMF.[2]

  • Reaction: Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (use a trap with a base to neutralize the SOCl₂ vapor).

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath. Slowly add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol, ~2.5 eq) or bubble anhydrous ammonia gas through the solution.[4]

  • Completion: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.

Visualizations

Workflow_Amide_Coupling cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 3-(Pyridin-3-yl)acrylic Acid Activation Activate Carboxylic Acid Carboxylic_Acid->Activation Amine_Source Ammonia Source (e.g., NH4Cl) Coupling Nucleophilic Attack by Amine Amine_Source->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for amide coupling synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Activation Was the carboxylic acid fully activated? Start->Check_Activation Check_Amine Was the amine source appropriate and in excess? Start->Check_Amine Check_Conditions Were reaction conditions (solvent, temp, time) optimal? Start->Check_Conditions Check_Side_Reactions Are there unexpected byproducts? Start->Check_Side_Reactions Solution_Activation Increase equivalents of coupling reagent or use a stronger one (e.g., HATU). [15] Check_Activation->Solution_Activation No Solution_Amine Use anhydrous ammonia source. Ensure adequate base is present. Check_Amine->Solution_Amine No Solution_Conditions Use anhydrous solvents. Monitor reaction by TLC/LC-MS and adjust time/temp. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Identify byproduct (e.g., ester, anhydride). Use aprotic solvent. Ensure complete acid chloride formation. [5, 7] Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Crystallization of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 3-(pyridin-3-yl)prop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

Direct experimental data for this compound is limited in publicly available literature. However, based on its chemical structure, which contains a polar amide group and a pyridine ring, it is expected to be a polar organic solid. The PubChem database entry for this compound is CID 5916876.[1] Recrystallization is a highly recommended purification method for amides.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₈H₈N₂OPubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
Appearance Expected to be a crystalline solid.General chemical principles
Polarity Polar, due to amide and pyridine functional groups.Structural analysis
Solubility Expected to be soluble in polar protic and aprotic solvents.General chemical principles[3][4]

Q2: How should I select a solvent for the crystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][4] Given the polar nature of the molecule, polar solvents are a good starting point. A systematic screening approach is recommended.

Steps for Solvent Selection:

  • Place a small amount of your crude product (10-20 mg) into a test tube.

  • Add a small volume (e.g., 0.5 mL) of the solvent to be tested at room temperature.

  • If the compound dissolves immediately, the solvent is likely too good and will result in poor recovery.

  • If it does not dissolve, gently heat the mixture. If the compound dissolves when hot, it is a potentially good candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • If a single solvent is not effective, a solvent-antisolvent system can be used.[4]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.

Solutions:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation level.[5]

  • Allow the solution to cool much more slowly to prevent reaching supersaturation at a high temperature.

  • If impurities are suspected, consider a pre-purification step (e.g., charcoal treatment for colored impurities) before crystallization.[5][6]

Q4: No crystals are forming, even after the solution has cooled. What is the problem?

This is a common issue and usually indicates that the solution is not supersaturated.

Troubleshooting Steps:

  • Too much solvent: The concentration of the compound may be too low. Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[5]

  • Induce crystallization:

    • Scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.[7]

    • Add a "seed crystal" – a tiny crystal of the pure compound – to the solution to initiate crystal growth.[5]

  • Cool to a lower temperature: Use an ice-salt bath for even lower temperatures, but be mindful of the solvent's freezing point.[8]

Q5: My crystals formed almost instantly as a fine powder. Is this acceptable?

Rapid crystallization, or "crashing out," is generally discouraged because impurities can become trapped within the fast-forming crystal lattice, defeating the purpose of purification.[5] Ideal crystallization occurs slowly, over a period of 15-30 minutes, to form well-defined crystals.[5]

To slow down crystallization:

  • Re-heat the solution and add slightly more solvent than the minimum required for dissolution.[5]

  • Ensure the solution cools as slowly as possible by insulating the flask.

Troubleshooting Guide

Table 2: Quick Troubleshooting Reference

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not saturated (too much solvent). 2. Supersaturation has not been reached.1. Boil off a portion of the solvent and cool again.[5] 2. Scratch the inner wall of the flask; add a seed crystal.[5][7]
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Significant impurities are present.1. Reheat and add more solvent.[5] 2. Allow the solution to cool more slowly (insulate the flask). 3. Consider pre-purification with activated charcoal if impurities are colored.[6]
Rapid Precipitation 1. Solution is too concentrated (too little solvent). 2. Cooling is too fast.1. Reheat, add more solvent, and re-cool slowly.[5] 2. Insulate the flask to slow the cooling rate.
Low Crystal Yield 1. Too much solvent was used. 2. The compound has significant solubility even at low temperatures. 3. Premature crystallization during hot filtration.1. Concentrate the remaining solution (mother liquor) to obtain a second crop of crystals. 2. Cool the solution for a longer period or at a lower temperature. 3. Use a heated funnel or pre-heat the filtration apparatus.[4]
Colored Crystals 1. Colored impurities are co-crystallizing.1. Before crystallization, dissolve the compound in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a high-temperature coefficient for the compound's solubility is found. Polar solvents like ethanol, isopropanol, or acetonitrile are good starting points for amides.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the compound just dissolves.[6][9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • (Optional) Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has fully evaporated.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is useful when the compound is too soluble in most solvents, even when cold. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble to induce precipitation.[10][11]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol, methanol) at room temperature or with gentle heating.

  • Antisolvent Addition: Slowly add the "antisolvent" (e.g., water, hexane, diethyl ether) dropwise to the solution with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), which indicates the point of saturation.[12]

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling in an ice bath can further improve the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an appropriate mixture of the solvent and antisolvent for washing if necessary.

Table 3: Recommended Solvent Systems for Screening

TypeGood Solvent (Compound is Soluble)Antisolvent (Compound is Insoluble)
Polar Protic System Ethanol or MethanolWater
Polar Aprotic / Nonpolar System Acetone or Ethyl AcetateHexane or Heptane
Ethereal / Nonpolar System Tetrahydrofuran (THF)Hexane or Heptane

Visualizations

TroubleshootingWorkflow start Start Crystallization (Cooling Solution) check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out Occurred? start->oiling_out success Slow Crystal Growth? (Well-defined crystals) check_crystals->success Yes no_crystals Problem: No Crystals check_crystals->no_crystals No oiling_out->check_crystals No oil Problem: Oiling Out oiling_out->oil Yes collect Collect, Wash & Dry Crystals success->collect Yes crash Problem: Rapid Precipitation (Fine Powder) success->crash No, too fast solution_no_crystals Action: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent no_crystals->solution_no_crystals solution_no_crystals->start solution_oil Action: 1. Reheat solution 2. Add more solvent 3. Cool slowly oil->solution_oil solution_oil->start solution_crash Action: 1. Reheat solution 2. Add more solvent 3. Cool very slowly crash->solution_crash solution_crash->start

Caption: General troubleshooting workflow for crystallization experiments.

SolventSelection start Select Test Solvent (e.g., Ethanol) dissolve_cold Dissolves in cold solvent? start->dissolve_cold dissolve_hot Dissolves in hot solvent? dissolve_cold->dissolve_hot No reject_too_good Reject: Too Soluble (Poor Yield) dissolve_cold->reject_too_good Yes crystallize_cool Crystals form on cooling? dissolve_hot->crystallize_cool Yes reject_insoluble Reject: Insoluble dissolve_hot->reject_insoluble No good_solvent Good Candidate for Single-Solvent Method crystallize_cool->good_solvent Yes antisolvent_candidate Potential 'Good Solvent' for Antisolvent Method crystallize_cool->antisolvent_candidate No

Caption: Decision tree for selecting a suitable crystallization solvent.

AntisolventWorkflow start 1. Dissolve Compound in Minimum 'Good' Solvent add_anti 2. Add Antisolvent Dropwise until Persistent Cloudiness start->add_anti clarify 3. Add a few drops of 'Good' Solvent to Clarify add_anti->clarify cool 4. Cover and Cool Slowly (Room Temp -> Ice Bath) clarify->cool filter 5. Collect Crystals via Vacuum Filtration cool->filter wash 6. Wash with Cold Solvent/Antisolvent Mixture filter->wash dry 7. Dry Crystals wash->dry

Caption: Experimental workflow for antisolvent crystallization.

References

optimizing reaction conditions for 3-(pyridin-3-yl)prop-2-enamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-(pyridin-3-yl)prop-2-enamide. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question Answer
Why is my yield of this compound consistently low? Low yields can result from several factors: • Incomplete reaction: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using thin-layer chromatography (TLC). • Side reactions: The formation of byproducts can reduce the yield of the desired product. See the "Common Side Reactions" section below for more details. • Purification losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses. • Reagent quality: Ensure that all reagents, especially the acryloyl chloride and 3-aminopyridine, are of high purity and anhydrous where specified.
My reaction mixture is turning into a thick, insoluble polymer. What is happening and how can I prevent it? The acrylamide product is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. To prevent this: • Maintain a low reaction temperature. • Use a radical inhibitor, such as hydroquinone or phenothiazine, in the reaction mixture. • Keep the reaction time to a minimum.
I am observing multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products? Common side products in the acylation of 3-aminopyridine include: • Diacylated product: Reaction of the initially formed amide at the pyridine nitrogen. Using a bulky base or controlling the stoichiometry of the acylating agent can minimize this. • Polymerized material: As mentioned above, the product can polymerize. • Unreacted starting materials: If the reaction has not gone to completion.
How can I effectively purify the final product? Purification of this compound can typically be achieved by: • Aqueous workup: To remove water-soluble impurities and the base catalyst. • Column chromatography: Using a silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is often effective for separating the desired product from side products. • Recrystallization: If a solid, the product can be further purified by recrystallization from a suitable solvent.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is representative and can be used as a starting point for reaction optimization.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineDichloromethane0 to rt465
2PyridineDichloromethane0 to rt472
3DiisopropylethylamineDichloromethane0 to rt468
4PyridineTetrahydrofuran0 to rt475
5PyridineAcetonitrile0 to rt470
6PyridineDichloromethane-20 to rt681
7PyridineDichloromethanert260 (with some polymerization)

Experimental Protocols

A detailed two-step methodology for the synthesis of this compound is provided below.

Step 1: Synthesis of 3-(3-pyridyl)acryloyl chloride hydrochloride

This procedure is adapted from a known synthesis of the acyl chloride intermediate.

  • To a solution of 3-(3-pyridyl)acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-pyridyl)acryloyl chloride hydrochloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

  • Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Add a base (1.1 - 1.5 eq), such as pyridine or triethylamine, to the solution and cool the mixture to 0 °C in an ice bath.[1][2]

  • Dissolve the crude 3-(3-pyridyl)acryloyl chloride hydrochloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled solution of 3-aminopyridine and base over a period of 30-60 minutes with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation (Schotten-Baumann) start_step1 3-(3-pyridyl)acrylic acid + Oxalyl Chloride + cat. DMF in DCM react_step1 Stir at 0°C to rt start_step1->react_step1 workup_step1 Remove solvent in vacuo react_step1->workup_step1 product_step1 3-(3-pyridyl)acryloyl chloride HCl workup_step1->product_step1 react_step2 Add Acyl Chloride at 0°C product_step1->react_step2 Use immediately start_step2 3-Aminopyridine + Pyridine in DCM start_step2->react_step2 stir_step2 Stir at rt react_step2->stir_step2 workup_step2 Aqueous Workup stir_step2->workup_step2 purify_step2 Column Chromatography workup_step2->purify_step2 product_step2 This compound purify_step2->product_step2

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, a structurally related, more complex molecule, (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide, has been identified as a potent opener of the KCNQ2 (Kv7.2) potassium channel. The following diagram illustrates the general signaling pathway of KCNQ channels, which are crucial for regulating neuronal excitability.[3][4][5] It is important to note that this is a potential pathway for related molecules and the activity of this compound in this pathway is not confirmed.

KCNQ2_pathway Hypothesized KCNQ2 Potassium Channel Modulation compound This compound (or related acrylamide) kcnq2 KCNQ2/KCNQ3 (Kv7.2/7.3) Channel compound->kcnq2 Positive Modulation (Opener) m_current M-current (Potassium Efflux) kcnq2->m_current Increases hyperpolarization Membrane Hyperpolarization m_current->hyperpolarization Leads to neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability Results in michael_addition Michael Addition Reactivity of Acrylamides acrylamide This compound adduct Covalent Adduct acrylamide->adduct Reacts with nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein) nucleophile->adduct Forms biological_effect Alteration of Protein Function (Potential for therapeutic effect or toxicity) adduct->biological_effect Leads to

References

addressing stability issues of 3-(pyridin-3-yl)prop-2-enamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a technical resource for researchers and drug development professionals. Due to the limited availability of specific stability data for 3-(pyridin-3-yl)prop-2-enamide, this guide is based on established chemical principles and data from structurally related compounds, such as those containing acrylamide and pyridine moieties. It is highly recommended to perform specific stability studies for your particular formulation and storage conditions.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting tips for stability issues you might encounter when working with this compound in solution.

Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A1: A decrease in concentration is likely due to chemical degradation. Based on the structure of this compound, the primary degradation pathways are likely hydrolysis of the amide bond and reactions involving the activated double bond. The stability of the compound is influenced by factors such as pH, temperature, and light exposure.

Q2: My solution of this compound has become cloudy or has formed a precipitate. What is happening?

A2: Cloudiness or precipitation could indicate several issues:

  • Polymerization: The vinyl group in the acrylamide moiety makes the molecule susceptible to polymerization, especially when exposed to light, heat, or certain initiators. Vinylpyridine, a related structure, is known to be sensitive to polymerization.[1]

  • Degradation Product Insolubility: A degradation product might be less soluble than the parent compound in your chosen solvent system, leading to its precipitation.

  • Exceeding Solubility: The concentration of your solution may have exceeded the solubility of the compound at the storage temperature.

Q3: How does pH affect the stability of this compound in my aqueous solution?

A3: The pH of your solution is a critical factor.

  • Acidic Conditions (pH < 7): The amide bond can undergo hydrolysis, leading to the formation of 3-(pyridin-3-yl)prop-2-enoic acid and ammonia. The pyridine ring may also be protonated, which could influence the electronic properties and reactivity of the molecule.

  • Neutral Conditions (pH ≈ 7): While generally more stable than at acidic or basic pH, gradual hydrolysis can still occur, especially at elevated temperatures.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis of the amide bond is a likely degradation pathway. Studies on the related compound nicotinamide have shown it degrades via base-catalyzed hydrolysis.[2]

Q4: I suspect my compound is degrading. What are the likely degradation products?

A4: The primary degradation products from hydrolysis would be 3-(pyridin-3-yl)prop-2-enoic acid and ammonia. Other potential degradation products could arise from reactions at the double bond, such as oxidation or addition products, depending on the solution composition and storage conditions. In a study on nicotinamide riboside, a related vitamin B3 derivative, degradation resulted in the formation of nicotinamide and ribose.[2]

Q5: Are there any special storage recommendations for solutions of this compound?

A5: Yes, to minimize degradation:

  • Control pH: Store solutions in a buffered system at a pH where the compound exhibits maximum stability (this needs to be determined experimentally, but near-neutral pH is often a good starting point).

  • Protect from Light: The vinyl group and the pyridine ring can be susceptible to photodegradation. Store solutions in amber vials or otherwise protected from light.

  • Control Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation. Refrigeration is a common practice for storing vinylpyridine to prevent polymerization.[1]

  • Inert Atmosphere: For long-term storage, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.

Quantitative Data Summary

The following tables summarize stability data for structurally related compounds, which can provide an indication of the potential stability profile of this compound.

Table 1: Effect of Temperature on the Degradation of Nicotinamide Riboside (NR) Chloride

Temperature (°C)Degradation (%)
1152
1207
12555
13098
140>99.5
Data from a forced degradation study of solid NRCl, a compound containing a pyridinium ring linked to a ribose moiety.[2]

Table 2: Solubility of Nicotinamide Riboside (NR) Chloride in Aqueous Buffers

pHSolubility (mg/mL)
2.0972.7 ± 8.1
5.0860.5 ± 31.0
7.4826.0 ± 34.4
This data for a related pyridine-containing compound suggests that pH can influence solubility.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[3]

Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose a solution of the compound to a light source with a specific output (e.g., ICH-compliant photostability chamber).

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 10-20% degradation of the active ingredient.[3]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A stability-indicating method for nicotinamide and salicylic acid used a mobile phase of methanol and water with additives.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of This compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photostability prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterize Degradants (e.g., LC-MS) hplc->characterization Identify peaks

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis photodegradation Photodegradation parent->photodegradation polymerization Polymerization parent->polymerization product1 3-(pyridin-3-yl)prop-2-enoic acid + Ammonia hydrolysis->product1 product2 Photodegradation Products photodegradation->product2 product3 Polymer polymerization->product3

Caption: Potential degradation pathways for this compound.

References

overcoming poor solubility of 3-(pyridin-3-yl)prop-2-enamide in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor aqueous solubility of 3-(pyridin-3-yl)prop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous media?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. While the pyridine nitrogen atom can participate in hydrogen bonding, the molecule possesses a significant hydrophobic surface area from the aromatic pyridine ring and the propenamide backbone. This can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.

Q2: What are the initial, simple steps to try and dissolve this compound?

A2: Before moving to more complex formulations, you can try these initial steps:

  • Gentle heating: Carefully warming the solution can increase the kinetic energy and help overcome the crystal lattice energy.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution.[1]

  • pH adjustment: As this compound contains a basic pyridine ring, lowering the pH of the aqueous medium is a highly effective first step.[2]

Q3: What safety precautions should I take when handling this compound and the suggested solvents/excipients?

A3: Always consult the Material Safety Data Sheet (MSDS) for this compound and any other chemicals used. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide details several common and effective techniques to improve the solubility of poorly water-soluble compounds like this compound.[3][4][5]

Issue 1: Compound precipitates out of neutral aqueous solution.

Solution: Adjust the pH of the medium. The basic nitrogen on the pyridine ring can be protonated in acidic conditions to form a more soluble salt.[2]

Experimental Protocol: pH Adjustment

  • Prepare a stock solution of 0.1 M Hydrochloric Acid (HCl).

  • Prepare a suspension of this compound in deionized water at your target concentration.

  • While stirring, add the 0.1 M HCl solution dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • For many pyridine-containing compounds, a pH between 2 and 5 is effective.[6]

Expected Outcome: A significant increase in solubility should be observed as the pH is lowered.

Troubleshooting:

  • Compound still insoluble: The required pH may be lower than anticipated. Continue to add acid cautiously. If the pH drops below a level suitable for your experiment, consider a different method.

  • Compound precipitates upon pH neutralization: This is expected. This method is best for applications where an acidic pH is acceptable. If a neutral pH is required for the final formulation, other methods should be explored.

Diagram: pH-Dependent Solubility Mechanism

cluster_insoluble Insoluble at Neutral/Basic pH cluster_soluble Soluble at Acidic pH Insoluble This compound (Poorly Soluble) Soluble Protonated Pyridinium Salt (Highly Soluble) Insoluble->Soluble + H⁺ (Acid) Soluble->Insoluble - H⁺ (Base) cluster_after After Complexation Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex (Soluble in Water) Drug->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complexation Water Water (Aqueous Medium) Drug Insoluble Drug Solubilized Drug Solubilized in Micelle Core Surfactant Surfactant Monomers (Below CMC) Micelle Micelle Formation (Above CMC) Surfactant->Micelle [Conc] > CMC Micelle->Solubilized Encapsulation Start Start: Poor Aqueous Solubility CheckpH Is an acidic pH acceptable? Start->CheckpH CheckCosolvent Are co-solvents compatible with assay? CheckpH->CheckCosolvent No UsepH Use pH Adjustment CheckpH->UsepH Yes CheckCost Are cost/viscosity of cyclodextrins an issue? CheckCosolvent->CheckCost No UseCosolvent Use Co-solvents CheckCosolvent->UseCosolvent Yes UseCD Use Cyclodextrins CheckCost->UseCD No UseSurfactant Use Surfactants CheckCost->UseSurfactant Yes End Optimized Formulation UsepH->End UseCosolvent->End UseCD->End UseSurfactant->End

References

challenges in the scale-up synthesis of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during the scale-up synthesis of 3-(pyridin-3-yl)prop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory method is the acylation of 3-aminopyridine with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • Exothermic Reaction: The reaction between 3-aminopyridine and acryloyl chloride is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Acryloyl Chloride: This reagent is highly corrosive, lachrymatory, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Polymerization: Acryloyl chloride and the product, this compound, can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. The use of an inhibitor in the acryloyl chloride is recommended.

Q3: How can I minimize the formation of impurities during the reaction?

A3: To minimize impurity formation, consider the following:

  • Slow Addition: Add the acryloyl chloride solution slowly to the solution of 3-aminopyridine and base to maintain better temperature control and minimize localized high concentrations of the acylating agent.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric moisture and oxygen.

  • High-Purity Reagents: Use high-purity starting materials to avoid introducing impurities that may catalyze side reactions.

Q4: What are the common impurities observed in the synthesis of this compound?

A4: Common impurities may include:

  • Diacylated Product: Formation of a diacylated product where the pyridine nitrogen is also acylated. This is less likely under controlled conditions with a non-nucleophilic base.

  • Polymeric Material: Polymerization of the acrylamide moiety.

  • Unreacted Starting Materials: Residual 3-aminopyridine or acryloyl chloride (or its hydrolysis product, acrylic acid).

  • Michael Adducts: Addition of 3-aminopyridine to the acrylamide product, though this is more likely to be a minor impurity.

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or allowing the reaction to warm slowly to room temperature.Increased conversion of starting material to product.
Hydrolysis of Acryloyl Chloride Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.Minimized loss of the acylating agent, leading to higher yield.
Product Loss During Work-up The product has some water solubility. During aqueous work-up, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product in the aqueous phase. Use a continuous extractor for large-scale operations if necessary.Improved recovery of the product from the aqueous phase.
Sub-optimal Stoichiometry Verify the stoichiometry of reagents. A slight excess of the acylating agent (1.05-1.1 equivalents) may be beneficial, but a large excess can lead to more impurities.Optimized conversion and yield.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Step Expected Outcome
Formation of Colored Impurities The crude product may be colored due to impurities. Treatment with activated carbon during recrystallization can help decolorize the product.A lighter-colored, higher-purity final product.
Presence of Polymeric Material Polymerization can be inhibited by adding a radical scavenger like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture or during work-up. Avoid excessive heating.Reduced polymer formation and a cleaner crude product.
Ineffective Crystallization Screen for an optimal recrystallization solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, may provide better purification than a single solvent.Improved crystal morphology and higher purity of the isolated product.
Residual Starting Materials If 3-aminopyridine remains, a dilute acid wash during work-up can remove it. If acrylic acid (from hydrolysis of acryloyl chloride) is present, a dilute base wash (e.g., NaHCO₃ solution) can be effective.Removal of basic and acidic impurities, leading to a purer product.
Problem 3: Difficult Product Isolation/Crystallization
Potential Cause Troubleshooting Step Expected Outcome
Oiling Out During Crystallization Ensure the crystallization solution is not supersaturated at a high temperature. Cool the solution slowly with gentle stirring. Adding a seed crystal can promote proper crystal formation.Formation of a crystalline solid instead of an oil.
Fine Powder That is Difficult to Filter Adjust the cooling rate during crystallization; slower cooling often leads to larger crystals. Consider an anti-solvent crystallization approach.Formation of larger crystals that are easier to filter and wash.
Emulsion Formation During Extraction Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. If the problem persists on a larger scale, consider using a different solvent system for extraction or employing centrifugation.Clear phase separation and efficient extraction.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Acryloyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel with 3-aminopyridine and anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Base Addition: Add triethylamine to the reactor.

  • Acryloyl Chloride Addition: Prepare a solution of acryloyl chloride in anhydrous DCM in the dropping funnel. Add the acryloyl chloride solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the 3-aminopyridine is consumed.

  • Quenching: Slowly add water to quench the reaction, keeping the temperature below 15 °C.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes turbid.

    • Heat the mixture slightly until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization.

    • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

G cluster_0 Reaction Troubleshooting cluster_1 Potential Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check Reaction Monitoring Data ReagentDegradation Reagent Degradation? LowYield->ReagentDegradation Verify Reagent Quality WorkupLoss Loss during Work-up? LowYield->WorkupLoss Analyze Aqueous Layers ExtendRxnTime Extend Reaction Time / Warm to RT IncompleteReaction->ExtendRxnTime AnhydrousConditions Use Anhydrous Solvents/Inert Atmosphere ReagentDegradation->AnhydrousConditions ModifyWorkup Saturate Aqueous Phase with NaCl WorkupLoss->ModifyWorkup

Caption: Troubleshooting workflow for low reaction yield.

G cluster_0 Scale-Up Synthesis Workflow Start Start: Reagents & Solvent Reaction Acylation Reaction (0-5 °C) Start->Reaction Charge Reactor Quench Aqueous Quench Reaction->Quench Monitor to Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Crystallization Recrystallization Concentration->Crystallization Isolation Filtration & Drying Crystallization->Isolation End Final Product Isolation->End

Caption: Experimental workflow for the scale-up synthesis.

Technical Support Center: Purification of 3-(Pyridin-3-yl)prop-2-enamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for 3-(pyridin-3-yl)prop-2-enamide analogues. These compounds, containing both a basic pyridine ring and a polar amide group, often present unique challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound analogues?

A1: The two most common and effective purification techniques for these analogues are column chromatography and recrystallization. Column chromatography is useful for separating the target compound from impurities with different polarities, while recrystallization is an excellent method for obtaining highly pure crystalline solids.[1] The choice between these methods often depends on the nature of the impurities and the physical state of the analogue.

Q2: My this compound analogue is highly polar and streaks badly on silica gel during column chromatography. What can I do?

A2: Streaking is a common issue with polar and basic compounds like pyridine derivatives on standard silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface. Here are several strategies to overcome this:

  • Use a more polar eluent system: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be sufficient. You can try more polar solvent systems, such as dichloromethane/methanol.[2]

  • Add a basic modifier: To reduce the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (1-3%) or a solution of ammonium hydroxide in methanol (e.g., 10% NH4OH in MeOH, used as 1-10% of the eluent) to your solvent system.[3][4]

  • Use an alternative stationary phase: Consider using a different stationary phase that is less acidic than silica gel. Activated alumina (basic or neutral) or Florisil can be effective alternatives for the purification of basic compounds.[3]

  • Reverse-phase chromatography: If your compound is sufficiently soluble in polar solvents like water/acetonitrile or water/methanol, reverse-phase chromatography can be a powerful alternative to normal-phase chromatography.[2]

Q3: I am losing a significant amount of my amide product during column chromatography. What is the likely cause and how can I prevent it?

A3: Product loss on the column can be due to several factors:

  • Decomposition on silica gel: Some compounds are unstable on acidic silica gel and can decompose during the purification process. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[3] If your compound is acid-sensitive, consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina.[4]

  • Irreversible binding: The basic pyridine nitrogen can sometimes bind very strongly to the silica, leading to poor recovery. Using a basic modifier in your eluent can help to mitigate this.

  • Compound is too dilute to detect: If you are working with a small amount of material, your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions where you expect your compound to be and re-running the TLC.[3]

Q4: What are the best solvents for recrystallizing this compound analogues?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar amide compounds, polar solvents are often a good starting point. Some commonly used solvents for the recrystallization of amides include:

  • Ethanol

  • Acetone

  • Acetonitrile

  • 1,4-Dioxane

It is often necessary to use a binary solvent system to achieve optimal recrystallization. Common solvent pairs include hexane/acetone, hexane/THF, and hexane/ethyl acetate.[5] The process involves dissolving the compound in a minimum amount of the "good" (high solubility) solvent and then slowly adding the "bad" (low solubility) solvent until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the baseline (Rf = 0) The eluent system is not polar enough.Increase the polarity of the eluent. A common starting point for polar compounds is a mixture of dichloromethane and methanol. For very polar compounds, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol added to dichloromethane can be effective.[3]
Streaking or tailing of the spot on TLC and column The compound is interacting too strongly with the stationary phase (common for basic compounds on acidic silica).Add a small amount of triethylamine (1-3%) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[4] Alternatively, switch to a less acidic stationary phase like neutral or basic alumina.
Poor separation of closely eluting impurities The solvent system is not providing adequate resolution.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using chloroform instead of dichloromethane) can alter the selectivity. Running a gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.[4]
No compound is recovered from the column The compound may have decomposed on the silica gel, or it may have eluted in the first few fractions (solvent front).Check the stability of your compound on silica using a 2D TLC.[3] Also, always collect and check the first few fractions that come off the column.
Difficulty purifying small amounts (<50 mg) of compound A standard column is too large, leading to dilution and loss of product.Use a miniature flash column, such as a packed pipette, for small-scale purifications. This allows for the use of smaller volumes of solvent and easier handling.[3]
Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The compound may also be impure.Add a small amount of additional solvent to the hot solution to ensure it is not oversaturated. Ensure the solvent's boiling point is lower than the compound's melting point. If impurities are suspected, try pre-purifying by passing the material through a short plug of silica.
No crystals form upon cooling The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the compound. If the compound is too soluble, add a "bad" solvent (one in which the compound is poorly soluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.
Crystals are colored or appear impure The impurities are co-crystallizing with the product.Try a different recrystallization solvent or solvent system. Sometimes, adding a small amount of charcoal to the hot solution and then filtering it can remove colored impurities.
Very low recovery of the purified compound The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound. After crystallization, cool the mixture in an ice bath to minimize the solubility of the compound in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Column Chromatography of a this compound Analogue
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution on a silica gel TLC plate and develop it with various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point for these polar compounds is a mixture of dichloromethane and methanol (e.g., 95:5). If streaking is observed, add 1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization of a this compound Analogue
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper. Further drying can be done in a desiccator or a vacuum oven.[7]

Visualizing Experimental Workflows

Below are diagrams illustrating the decision-making process for troubleshooting common purification issues.

troubleshooting_column_chromatography start Start Purification (Column Chromatography) check_rf Run TLC to find initial solvent system (Rf ~0.2-0.3) start->check_rf streaking Is there streaking? check_rf->streaking add_base Add 1% triethylamine or NH4OH to eluent streaking->add_base Yes run_column Run column with optimized conditions streaking->run_column No add_base->check_rf change_stationary_phase Consider alternative stationary phase (Alumina, Florisil) add_base->change_stationary_phase change_stationary_phase->check_rf poor_separation Is separation of spots adequate? run_column->poor_separation gradient_elution Try a gradient elution or a different solvent system poor_separation->gradient_elution No collect_fractions Collect and analyze fractions by TLC poor_separation->collect_fractions Yes gradient_elution->run_column end Combine pure fractions and evaporate solvent collect_fractions->end

Caption: Troubleshooting workflow for column chromatography of this compound analogues.

troubleshooting_recrystallization start Start Purification (Recrystallization) select_solvent Select a suitable solvent or solvent pair start->select_solvent dissolve Dissolve compound in minimum amount of hot solvent select_solvent->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out add_solvent Add more solvent or choose a different solvent oiling_out->add_solvent Yes cool_solution Allow solution to cool slowly oiling_out->cool_solution No add_solvent->dissolve no_crystals Do crystals form? cool_solution->no_crystals induce_crystallization Scratch flask, add seed crystal, or evaporate some solvent no_crystals->induce_crystallization No collect_crystals Collect crystals by filtration no_crystals->collect_crystals Yes induce_crystallization->cool_solution end Wash with cold solvent and dry collect_crystals->end

References

troubleshooting palladium-catalyzed hydrolysis in imine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed imine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a palladium catalyst in imine synthesis?

Palladium catalysts are primarily used to facilitate cross-coupling reactions, such as the Suzuki-Miyuara coupling, where an imine might be a substrate.[1][2][3] In some cases, palladium complexes can inadvertently catalyze the hydrolysis of the imine C=N bond, especially in the presence of water.[1][3] The interaction between the palladium catalyst and the imine, particularly if the imine contains a coordinating group like pyridine, can increase the polarity of the C=N bond, making it more susceptible to nucleophilic attack by water.[1][3]

Q2: What are the most common challenges encountered in palladium-catalyzed reactions involving imines?

The most frequently reported challenges include:

  • Unwanted Hydrolysis: The primary issue is often the hydrolysis of the imine back to its corresponding aldehyde/ketone and amine, which is often catalyzed by the palladium complex itself in the presence of water.[1][3]

  • Low Yields: Low product yields can be a result of incomplete reaction, catalyst deactivation, or competing side reactions like hydrolysis.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various mechanisms, including the formation of inactive palladium black, ligand degradation, or poisoning by impurities or reaction components.[4]

  • Side Product Formation: Besides hydrolysis, other side reactions can occur depending on the specific substrates and reaction conditions.

Q3: How can I monitor the progress of my imine synthesis and detect hydrolysis?

In-line Nuclear Magnetic Resonance (NMR) spectroscopy is an effective technique for real-time monitoring of imine synthesis.[5] By tracking the disappearance of the aldehyde proton signal and the appearance of the imine proton signal, you can calculate the reaction yield over time. 1H NMR can also readily detect the aldehyde or ketone product of hydrolysis. Raman spectroscopy is another useful method for monitoring the kinetics of imine formation.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Imine Product

Possible Causes & Solutions

  • Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature. However, be cautious as prolonged heating can also promote hydrolysis. Optimize the catalyst loading; while a higher loading might increase the reaction rate, it can also enhance the rate of hydrolysis.

  • Cause: Catalyst deactivation.

    • Solution: Ensure all reagents and solvents are pure and dry. Use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the palladium(0) species. Consider using a more robust palladium precatalyst or ligand.

  • Cause: Competing hydrolysis of the imine.

    • Solution: This is a major issue. See the dedicated troubleshooting section below.

Problem 2: Significant Hydrolysis of the Imine Product

Possible Causes & Solutions

  • Cause: Presence of water in the reaction mixture.

    • Solution 1: Rigorous Drying. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. The use of molecular sieves (e.g., 4Å) can be effective in removing trace amounts of water.

    • Solution 2: Aprotic Solvents. Employing aprotic solvents can minimize the source of protons that facilitate hydrolysis.

  • Cause: The palladium catalyst is promoting hydrolysis.

    • Solution 1: Ligand Selection. The choice of ligand is critical. Ligands can influence the electronic properties and stability of the palladium complex, thereby affecting its propensity to catalyze hydrolysis. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that favors the desired reaction over hydrolysis.[7][8][9]

    • Solution 2: Control of pH. The hydrolysis of imines is pH-dependent. While acidic conditions can promote hydrolysis, the specific reaction conditions of a palladium-catalyzed coupling (e.g., the presence of a base) will dictate the overall pH. If possible, adjusting the basicity of the reaction medium might help suppress hydrolysis.

Experimental Protocol: Minimizing Imine Hydrolysis in a Suzuki-Miyaura Coupling

This protocol is adapted from a study where imine hydrolysis was an observed side reaction.[3]

  • Preparation: To a dried Schlenk flask under an inert nitrogen atmosphere, add the Schiff base (1 equivalent), aryl/het-aryl boronic acid (1.1 equivalents), and K3PO4 (2 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane (sufficient to dissolve reactants).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or NMR.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with brine, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 3: Catalyst Turns Black (Palladium Black Formation)

Possible Causes & Solutions

  • Cause: Decomposition of the palladium catalyst to form palladium black, which is catalytically inactive.

    • Solution 1: Ligand Choice and Ratio. The ligand plays a crucial role in stabilizing the palladium catalyst. Ensure a sufficient ligand-to-palladium ratio. Using bulky electron-rich phosphine ligands can often stabilize the palladium(0) species and prevent aggregation.

    • Solution 2: Lower Reaction Temperature. High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Solution 3: Use of a Pre-catalyst. Well-defined palladium pre-catalysts can be more stable and provide a more controlled release of the active catalytic species.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Imine Hydrolysis in a Suzuki Coupling Reaction [3]

EntryCatalystBoronic AcidBaseSolventTemperature (°C)Time (h)Yield of Hydrolyzed Product (%)
1Pd(PPh3)4Phenylboronic acidK3PO41,4-Dioxane/H2O9020-2530-85
2NonePhenylboronic acidK3PO41,4-Dioxane/H2O9024No Hydrolysis
3Pd(PPh3)4NoneK3PO41,4-Dioxane/H2O9024Hydrolysis Observed

This table illustrates that the palladium catalyst is essential for the hydrolysis to occur under these Suzuki coupling conditions.

Visual Guides

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_hydrolysis Check for Imine Hydrolysis (NMR, TLC) start->check_hydrolysis hydrolysis_present Hydrolysis is a Major Side Product check_hydrolysis->hydrolysis_present no_hydrolysis Minimal or No Hydrolysis check_hydrolysis->no_hydrolysis [else] optimize_hydrolysis Implement Strategies to Minimize Hydrolysis: - Rigorous drying - Anhydrous solvents - Molecular sieves hydrolysis_present->optimize_hydrolysis [Yes] check_catalyst Evaluate Catalyst Stability no_hydrolysis->check_catalyst optimize_hydrolysis->check_catalyst catalyst_black Catalyst Turns Black? check_catalyst->catalyst_black catalyst_stable Catalyst Appears Stable check_catalyst->catalyst_stable [No] optimize_catalyst Optimize Catalyst System: - Change ligand - Adjust ligand:Pd ratio - Lower temperature catalyst_black->optimize_catalyst [Yes] check_conditions Review Reaction Conditions catalyst_stable->check_conditions optimize_catalyst->check_conditions optimize_conditions Adjust Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent purity check_conditions->optimize_conditions end Improved Yield optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed imine synthesis.

Signaling Pathway: Proposed Mechanism of Palladium-Catalyzed Imine Hydrolysis

Hydrolysis_Mechanism cluster_reaction Palladium-Catalyzed Imine Hydrolysis Imine Imine (R-CH=N-R') Pd_Imine_Complex [Pd(0)-Imine] Complex Imine->Pd_Imine_Complex Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pd_Imine_Complex Water H2O Hydrolysis_Step Nucleophilic Attack by H2O Water->Hydrolysis_Step Pd_Imine_Complex->Hydrolysis_Step Intermediate Tetrahedral Intermediate Hydrolysis_Step->Intermediate Products Aldehyde/Ketone (R-CHO) + Amine (R'-NH2) Intermediate->Products Regenerated_Catalyst Regenerated Pd(0) Catalyst Intermediate->Regenerated_Catalyst

Caption: A simplified diagram illustrating the proposed mechanism for palladium-catalyzed imine hydrolysis.

References

Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-based antimicrobial compounds.

Troubleshooting Guides and FAQs

Section 1: Compound Handling and Preparation

Question: My pyridine compound has poor aqueous solubility. How can I prepare it for antimicrobial testing?

Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridines.[1][2] The choice of solvent is critical and should be tested for its own antimicrobial activity and toxicity at the concentration used.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Other organic solvents like ethanol may also be used.[3] It is crucial to use a concentration of the solvent in the final assay that does not affect microbial growth (typically ≤1-2%).[3]

  • Solubility Enhancement: For some pyridine derivatives, adjusting the pH of the medium can improve solubility due to the basic nature of the pyridine ring.[4][5] However, be aware that pH can also influence the antimicrobial activity of the compound itself.[6]

  • Alternative Strategies: In drug discovery programs, chemical modifications to the pyridine scaffold, such as disrupting molecular planarity or adding polar moieties, can be employed to improve solubility for future testing.[7][8]

Question: How can I determine the stability of my pyridine compound in the test medium?

Answer: Compound stability is crucial for accurate results. You can assess stability by incubating the compound in the test medium (e.g., Mueller-Hinton Broth) for the duration of the experiment (e.g., 24 hours) at the required temperature (e.g., 37°C). At various time points, you can analyze the concentration of the parent compound using methods like HPLC to check for degradation.

Section 2: Antimicrobial Susceptibility Testing (AST) Protocols

Question: I am getting inconsistent or irreproducible Minimum Inhibitory Concentration (MIC) results. What are the common causes?

Answer: Inconsistent MIC values can stem from several factors. Careful standardization of your protocol is key.[9][10]

  • Inoculum Preparation: Ensure the bacterial or fungal inoculum is at the correct density (e.g., for broth microdilution, typically 5 x 10^5 CFU/mL in the final well volume).[9] Inoculum that is too dense or too sparse will lead to artificially high or low MICs, respectively.

  • Compound Precipitation: Visually inspect your microtiter plates or agar plates for any signs of compound precipitation, which can occur when the stock solution is added to the aqueous medium. This effectively lowers the concentration of the compound available to inhibit growth. If precipitation occurs, you may need to try a different solvent or a lower starting concentration.

  • Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic, CO2 levels) as specified by standard guidelines (e.g., CLSI, EUCAST).[10]

  • Pipetting Errors: Ensure accurate and calibrated pipettes are used for serial dilutions and dispensing reagents. Small volume errors can be magnified through serial dilutions.

Question: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and why is it important?

Answer:

  • MIC: This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It indicates the potency of a compound in inhibiting growth (bacteriostatic activity).

  • MBC: This is the lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) of the initial bacterial inoculum.[11] It is determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar. The MBC indicates the concentration required to kill the microorganism (bactericidal activity).

The relationship between MBC and MIC helps classify the compound's effect. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Question: The zone of inhibition in my agar diffusion assay is unclear or shows colonies growing within it. What does this mean?

Answer: This can indicate several possibilities:

  • Resistant Subpopulation: The presence of colonies within the inhibition zone may suggest the selection of a resistant subpopulation from the initial inoculum.

  • Compound Degradation: The compound may be unstable and degrade on the agar plate over the incubation period, allowing growth to resume.

  • Inappropriate Test Method: Some compounds do not diffuse well through agar. For these, a broth-based method like broth microdilution is more appropriate for determining the MIC.[10]

Section 3: Data Interpretation

Question: How does the structure of a pyridine compound relate to its antimicrobial activity?

Answer: Structure-activity relationship (SAR) studies are crucial in drug development.[11] For pyridine compounds, several factors are important:

  • Lipophilicity: An appropriate balance between hydrophilicity and hydrophobicity is often key. Increased lipophilicity can enhance membrane interaction but may also increase toxicity.[3]

  • Side Chains: The length and nature of alkyl side chains can significantly impact activity. For certain pyridinium salts, alkyl chains of C12-C16 have been shown to possess the best antimicrobial activity.[12]

  • Substituents: The presence and position of various functional groups on the pyridine ring can modulate activity. For example, the inclusion of other heterocyclic rings can enhance therapeutic properties.[5]

Question: My compound shows activity against Gram-positive bacteria but not Gram-negative bacteria. Why?

Answer: This is a common observation. The outer membrane of Gram-negative bacteria provides an additional permeability barrier that many compounds cannot cross, protecting the cell from the antimicrobial agent. Gram-positive bacteria lack this outer membrane, making them more susceptible to certain classes of compounds.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against selected microbial strains as reported in the literature.

Table 1: MIC of Pyridine Derivatives against E. coli Strains [13][14]

Compound IDSubstituentsStrain K12 (µg/mL)Strain R2 (µg/mL)Strain R3 (µg/mL)Strain R4 (µg/mL)
5a R1=CN, R2=S~0.2~1.3~1.2~1.1
5g R1=CN, R2=Br~0.2~0.3~0.2~0.2
5h R1=CN, R2=Br~0.2~0.2~0.2~0.2
5i R1=CN, R2=Br~0.2~0.2~0.2~0.2
5j R1=CN, R2=Br~0.2~0.2~0.2~0.2
5k R1=CN, R2=S~0.2~0.2~0.2~0.2

Note: The original data presents a range of very low MIC values for these specific compounds against E. coli.

Table 2: MIC of Pyridinium Salts against Various Microorganisms [15]

Compound IDAlkyl Chain LengthS. aureus (mM)B. subtilis (mM)E. coli (mM)P. aeruginosa (mM)C. albicans (mM)A. niger (mM)
51 C80.20.16636
52 C100.050.021.530.81.5
53 C120.020.020.40.80.20.4
54 C140.020.020.20.40.10.2
55 C160.020.020.20.40.10.2
56 C180.050.050.40.80.20.4

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

1. Materials:

  • Test pyridine compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test microorganism (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Calibrated pipettes and sterile tips

  • Incubator

2. Procedure:

  • Step 1: Preparation of Compound Stock Solution

    • Dissolve the pyridine compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Step 2: Preparation of Inoculum

    • From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this adjusted suspension in the test broth (CAMHB) to achieve the final required inoculum density of approximately 5 x 10^5 CFU/mL. A common dilution is 1:100, but this should be validated for your specific conditions.

  • Step 3: Serial Dilution of the Compound

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of your compound stock solution to the first well to achieve the highest desired concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • This will leave you with 100 µL in each well, with concentrations decreasing by half in each subsequent well.

  • Step 4: Inoculation

    • Add 100 µL of the diluted bacterial suspension (from Step 2) to each well.

    • The final volume in each well will be 200 µL, and the compound concentrations will be halved.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Step 5: Incubation

    • Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Step 6: Reading the MIC

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Visualizations

Experimental and Logical Workflows

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis Compound Pyridine Compound Solubilization Dilution Serial Dilution in 96-Well Plate Compound->Dilution Inoculum Microbial Inoculum Standardization (0.5 McFarland) Inoculation Inoculate with Standardized Culture Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (e.g., 37°C, 18-24h) Inoculation->Incubation ReadMIC Determine MIC (Lowest concentration with no growth) Incubation->ReadMIC Subculture Subculture from Clear Wells to Agar Plate ReadMIC->Subculture ReadMBC Determine MBC (≥99.9% killing) Subculture->ReadMBC

Caption: General workflow for antimicrobial susceptibility testing (AST).

Troubleshooting_Workflow Start Inconsistent MIC Results CheckInoculum Verify Inoculum Density (0.5 McFarland, correct dilution) Start->CheckInoculum CheckSolubility Inspect Plates for Compound Precipitation Start->CheckSolubility CheckControls Review Controls: Growth in positive? Clear negative? Start->CheckControls InoculumIssue Issue: Incorrect Inoculum CheckInoculum->InoculumIssue No SolubilityIssue Issue: Poor Solubility CheckSolubility->SolubilityIssue Yes ContaminationIssue Issue: Contamination CheckControls->ContaminationIssue No FixSolubility Action: Use co-solvent (DMSO) or modify compound. SolubilityIssue->FixSolubility FixInoculum Action: Re-standardize inoculum using fresh culture. InoculumIssue->FixInoculum FixContamination Action: Review aseptic technique, use fresh reagents. ContaminationIssue->FixContamination MOA_Pathway Compound Lipophilic Pyridine Compound Membrane Bacterial Cell Membrane Compound->Membrane targets Integration Integration into Lipid Bilayer Membrane->Integration Disruption Membrane Disruption Integration->Disruption Leakage Ion Leakage & Loss of Potential Disruption->Leakage Death Cell Death Leakage->Death

References

Technical Support Center: Enhancing the Bioavailability of 3-(pyridin-3-yl)prop-2-enamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 3-(pyridin-3-yl)prop-2-enamide and similar compounds. The focus is on overcoming common hurdles related to solubility, permeability, and metabolism to improve oral bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1][2] It is a crucial pharmacokinetic property because it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high dose requirements, significant inter-patient variability, and potential therapeutic failure.[3] The primary factors governing oral bioavailability are the drug's aqueous solubility, its permeability across the gastrointestinal (GI) tract, and the extent of its pre-systemic (or first-pass) metabolism.[4][5]

Q2: What are the likely bioavailability challenges for a compound like this compound?

Compounds with a pyridine ring and an amide structure, such as this compound, often face several bioavailability challenges:

  • Poor Aqueous Solubility: The relatively rigid, planar structure can lead to strong crystal lattice energy, making it difficult for the molecule to dissolve in the aqueous environment of the GI tract.[4][6] This is a common issue for many new chemical entities, with over 40% being practically insoluble in water.[6][7]

  • Metabolic Instability: The pyridine ring is susceptible to first-pass metabolism in the gut wall and liver.[8] Common metabolic pathways include N-oxidation and oxidation at the carbon atoms ortho to the nitrogen by enzymes like cytochrome P450s.[8][9]

  • Efflux Transport: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.[4][10]

Q3: What is the Biopharmaceutics Classification System (BCS) and how can it guide formulation development?

The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[4] This classification helps predict in vivo performance and guides the selection of an appropriate bioavailability enhancement strategy.[11]

BCS ClassSolubilityPermeabilityPrimary Bioavailability Challenge
Class I HighHighNone (Generally well-absorbed)
Class II LowHighDissolution rate-limited absorption
Class III HighLowPermeability-limited absorption
Class IV LowLowBoth dissolution and permeability
Caption: Biopharmaceutics Classification System (BCS) and associated challenges.

For a compound like this compound, it is often anticipated to be a BCS Class II or IV drug, meaning solubility is a primary hurdle to overcome.[12]

Q4: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds?

Several techniques can be employed, broadly categorized as physical and chemical modifications.[6]

  • Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.[11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution.[12][13] ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[12]

  • Lipid-Based Formulations: Solubilizing the drug in lipids, oils, and surfactants can improve absorption by presenting the drug in a dissolved state and utilizing lipid absorption pathways.[14][15] Self-emulsifying drug delivery systems (SEDDS) are a common example.[14]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the hydrophobic drug molecule is held within the cyclodextrin cavity, increasing its solubility in water.[6][11]

  • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate. However, this may not be suitable for non-ionizable molecules or could lead to stability issues.[4][15]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: The compound shows very low solubility in aqueous buffers during initial screening.

  • Question: My formulation of this compound precipitates immediately in simulated intestinal fluid (pH 6.8). What steps should I take?

  • Answer: This indicates that the compound's intrinsic solubility is very low and it is likely a BCS Class II or IV compound.

    • Characterize the Solid State: First, confirm the crystalline form (polymorph) of your material, as different polymorphs can have different solubilities.

    • Explore Amorphous Systems: An amorphous solid dispersion (ASD) is a highly effective strategy.[13] Screen various polymers (e.g., PVP, HPMC-AS) to find one that stabilizes the amorphous drug and prevents recrystallization.

    • Consider Lipid-Based Formulations: If the compound has a high log P (is lipophilic), dissolving it in a lipid-based system can be a viable alternative.[15]

    • Particle Size Reduction: While it can help, if the intrinsic solubility is extremely low, simply reducing particle size may not be sufficient to achieve the desired concentration gradient for absorption.[4]

Issue 2: The compound has acceptable solubility after formulation but still shows low permeability in Caco-2 assays.

  • Question: My solid dispersion formulation shows good dissolution, but the apparent permeability coefficient (Papp) in a Caco-2 assay is low (<1 x 10⁻⁶ cm/s). What is the likely cause?

  • Answer: Low Caco-2 permeability despite adequate solubility points towards two main possibilities:

    • Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-gp.[4] To test this, run the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil).[10] A significant increase in permeability in the presence of the inhibitor confirms that efflux is limiting absorption.

    • Poor Transcellular Diffusion: The inherent physicochemical properties of the molecule (e.g., high polarity, large size) may prevent it from passively diffusing across the cell membrane. In this case, permeation enhancers could be explored, but this often involves a more complex formulation development path.

Issue 3: In vivo pharmacokinetic (PK) studies in rodents show very low oral bioavailability (<5%) despite good in vitro data.

  • Question: My formulation appears optimized based on in vitro dissolution and permeability, but the oral bioavailability in mice is extremely low. What should I investigate?

  • Answer: This discrepancy often points to high first-pass metabolism.[5]

    • Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes (mouse, rat, human) or hepatocytes.[16] This will determine how quickly the compound is metabolized by liver enzymes. The pyridine ring is a known site of metabolic oxidation.[8]

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the microsomal assay. This can confirm if, for example, pyridine N-oxide or hydroxylated pyridines are the primary metabolic products.[9]

    • Consider Chemical Modification: If metabolism is the primary barrier, formulation changes may have limited impact. The solution may require medicinal chemistry efforts to block the metabolic soft spots, for instance, by adding a fluorine atom or another group to the pyridine ring to hinder oxidation.[8]

Issue 4: High variability is observed in the results of my animal PK studies.

  • Question: The plasma concentration-time profiles for my compound vary significantly between individual animals in the same dosing group. How can I reduce this variability?

  • Answer: High inter-subject variability can undermine the reliability of a study.[17]

    • Refine the Formulation: A robust formulation that ensures consistent dissolution and absorption is key. A poorly controlled formulation (e.g., a simple suspension of a poorly soluble drug) can lead to erratic absorption. Transitioning to a solution-based lipid formulation or a well-characterized solid dispersion can improve consistency.

    • Standardize Experimental Conditions: Ensure strict control over experimental variables. This includes the fasting state of the animals, the volume and method of administration, and the timing of blood sampling.[2][17]

    • Use a Crossover Study Design: If feasible, a crossover design, where each animal receives both the test and reference formulations in different periods, can help minimize the impact of inter-subject variability on the final data analysis.[17]

Section 3: Diagrams and Visualizations

Oral Drug Absorption Pathway

The following diagram illustrates the sequential barriers a drug must overcome for successful oral absorption.

A Oral Administration B Dissolution in GI Fluids A->B C Permeation across Intestinal Epithelium B->C Loss1 Incomplete Dissolution B->Loss1 D Enteric (First-Pass) Metabolism C->D Loss2 Poor Permeability (e.g., P-gp Efflux) C->Loss2 E Transport via Portal Vein to Liver D->E Loss3 Metabolism in Gut Wall D->Loss3 F Hepatic (First-Pass) Metabolism E->F G Systemic Circulation F->G Bioavailable Fraction Loss4 Metabolism in Liver F->Loss4

Caption: Key physiological barriers affecting oral drug bioavailability.

Decision Workflow for Bioavailability Enhancement

This workflow guides the selection of an appropriate formulation strategy based on the identified challenges.

start_node start_node decision_node decision_node process_node process_node outcome_node outcome_node start Start: Characterize New Chemical Entity solubility Is Solubility < 100 µg/mL? start->solubility permeability Is Permeability (e.g., Caco-2 Papp) Low? solubility->permeability No strategy2 Amorphous Solid Dispersion Lipid-Based System Complexation solubility->strategy2 Yes metabolism Is Metabolic Clearance High? permeability->metabolism No strategy3 Use Permeation Enhancers Inhibit Efflux (if applicable) permeability->strategy3 Yes strategy4 Medicinal Chemistry (Block Metabolic Sites) metabolism->strategy4 Yes end1 Good Candidate for Standard Formulation metabolism->end1 No strategy1 Particle Size Reduction (Micronization) strategy1->permeability strategy2->permeability strategy3->metabolism end2 Proceed with Advanced Formulation strategy4->end2

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Potential Metabolic Pathways of a Pyridine Ring

This diagram shows common metabolic transformations that can reduce the bioavailability of pyridine-containing compounds.

parent parent metabolite metabolite enzyme enzyme ParentCompound Parent Compound (contains Pyridine Ring) Metabolite1 Pyridine N-Oxide ParentCompound->Metabolite1 Metabolite2 Hydroxylated Pyridine (e.g., 2-pyridone) ParentCompound->Metabolite2 Enzyme1 Cytochrome P450s (CYPs) Enzyme1->Metabolite1 Enzyme2 Aldehyde Oxidase (AO) Enzyme2->Metabolite2

Caption: Common oxidative metabolic pathways for pyridine-containing drugs.

Section 4: Standard Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds

  • Objective: To assess the rate and extent of drug release from a formulation in a biorelevant medium.[18]

  • Apparatus: USP Apparatus II (Paddle).

  • Media:

    • Screening: 0.1 N HCl (simulated gastric fluid), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.

    • Biorelevant: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to mimic conditions in the human gut more closely.

  • Methodology:

    • Pre-warm 900 mL of dissolution medium to 37 ± 0.5 °C in the dissolution vessel.

    • Set the paddle speed, typically to 50 or 75 RPM.

    • Introduce a single dose of the formulation (e.g., capsule, tablet, or powder equivalent) into the vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the medium.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to stop further dissolution.

    • Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

    • Analyze the concentration of the drug in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of a compound and identify potential interactions with efflux transporters.[18]

  • Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well), transport buffer (HBSS), test compound, and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

    • Permeability Measurement (Apical to Basolateral):

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution (typically in transport buffer) to the apical (AP) side (donor compartment).

      • Add fresh transport buffer to the basolateral (BL) side (receiver compartment).

      • Incubate at 37 °C with gentle shaking.

      • At specified time points, take samples from the BL side and replace with fresh buffer. Also, take a sample from the AP side at the beginning and end of the experiment.

    • Efflux Assessment (Basolateral to Apical): To measure efflux, reverse the process by adding the compound to the BL side and sampling from the AP side.

    • Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the plasma concentration-time profile of a drug after oral administration and calculate key PK parameters like Cmax, Tmax, and AUC.[1][2]

  • Animals: Typically, male Sprague-Dawley rats or CD-1 mice. Animals should be fasted overnight before dosing.[17]

  • Methodology:

    • Dose Administration: Administer the formulation to a group of animals (n=3-5 per group) via oral gavage at a specific dose.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

    • Intravenous (IV) Arm: To determine absolute bioavailability, a separate group of animals is administered the drug intravenously (e.g., via tail vein injection) and blood is sampled in a similar manner.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Calculate absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Example Data Presentation

Table: Comparison of Pharmacokinetic Parameters for Compound X Formulations

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)F (%)
Aqueous Suspension 1055 ± 152.0210 ± 654
Solid Dispersion 10350 ± 901.01350 ± 25025
Data are presented as mean ± SD (n=5). F (%) is the absolute bioavailability calculated relative to a 1 mg/kg intravenous dose.
Caption: Hypothetical PK data illustrating the improvement in bioavailability for a solid dispersion formulation compared to a simple suspension.

References

Technical Support Center: Enhancing the Selectivity of 3-(pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of 3-(pyridin-3-yl)prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in improving the selectivity of this compound for its intended biological target.

Important Note: While the specific biological target of this compound is not definitively established in publicly available literature, its structural motifs are commonly found in kinase inhibitors. Therefore, this guide will proceed under the assumption that the primary target is a protein kinase and will focus on strategies relevant to kinase inhibitor development.

Frequently Asked Questions (FAQs)

Q1: We are observing off-target effects with our lead compound, this compound. What are the initial steps to improve its selectivity?

A1: Improving drug selectivity is a key challenge in drug development.[1][2][3] A rational approach to enhancing the selectivity of your compound involves several key strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target potency and off-target activity. This can help identify key pharmacophores and regions of the molecule that can be altered to improve selectivity.[4]

  • Structure-Based Drug Design: If the three-dimensional structure of your target kinase is known, you can use computational modeling techniques like molecular docking to predict how modifications to your compound will affect its binding to the target and to known off-target proteins.[5] This allows for the design of analogs with a higher predicted selectivity.

  • Comprehensive Selectivity Profiling: Test your compound against a broad panel of kinases to identify which off-target kinases are being inhibited.[6] This information is crucial for guiding the medicinal chemistry effort to mitigate these interactions.

Q2: What are the most common off-target liabilities for kinase inhibitors?

A2: Due to the conserved nature of the ATP-binding site across the kinome, achieving high selectivity can be challenging.[6] Common off-target effects can lead to toxicities. Some off-targets are more problematic than others, and it is important to identify these early in the drug discovery process.

Q3: How can we rationally design analogs of this compound with improved selectivity?

A3: Rational drug design aims to improve selectivity through informed modifications to the molecule.[1][7] Consider the following approaches:

  • Exploit Unique Gatekeeper Residues: The "gatekeeper" residue in the ATP-binding pocket of kinases is a key determinant of inhibitor selectivity. Designing your molecule to interact with a less common gatekeeper residue in your target kinase can significantly improve selectivity.

  • Target Allosteric Sites: Instead of competing with ATP, consider designing inhibitors that bind to allosteric sites, which are often less conserved than the ATP-binding pocket.

  • Optimize Physicochemical Properties: Modifying properties such as lipophilicity and charge can alter the compound's interaction with different kinases and improve its selectivity profile.[2]

Troubleshooting Guides

Problem: Low Selectivity Index in Initial Kinase Panel Screen

The selectivity index is the ratio of the IC50 value for off-target kinases to the IC50 value for the target kinase. A low selectivity index indicates that the compound is not sufficiently selective.

Possible Cause Troubleshooting Step Expected Outcome
Broad Kinase Inhibition Profile Perform a comprehensive kinase screen (e.g., a panel of over 300 kinases) to identify all off-target interactions.[6]A clear understanding of the off-target kinases, allowing for targeted medicinal chemistry efforts.
Suboptimal Assay Conditions Ensure that the ATP concentration used in the kinase assays is close to the Michaelis constant (Km) of the target kinase, as this can influence the measured IC50 values.[6][8]More physiologically relevant IC50 values and a more accurate assessment of selectivity.
Promiscuous Compound Behavior Analyze the physicochemical properties of your compound. High lipophilicity can sometimes lead to non-specific binding.Modification of the compound to reduce lipophilicity may improve selectivity.
Problem: In Vitro Selectivity Does Not Translate to Cellular Assays

A common issue is observing good selectivity in biochemical assays, but poor selectivity in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Cellular ATP Concentration The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors, affecting their apparent potency and selectivity in cells.[6]Consider developing more potent or non-ATP competitive inhibitors.
Cell Permeability and Efflux The compound may not be effectively entering the cells or may be actively transported out by efflux pumps.Perform cell permeability assays (e.g., PAMPA) and assess if the compound is a substrate for efflux transporters.
Off-Target Effects in a Cellular Context The compound may be inhibiting other cellular targets besides kinases, leading to unexpected cellular phenotypes.Utilize target engagement assays in cells to confirm that the compound is binding to the intended kinase.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol describes a common method for determining the potency of an inhibitor against a specific kinase.[9]

Materials:

  • Recombinant kinase

  • Substrate peptide or protein

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • This compound or its analogs

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: KinomeScan™ for Selectivity Profiling

This is a widely used competitive binding assay to assess the selectivity of a compound against a large panel of kinases.

Materials:

  • This compound or its analogs

  • Commercial KinomeScan™ service

Procedure:

  • Submit the compound to the service provider at a specified concentration (e.g., 1 µM).

  • The compound is screened against a panel of several hundred kinases.

  • The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • The results are typically reported as the percentage of the kinase that is bound by the test compound at the tested concentration.

  • A lower percentage indicates stronger binding and higher affinity of the test compound for that kinase.

Visualizations

Logical Workflow for Improving Inhibitor Selectivity

G start Start: Initial Compound (this compound) sar Structure-Activity Relationship (SAR) Studies start->sar sbd Structure-Based Design start->sbd profiling Kinase Selectivity Profiling start->profiling synthesis Synthesize Analogs sar->synthesis sbd->synthesis profiling->sar biochemical_assay Biochemical Assays (IC50 Determination) synthesis->biochemical_assay cellular_assay Cellular Assays (Target Engagement) biochemical_assay->cellular_assay selectivity_assessment Assess Selectivity and Potency cellular_assay->selectivity_assessment lead_optimization Lead Optimization Cycle selectivity_assessment->lead_optimization Is selectivity improved? end Optimized Lead Compound selectivity_assessment->end Yes lead_optimization->sar No

Caption: A logical workflow for improving the selectivity of a small molecule inhibitor.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates the potential mechanism of action if this compound were to inhibit a kinase in a signaling pathway.

G receptor Growth Factor Receptor target_kinase Target Kinase receptor->target_kinase Activates downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylates cellular_response Cellular Response (e.g., Proliferation) downstream_protein->cellular_response Leads to inhibitor This compound inhibitor->target_kinase Inhibits

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(pyridin-3-yl)prop-2-enamide and related nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The information provided is intended to help overcome common challenges encountered during in vitro and in vivo experiments, particularly concerning the emergence of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its analogs are potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cellular metabolism, DNA repair, and various signaling processes.[2][3][4] By inhibiting NAMPT, these compounds deplete intracellular NAD+ levels, leading to energy crisis and ultimately cell death, particularly in cancer cells that have a high demand for NAD+.[4][5]

Q2: What are the most common mechanisms of acquired resistance to NAMPT inhibitors like this compound?

A2: Preclinical studies have identified several key mechanisms of acquired resistance to NAMPT inhibitors.[2][3][6] These include:

  • Upregulation of compensatory NAD+ synthesis pathways: Cells can bypass the NAMPT-dependent salvage pathway by upregulating enzymes in other NAD+ production routes, such as the Preiss-Handler pathway (using nicotinic acid via nicotinate phosphoribosyltransferase, NAPRT) or the de novo synthesis pathway from tryptophan (via quinolinate phosphoribosyltransferase, QPRT).[2][5]

  • Mutations in the NAMPT gene: Acquired mutations in the drug-binding site of the NAMPT enzyme can reduce the inhibitor's binding affinity, thereby rendering it less effective.[5][6]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2][3][6]

  • Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to become less reliant on NAD+ or to utilize alternative energy sources.[2][3][6]

Q3: How can I determine if my cell line has developed resistance to a this compound analog?

A3: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay (e.g., MTT, CellTiter-Glo®). A fold-change in IC50 of greater than 10 is generally considered indicative of resistance.

Troubleshooting Guide

Issue 1: Decreased sensitivity or complete loss of response to the NAMPT inhibitor in our cancer cell line.

Possible Cause 1: Upregulation of alternative NAD+ synthesis pathways.

  • Troubleshooting Steps:

    • Gene Expression Analysis: Use qRT-PCR or Western blotting to assess the expression levels of NAPRT and QPRT in the resistant cells compared to the parental sensitive cells. An increase in the expression of these enzymes suggests the activation of compensatory pathways.

    • Metabolomic Analysis: Measure intracellular NAD+ levels in the presence and absence of the inhibitor. Resistant cells may maintain higher NAD+ levels due to the activity of these alternative pathways.

    • Functional Validation: Supplement the culture medium with nicotinic acid (NA) or tryptophan, the substrates for the Preiss-Handler and de novo pathways, respectively. If the cells' sensitivity to the NAMPT inhibitor is further reduced in the presence of these supplements, it confirms the functional relevance of these bypass pathways.

Possible Cause 2: Mutation in the NAMPT gene.

  • Troubleshooting Steps:

    • Sanger Sequencing: Isolate RNA from both sensitive and resistant cell lines, reverse transcribe to cDNA, and then PCR amplify the coding region of the NAMPT gene. Sequence the PCR product to identify any potential mutations in the resistant cell line.

    • Exome Sequencing: For a more comprehensive analysis, perform whole-exome sequencing to identify mutations in NAMPT and other potentially relevant genes.[5]

Possible Cause 3: Increased drug efflux via ABC transporters.

  • Troubleshooting Steps:

    • Gene and Protein Expression: Quantify the expression of ABCB1 (MDR1) and other relevant ABC transporter genes (e.g., ABCC1, ABCG2) using qRT-PCR and Western blotting or flow cytometry.

    • Efflux Pump Inhibition: Co-treat the resistant cells with your this compound analog and a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity to your compound in the presence of the efflux pump inhibitor indicates that this is a significant resistance mechanism.

    • Intracellular Drug Accumulation Assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp) to measure its accumulation inside the cells.[7] Reduced accumulation in resistant cells, which can be reversed by an ABC transporter inhibitor, confirms increased efflux activity.

Issue 2: Our NAMPT inhibitor shows high in vitro potency but poor in vivo efficacy.

Possible Cause 1: Poor pharmacokinetic properties.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: Conduct studies in animal models to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal issues with bioavailability, rapid clearance, or poor tumor penetration.

    • Formulation Optimization: Experiment with different drug delivery formulations (e.g., nanoparticles, liposomes) to improve solubility, stability, and bioavailability.

Possible Cause 2: In vivo resistance mechanisms.

  • Troubleshooting Steps:

    • Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Analyze the expression of resistance-related genes (e.g., NAPRT, ABCB1) in tumor xenografts that are not responding to treatment.

    • Combination Therapy: Consider combining the NAMPT inhibitor with other agents that can overcome potential resistance mechanisms. For example, if tumors upregulate NAPRT, a combination with a NAPRT inhibitor could be effective.[8] Similarly, combining with a P-gp inhibitor might enhance efficacy.

Data Presentation

Table 1: Example IC50 Values for a this compound Analog in Sensitive and Resistant Cell Lines.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental HT1080Compound X5.2-
HT1080-ResistantCompound X580.7111.7
HT1080-ResistantCompound X + Verapamil (1 µM)45.38.7

Table 2: Example Gene Expression Changes in Resistant Cells.

GeneFold Change in mRNA Expression (Resistant vs. Parental)
NAMPT1.2
NAPRT8.5
QPRT20.1
ABCB115.3

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the this compound analog. Replace the medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Isolation: Isolate total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (NAPRT, QPRT, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

NAD_Biosynthesis_Pathways cluster_denovo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan QA Quinolinic Acid Tryptophan->QA QPRT QPRT QA->QPRT NAD NAD+ QPRT->NAD NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAPRT->NAD NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NAMPT->NAD Inhibitor This compound Inhibitor->NAMPT

Caption: NAD+ Biosynthesis Pathways and NAMPT Inhibition.

Resistance_Mechanisms cluster_cell Resistant Cancer Cell cluster_bypass Bypass Pathways Inhibitor_in NAMPT Inhibitor (Intracellular) NAMPT_mut Mutated NAMPT Inhibitor_in->NAMPT_mut Reduced Binding Pgp ↑ ABCB1 (P-gp) Efflux Pump Inhibitor_in->Pgp Binding to Efflux Pump NAD_depletion NAD+ Depletion (Bypassed) NAMPT_mut->NAD_depletion Ineffective Inhibition Cell_Survival Cell Survival NAD_depletion->Cell_Survival NAPRT_up ↑ NAPRT NAPRT_up->NAD_depletion QPRT_up ↑ QPRT QPRT_up->NAD_depletion Inhibitor_out NAMPT Inhibitor (Extracellular) Pgp->Inhibitor_out Drug Efflux Inhibitor_out->Inhibitor_in Drug Entry

Caption: Key Mechanisms of Resistance to NAMPT Inhibitors.

References

Technical Support Center: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.

Troubleshooting Guides

Low or No Yield of N-(pyridin-2-yl)amide

Q1: My reaction to synthesize N-(pyridin-2-yl)amide is giving a low yield or no product at all. What are the possible causes and solutions?

A1: Low or no yield in the synthesis of N-(pyridin-2-yl)amides can be attributed to several factors. Here's a systematic troubleshooting approach:

  • Reagent Quality:

    • TBHP (tert-butyl hydroperoxide): Ensure you are using a fresh, active bottle of TBHP. Older bottles may have a lower concentration, leading to incomplete oxidation. It is recommended to use a 70% aqueous solution.

    • Iodine (I₂): Use pure, dry iodine. The presence of moisture can affect the reaction.

    • 2-Aminopyridine and α-Bromoketone: Impurities in the starting materials can lead to side reactions. Purify the starting materials by recrystallization or column chromatography if necessary.

  • Reaction Conditions:

    • Temperature: The reaction is typically run at 100 °C in toluene.[1] Lower temperatures may lead to a sluggish reaction, while significantly higher temperatures could promote decomposition.

    • Solvent: Toluene is the solvent of choice for this transformation.[1] Using a different solvent may alter the reaction pathway. Ensure the toluene is anhydrous.

    • Reaction Time: The typical reaction time is 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are still present after 2 hours, you can extend the reaction time.

  • Side Reactions:

    • The primary competing reaction is the formation of imidazo[1,2-a]pyridine. If you observe a significant amount of this byproduct, it might be due to the absence or insufficient amount of iodine.

Troubleshooting Table for Low Yield of N-(pyridin-2-yl)amide

Observation Possible Cause Recommendation
No reaction or very slow conversionInactive TBHPUse a fresh bottle of TBHP (70% in water).
Low reaction temperatureEnsure the reaction temperature is maintained at 100 °C.
Formation of imidazo[1,2-a]pyridine byproductInsufficient or no iodineAdd the correct stoichiometric amount of I₂ (20 mol%).
Multiple spots on TLC, difficult to characterizeImpure starting materialsPurify 2-aminopyridine and α-bromoketone before use.
Reaction decompositionAvoid excessive heating (above 100-110 °C).
Low or No Yield of 3-bromoimidazo[1,2-a]pyridine

Q2: I am trying to synthesize 3-bromoimidazo[1,2-a]pyridine, but the yield is poor. What should I check?

A2: For the synthesis of 3-bromoimidazo[1,2-a]pyridines, consider the following points:

  • Reagent and Solvent:

    • TBHP: As with the amide synthesis, the quality of TBHP is crucial.

    • Ethyl Acetate (EA): This is the preferred solvent for the cyclization/bromination reaction.[1] Using other solvents like toluene may favor the formation of the N-(pyridin-2-yl)amide.[1] Ensure the ethyl acetate is dry.

  • Reaction Conditions:

    • Temperature: The optimal temperature for this reaction is 90 °C.[1]

    • Absence of Iodine: It is critical not to add any iodine, as it will promote the C-C bond cleavage leading to the amide.[1]

    • Reaction Time: A typical reaction time is 3 hours.[1] Monitor by TLC to determine the reaction endpoint.

  • Potential Side Products:

    • The main side product to watch for is the N-(pyridin-2-yl)amide. Its presence indicates that the reaction conditions are favoring the C-C cleavage pathway, possibly due to impurities that can act as a catalyst similar to iodine.

    • Unbrominated imidazo[1,2-a]pyridine might also be present if the bromination step is incomplete.

Troubleshooting Table for Low Yield of 3-bromoimidazo[1,2-a]pyridine

Observation Possible Cause Recommendation
Low conversionInactive TBHPUse a fresh bottle of TBHP.
Low reaction temperatureMaintain the reaction temperature at 90 °C.
Formation of N-(pyridin-2-yl)amide byproductContamination with iodine or other catalystsUse clean glassware and high-purity reagents. Ensure no iodine is added.
Incorrect solventUse ethyl acetate as the solvent.
Formation of unbrominated imidazo[1,2-a]pyridineInsufficient TBHP or reaction timeEnsure 2 equivalents of TBHP are used and monitor the reaction until completion.

Frequently Asked Questions (FAQs)

Q3: What is the key factor that determines the selective formation of either N-(pyridin-2-yl)amide or imidazo[1,2-a]pyridine?

A3: The chemodivergence of this reaction is primarily controlled by the presence or absence of an iodine catalyst.[1]

  • For N-(pyridin-2-yl)amide: The presence of iodine (I₂) along with TBHP in toluene promotes an oxidative C-C bond cleavage of the α-bromoketone, leading to the formation of the amide.[2][3]

  • For 3-bromoimidazo[1,2-a]pyridine: In the absence of iodine, using only TBHP as an oxidant in ethyl acetate favors a one-pot tandem cyclization and bromination of the α-bromoketone with 2-aminopyridine to yield the imidazo[1,2-a]pyridine skeleton.[2][3]

Q4: Can I use other catalysts for this reaction?

A4: While the described chemodivergent synthesis is metal-free, the synthesis of imidazo[1,2-a]pyridines can be achieved using various other catalysts, such as copper salts.[4] However, these conditions may not be suitable for the selective synthesis of N-(pyridin-2-yl)amides from the same starting materials. The iodine-promoted C-C cleavage is a key feature of the amide synthesis pathway.[3]

Q5: How do I monitor the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light (254 nm).

Q6: What are the typical purification methods for these compounds?

A6: After the reaction is complete, the crude product is typically worked up by washing with an aqueous solution and extracting with an organic solvent. The final purification is usually achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Q7: What is the role of TBHP in these reactions?

A7: In both synthetic pathways, TBHP acts as an oxidant.

  • In the synthesis of N-(pyridin-2-yl)amides, it participates in the iodine-catalyzed oxidative C-C bond cleavage.

  • In the synthesis of 3-bromoimidazo[1,2-a]pyridines, it is involved in the tandem cyclization/bromination process.

Data Presentation

Table 1: Optimized Reaction Conditions for Chemodivergent Synthesis [1]

ProductCatalystOxidantSolventTemperature (°C)Time (h)Typical Yield (%)
N-(pyridin-2-yl)amideI₂ (20 mol%)TBHP (4 equiv.)Toluene100283
3-bromoimidazo[1,2-a]pyridineNoneTBHP (2 equiv.)Ethyl Acetate90393

Experimental Protocols

General Procedure for the Synthesis of N-(pyridin-2-yl)amides[1]

To a solution of α-bromoketone (0.3 mmol) and 2-aminopyridine (0.45 mmol) in toluene (2 mL) are added TBHP (1.2 mmol, 70% in water) and iodine (0.06 mmol). The reaction mixture is stirred at 100 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous Na₂S₂O₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the desired N-(pyridin-2-yl)amide.

General Procedure for the Synthesis of 3-bromoimidazo[1,2-a]pyridines[1]

A mixture of α-bromoketone (0.3 mmol), 2-aminopyridine (0.45 mmol), and TBHP (0.6 mmol, 70% in water) in ethyl acetate (2 mL) is stirred at 90 °C for 3 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature. The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate) to give the corresponding 3-bromoimidazo[1,2-a]pyridine.

Mandatory Visualization

Chemodivergent_Synthesis Chemodivergent Synthesis Pathways Start α-Bromoketone + 2-Aminopyridine Amide_Path N-(pyridin-2-yl)amide Start->Amide_Path C-C Bond Cleavage Imidazo_Path 3-bromoimidazo[1,2-a]pyridine Start->Imidazo_Path Cyclization/Bromination Conditions_Amide I₂, TBHP Toluene, 100 °C Conditions_Amide->Start Conditions_Imidazo TBHP Ethyl Acetate, 90 °C Conditions_Imidazo->Start

Caption: Chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (TBHP, I₂, Starting Materials) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Verify Reaction Conditions (Temperature, Solvent, Time) Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Analyze_Byproducts Analyze Byproducts by TLC/NMR Byproducts_ID Byproducts Identified? Analyze_Byproducts->Byproducts_ID Reagent_OK->Check_Conditions Yes Purify_SM Purify Starting Materials Reagent_OK->Purify_SM No Conditions_OK->Analyze_Byproducts Yes Adjust_Conditions Adjust Temperature/Time Conditions_OK->Adjust_Conditions No Optimize_Separation Optimize Purification Byproducts_ID->Optimize_Separation Yes Consult_Lit Consult Literature for Similar Substrates Byproducts_ID->Consult_Lit No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Analysis of Novel NAMPT Inhibitors Based on the 3-(pyridin-3-yl)prop-2-enamide Scaffold and Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of novel anticancer agents derived from a trans-3-(pyridin-3-yl)acrylamide scaffold with the established nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, FK866. This analysis is based on available preclinical data and aims to inform researchers and drug development professionals on the potential of this new class of compounds.

Introduction to NAMPT Inhibition in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Many cancer cells exhibit an increased reliance on this pathway to meet their high energetic and metabolic demands.[4][5] Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts cellular metabolism, impairs DNA repair mechanisms, and ultimately induces apoptosis in cancer cells.[6][7][8] This dependency makes NAMPT an attractive therapeutic target in oncology.[9][10]

FK866 was the first-in-class NAMPT inhibitor to be extensively studied and entered clinical trials.[1][2] While it demonstrated potent antitumor activity in preclinical models, its clinical development was hampered by dose-limiting toxicities.[11] This has spurred the search for novel NAMPT inhibitors with improved efficacy and safety profiles. One such promising class of compounds is based on the trans-3-(pyridin-3-yl)acrylamide scaffold.

Efficacy Comparison: 3-(pyridin-3-yl)prop-2-enamide Derivatives vs. FK866

Recent research has identified a series of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent NAMPT inhibitors.[12] For the purpose of this comparison, we will focus on the most potent compound from this series, herein referred to as "Compound 23," and compare its in vitro efficacy with the established NAMPT inhibitor, FK866.

In Vitro Efficacy Data

The following table summarizes the available in vitro data for Compound 23 and FK866.

Compound Target Inhibitory Concentration (IC50) Antiproliferative Activity (IC50) Cell Lines
Compound 23 NAMPT5.08 nM[12]0.23 nM - 2.90 nM[12]K562, MCF-7, HUH7, DU145, Hela, H1975[12]
FK866 NAMPT~1 nM[2]Nanomolar rangeVarious, including HepG2, T-ALL cell lines[6][7]

Key Observations:

  • Compound 23 demonstrates potent, single-digit nanomolar inhibitory activity against the NAMPT enzyme.[12]

  • Impressively, Compound 23 exhibits sub-nanomolar to low nanomolar antiproliferative activity across a range of cancer cell lines, including leukemia (K562), breast cancer (MCF-7), liver cancer (HUH7), prostate cancer (DU145), cervical cancer (Hela), and non-small cell lung cancer (H1975).[12]

  • FK866 is also a highly potent inhibitor of NAMPT with an IC50 in the low nanomolar range and has demonstrated broad antiproliferative activity in numerous preclinical studies.[2][6]

While direct, side-by-side comparative studies are not yet available, the data suggests that Compound 23 has a comparable, and in some cell lines, potentially more potent, antiproliferative profile to FK866. Further investigation is warranted to confirm these initial findings and to evaluate the in vivo efficacy and safety profile of this new class of compounds.

Mechanism of Action and Signaling Pathway

Both this compound derivatives and FK866 exert their anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This leads to a cascade of downstream effects:

  • NAD+ Depletion: Inhibition of NAMPT directly leads to a reduction in the intracellular pool of NAD+.[7][8]

  • Metabolic Collapse: As a critical coenzyme in cellular respiration, the depletion of NAD+ disrupts glycolysis and oxidative phosphorylation, leading to a decrease in ATP production.[13]

  • Impaired DNA Repair: NAD+ is a required substrate for poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA damage repair. Reduced NAD+ levels compromise the cell's ability to repair DNA damage, leading to an accumulation of mutations and genomic instability.

  • Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, metabolism, and cell survival. Their inhibition due to NAD+ depletion can contribute to the pro-apoptotic effects of NAMPT inhibitors.[9]

  • Activation of Apoptosis: The culmination of metabolic stress, DNA damage, and altered signaling pathways triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6][8]

Below is a diagram illustrating the central role of NAMPT in the NAD+ salvage pathway and the downstream consequences of its inhibition.

NAMPT_Signaling_Pathway NAMPT Signaling Pathway and Consequences of Inhibition cluster_salvage NAD+ Salvage Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects of NAMPT Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Metabolism Disrupted Cellular Metabolism (ATP↓) NAD->Metabolism supports DNARepair Impaired DNA Repair (PARP Activity↓) NAD->DNARepair supports Sirtuins Sirtuin Inhibition NAD->Sirtuins supports Compound This compound Derivatives Compound->NAMPT FK866 FK866 FK866->NAMPT Apoptosis Apoptosis Metabolism->Apoptosis DNARepair->Apoptosis Sirtuins->Apoptosis

Caption: NAMPT inhibition blocks NAD+ synthesis, leading to apoptosis.

Experimental Protocols

The evaluation of NAMPT inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Methodology: A common method is a coupled-enzyme assay.[14][15]

  • Reaction Setup: Recombinant human NAMPT enzyme is incubated with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of varying concentrations of the test compound.

  • Coupled Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by the enzyme NMNAT.

  • Detection: The newly synthesized NAD+ is then used as a substrate by a dehydrogenase (e.g., alcohol dehydrogenase), which reduces a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is measured, which is proportional to the NAMPT activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability/Antiproliferative Assay

Objective: To assess the effect of the compound on the growth and survival of cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a variety of methods, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

  • Data Analysis: The IC50 value for antiproliferative activity is determined by plotting cell viability against compound concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous) at a predetermined dose and schedule.

  • Efficacy Measurement: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

The following diagram illustrates a general workflow for the preclinical evaluation of a novel NAMPT inhibitor.

Experimental_Workflow Preclinical Evaluation Workflow for NAMPT Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization & Candidate Selection Enzyme_Assay NAMPT Enzyme Inhibition Assay (IC50 determination) Cell_Viability Antiproliferative Assay (IC50 in various cell lines) Enzyme_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (NAD+/ATP levels, Apoptosis) Cell_Viability->Mechanism_Studies PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Mechanism_Studies->PK_PD Xenograft Tumor Xenograft Efficacy Studies PK_PD->Xenograft Toxicity Toxicology Assessment Xenograft->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt

References

A Comparative Guide to the Validation of 3-(pyridin-3-yl)prop-2-enamide as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors demonstrating significant clinical benefit in cancers harboring activating EGFR mutations. This guide provides a framework for the validation of a novel compound, 3-(pyridin-3-yl)prop-2-enamide, as a potential EGFR inhibitor. Due to the absence of publicly available experimental data for this compound, this document outlines a comprehensive validation pathway, comparing its potential performance benchmarks against established first and second-generation EGFR inhibitors: Gefitinib, Erlotinib, and Afatinib. Detailed experimental protocols and data presentation formats are provided to guide researchers in this evaluation.

Introduction to EGFR Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3] The most common activating mutations, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and are associated with sensitivity to EGFR tyrosine kinase inhibitors (TKIs).[3][4][5]

First-generation EGFR TKIs, such as Gefitinib and Erlotinib, are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[6][7] The second-generation inhibitor, Afatinib, irreversibly binds to the kinase domain of EGFR and other ErbB family members, offering a broader and more sustained inhibition.[8][9] However, the efficacy of these inhibitors can be limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[10][11][12]

This guide proposes a validation strategy for the novel compound this compound, outlining the necessary in vitro experiments to characterize its activity and benchmark it against established EGFR inhibitors.

Comparative Inhibitor Performance

A critical step in validating a novel EGFR inhibitor is to compare its potency against known standards. The following table summarizes the reported 50% inhibitory concentrations (IC50) of Gefitinib, Erlotinib, and Afatinib against wild-type EGFR and common mutant forms. The data for this compound is presented as "To Be Determined" (TBD), representing the experimental goals of the proposed validation.

CompoundWild-Type EGFR IC50 (nM)Exon 19 Deletion IC50 (nM)L858R Mutant IC50 (nM)T790M Mutant IC50 (nM)
Gefitinib ~25-100~5-20~10-50>1000
Erlotinib ~2-60~7~12>1000
Afatinib ~0.5-10~0.2-0.8~0.2-1~10-165
This compound TBDTBDTBDTBD

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are approximate ranges compiled from multiple sources for comparative purposes.

Proposed Experimental Validation Workflow

The following diagram illustrates the proposed workflow for the comprehensive in vitro validation of a novel EGFR inhibitor like this compound.

Experimental Workflow cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Pathway Analysis Compound Synthesis Compound Synthesis EGFR Kinase Assay EGFR Kinase Assay (Wild-Type & Mutants) Compound Synthesis->EGFR Kinase Assay Determine IC50 & Ki Determine IC50 & Ki EGFR Kinase Assay->Determine IC50 & Ki Cell Viability Assay Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Determine IC50 & Ki->Cell Viability Assay Determine GI50 Determine GI50 Cell Viability Assay->Determine GI50 Western Blotting Western Blotting (p-EGFR, p-Akt, p-ERK) Determine GI50->Western Blotting Confirm Target Engagement Confirm Target Engagement Western Blotting->Confirm Target Engagement

Caption: Proposed experimental workflow for the validation of a novel EGFR inhibitor.

Detailed Experimental Protocols

EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of wild-type and mutant EGFR.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer consisting of 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

    • Prepare stock solutions of recombinant human EGFR (wild-type, L858R, Exon 19 del, T790M) in the kinase reaction buffer.

    • Prepare a stock solution of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.

    • Serially dilute this compound and control inhibitors (Gefitinib, Erlotinib, Afatinib) in 50% DMSO.

  • Assay Procedure:

    • In a 384-well plate, pre-incubate 5 µL of each EGFR enzyme with 0.5 µL of the serially diluted compounds or DMSO control for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of a mixture of the peptide substrate and ATP.

    • Monitor the reaction kinetics by measuring the signal (e.g., fluorescence or luminescence, depending on the assay kit) at regular intervals for 30-120 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines with different EGFR statuses.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A431 for EGFR wild-type, HCC827 for Exon 19 del, H1975 for L858R/T790M) in appropriate media.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and control inhibitors for 72 hours.

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2][8][11]

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the drug concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for EGFR Pathway Modulation

Objective: To confirm that this compound inhibits the EGFR signaling pathway in intact cells.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells as described for the MTT assay and starve them of serum for 24 hours.

    • Pre-treat the cells with the test compound or controls at a concentration around their GI50 for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting Procedure:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the levels of phosphorylated proteins in treated cells to the EGF-stimulated control to assess the degree of pathway inhibition.

EGFR Signaling Pathway

The following diagram illustrates the major downstream signaling cascades activated by EGFR, which are the targets for inhibition.

EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., this compound) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Logical Framework for Comparative Validation

This diagram outlines the logical approach to comparing the novel compound against established inhibitors.

Comparative Validation Framework cluster_inhibitors Reference Compounds cluster_assays Evaluation Metrics NovelCompound This compound KinaseAssay Biochemical Potency (IC50) NovelCompound->KinaseAssay Evaluate CellAssay Cellular Efficacy (GI50) NovelCompound->CellAssay Evaluate PathwayAssay Mechanism of Action (p-EGFR Inhibition) NovelCompound->PathwayAssay Evaluate Gefitinib Gefitinib Gefitinib->KinaseAssay Benchmark Gefitinib->CellAssay Benchmark Gefitinib->PathwayAssay Benchmark Erlotinib Erlotinib Erlotinib->KinaseAssay Benchmark Erlotinib->CellAssay Benchmark Erlotinib->PathwayAssay Benchmark Afatinib Afatinib Afatinib->KinaseAssay Benchmark Afatinib->CellAssay Benchmark Afatinib->PathwayAssay Benchmark

Caption: Logical framework for the comparative validation of a new EGFR inhibitor.

Conclusion

The validation of this compound as a potential EGFR inhibitor requires a systematic and comparative approach. By following the experimental protocols outlined in this guide and benchmarking the results against established inhibitors like Gefitinib, Erlotinib, and Afatinib, researchers can robustly characterize its biochemical potency, cellular efficacy, and mechanism of action. This structured validation pathway will provide the necessary data to determine its potential as a novel therapeutic agent for EGFR-driven cancers.

References

Navigating In Vivo Efficacy: A Comparative Look at Nicotinamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data on 3-(pyridin-3-yl)prop-2-enamide necessitates a shift in focus to the structurally related and extensively studied compound, Nicotinamide, to provide a comprehensive comparison guide for researchers in drug development.

Initial searches for in vivo efficacy data on this compound did not yield any published studies. This suggests that the compound may be novel or not yet extensively tested in animal models. However, to fulfill the need for comparative preclinical data, this guide focuses on Nicotinamide (NAM), a well-researched amide form of niacin (Vitamin B3) that shares the pyridin-3-yl amide functional group. Nicotinamide has been investigated in a variety of animal models for conditions including cancer, neurodegenerative disease, and diabetes. This guide will objectively compare the performance of Nicotinamide across these models, providing supporting experimental data, detailed protocols, and visualizations of relevant biological pathways.

Comparative Efficacy of Nicotinamide in Animal Models

The in vivo efficacy of Nicotinamide has been demonstrated across multiple disease models, showcasing its potential as a therapeutic agent. The following tables summarize the quantitative data from key studies, offering a clear comparison of its effects.

Cancer Model Animal Model Dosage & Administration Key Outcomes
MelanomaC57BL/6 mice with B16-F10 melanoma cellsNot specified in snippetsSignificant delay in tumor growth (p ≤ 0.0005); Improved survival of melanoma-bearing mice (p ≤ 0.0001); 3-fold increase in Interferon-gamma (IFN-γ) producing cells (p ≤ 0.05)[1]
Neurodegenerative Disease Model Animal Model Dosage & Administration Key Outcomes
Huntington's DiseaseMale Wistar albino rats (3-nitropropionic acid-induced)100, 300, and 500 mg/kg, intraperitoneally (i.p.) for 8 daysImproved motor function; Decreased oxidative stress markers (malondialdehyde, nitrites); Increased antioxidant enzyme (glutathione) levels; Decreased lactate dehydrogenase; Prevented neuronal death in the striatal region[2]
Metabolic Disease Model Animal Model Dosage & Administration Key Outcomes
General Metabolic EffectsMale rats on a 12% casein diet without choline6, 20, or 60 mg/100 g body weight, i.p. daily for 2 or 5 weeksLower weight gain and food intake; Increased urinary excretion of N1-methylnicotinamide; Liver and kidney hypertrophy; Increased total liver lipid content; Decreased plasma and liver choline levels[3]
Streptozotocin-Induced DiabetesAnimal models (species not specified)Not specified in snippetsPartial protection against streptozotocin-induced destruction of pancreatic β-cells[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Melanoma Mouse Model:

  • Animal: 8-week-old C57BL/6 mice.[1]

  • Cell Line: Metastatic melanoma cell line B16-F10.[1]

  • Procedure: B16-F10 cells were expanded and thawed before tumor implantation. Mice were housed under standard conditions. Nicotinamide treatment was administered, and tumor growth and survival were monitored.[1]

  • Endpoint Analysis: Measurement of tumor size, monitoring of survival, and analysis of Interferon-gamma (IFN-γ) producing cells. Plasma levels of various cytokines, chemokines, and growth factors were also measured.[1]

Huntington's Disease Rat Model:

  • Animal: Male Wistar albino rats.[2]

  • Induction of Disease: Intraperitoneal injection of 3-nitropropionic acid (3-NP) at 20 mg/kg for 4 days.[2]

  • Treatment Groups:

    • Vehicle-treated control

    • 3-NP (20 mg/kg, i.p. for 4 days)

    • Nicotinamide (500 mg/kg, i.p.)

    • 3-NP + Nicotinamide (100, 300, or 500 mg/kg, i.p. for 8 days)[2]

  • Behavioral and Biochemical Analysis: Motor function was assessed using locomotor activity tests, movement analysis, and limb withdrawal tests. Following euthanasia, biochemical (oxidative stress markers, antioxidant enzymes, lactate dehydrogenase) and histopathological analyses were performed.[2]

Metabolic Effects Study in Rats:

  • Animal: Male rats.[3]

  • Diet: 12% casein diet without choline.[3]

  • Treatment Groups:

    • Saline (control)

    • Nicotinamide (6, 20, or 60 mg/100 g body weight, i.p. daily for 2 or 5 weeks)[3]

  • Endpoint Analysis: Monitoring of weight gain, food intake, and urinary excretion of metabolites (N1-methylnicotinamide, N1-methyl-2-pyridone-5-carboxamide). Analysis of liver and kidney size, total liver lipid content, and plasma and liver choline levels.[3]

Signaling Pathways and Mechanisms of Action

Nicotinamide exerts its effects through various biological pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms identified in the cited studies.

G cluster_0 Nicotinamide in Huntington's Disease Model NAM Nicotinamide OxidativeStress Oxidative Stress (Malondialdehyde, Nitrites) NAM->OxidativeStress Decreases AntioxidantEnzymes Antioxidant Enzymes (Glutathione) NAM->AntioxidantEnzymes Increases NeuronalDeath Neuronal Death in Striatum NAM->NeuronalDeath Prevents MotorFunction Improved Motor Function NAM->MotorFunction Improves OxidativeStress->NeuronalDeath NeuronalDeath->MotorFunction Leads to impairment of

Caption: Nicotinamide's neuroprotective mechanism in a Huntington's disease model.

G cluster_1 Nicotinamide in Melanoma Model NAM Nicotinamide TumorGrowth Tumor Growth NAM->TumorGrowth Delays Survival Mouse Survival NAM->Survival Improves IFNy IFN-γ Producing Cells NAM->IFNy Increases ImmuneResponse Enhanced Anti-Tumor Immune Response IFNy->ImmuneResponse ImmuneResponse->TumorGrowth Inhibits

Caption: Anti-tumor effects of Nicotinamide in a melanoma mouse model.

References

Navigating the Structure-Activity Landscape of Pyridine-Based Acrylamides as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of (E)-3-[3-(pyridin-3/4-yl)-1-(phenyl/sulfonylmethylphenyl)-1H-pyrazol-4-yl]acrylamide derivatives reveals key structural determinants for potent and selective inhibition of cyclooxygenase (COX) enzymes and platelet aggregation. This guide provides a comprehensive overview of their structure-activity relationships, supported by experimental data, to inform future drug discovery and development efforts in this chemical space.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When incorporated into an acrylamide framework, it gives rise to compounds with a diverse range of biological activities. This guide focuses on a series of (E)-3-[3-(pyridin-3/4-yl)-1-(phenyl/sulfonylmethylphenyl)-1H-pyrazol-4-yl]acrylamide derivatives, exploring how modifications to this complex scaffold influence their inhibitory potency against COX-1 and COX-2 enzymes, as well as their antiplatelet effects.

Comparative Analysis of Biological Activity

The biological evaluation of these pyridine-based acrylamide derivatives has identified several compounds with significant dual inhibitory activity against COX-2 and platelet aggregation. The structure-activity relationship (SAR) highlights the critical role of the substituent at the 1-position of the pyrazole ring and the nature of the amide substituent.

Cyclooxygenase (COX) Inhibition

A key finding is that derivatives featuring a sulfonylmethylphenyl ring at the 1-position of the pyrazole generally exhibit superior COX inhibitory activity compared to their counterparts with an unsubstituted phenyl ring. Furthermore, the nature of the amine in the amide moiety significantly modulates potency and selectivity.

CompoundR1R2COX-1 Inhibition (%)COX-2 Inhibition (%)
5n H4-pyridylmethyl4568
5p H2-(4-methylpiperazin-1-yl)ethyl4872
5s H2-(4-morpholinyl)ethyl5275
10d SO2Me4-fluorobenzyl5580
10g SO2Me2-pyridylmethyl6085
10i SO2Me2-(4-methylpiperazin-1-yl)ethyl6590

Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected (E)-3-[3-(pyridin-3-yl)-1-(phenyl/sulfonylmethylphenyl)-1H-pyrazol-4-yl]acrylamide derivatives at 100 µM.

Antiplatelet Activity

A similar trend was observed in the antiplatelet activity assays. The presence of the sulfonylmethylphenyl group at the R1 position was found to be crucial for potent inhibition of arachidonic acid (AA)-induced platelet aggregation. Several compounds from this series demonstrated inhibitory effects comparable to or exceeding that of aspirin.

CompoundR1R2AA-induced Platelet Aggregation Inhibition (%)IC50 (µM)
5j H2-pyridylmethyl8215.2
5n H4-pyridylmethyl8910.5
5p H2-(4-methylpiperazin-1-yl)ethyl909.8
5s H2-(4-morpholinyl)ethyl1005.1
Aspirin --1002.5

Table 2: Inhibition of arachidonic acid (AA)-induced platelet aggregation by selected (E)-3-[3-(pyridin-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a fluorometric inhibitor screening assay kit.[1] The assay measures the peroxidase activity of COX, which is the second step in the formation of prostaglandins.

  • Reagent Preparation : All reagents were prepared according to the manufacturer's instructions. Test compounds were dissolved in DMSO to the desired concentrations.

  • Enzyme Incubation : Ovine COX-1 or COX-2 enzyme was incubated with the test compound or vehicle (DMSO) in the provided reaction buffer.

  • Reaction Initiation : The reaction was initiated by the addition of arachidonic acid, the substrate for COX.

  • Fluorometric Detection : The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, was detected by a fluorometric probe. The fluorescence intensity was measured using a microplate reader at an excitation/emission wavelength of 535/587 nm.

  • Data Analysis : The percentage of inhibition was calculated by comparing the fluorescence intensity of the wells containing the test compounds to the vehicle control wells.

Platelet Aggregation Assay

The antiplatelet activity of the synthesized compounds was evaluated by measuring their ability to inhibit arachidonic acid (AA)-induced platelet aggregation in human platelet-rich plasma (PRP).[2][3][4][5]

  • PRP Preparation : Whole blood was collected from healthy volunteers into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) was obtained by centrifuging the blood at 200 x g for 10 minutes. Platelet-poor plasma (PPP) was prepared by further centrifuging the remaining blood at 2000 x g for 15 minutes.

  • Platelet Count Adjustment : The platelet count in the PRP was adjusted to approximately 3.0 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement : PRP was pre-incubated with the test compound or vehicle (DMSO) for 5 minutes at 37°C in an aggregometer cuvette with constant stirring.

  • Induction of Aggregation : Platelet aggregation was induced by the addition of arachidonic acid (100 µM).

  • Data Recording : The change in light transmittance through the PRP suspension was recorded for 5 minutes. The percentage of inhibition was calculated by comparing the maximum aggregation in the presence of the test compound to that of the vehicle control.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general signaling pathway affected by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cox_assay COX Inhibition Assay purification->cox_assay Test Compounds platelet_assay Platelet Aggregation Assay purification->platelet_assay Test Compounds sar_analysis SAR Analysis cox_assay->sar_analysis platelet_assay->sar_analysis conclusion conclusion sar_analysis->conclusion Identify Lead Compounds

Caption: Experimental workflow for the synthesis and biological evaluation of pyridine-based acrylamide derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation Inflammation & Platelet Aggregation prostanoids->inflammation inhibitor Pyridine-based Acrylamide Derivatives inhibitor->cox Inhibition

Caption: Simplified signaling pathway of prostanoid synthesis and its inhibition by the described derivatives.

References

A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed experimental data on the cross-reactivity and off-target effects of the specific compound 3-(pyridin-3-yl)prop-2-enamide is not available in the public domain. This guide will, therefore, outline the established methodologies and data presentation standards for such an analysis. To illustrate these principles, we will use (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (commonly known as 3PO) , a structurally related small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), as a case study. The quantitative data presented for 3PO is illustrative and designed to reflect typical results from the described experimental procedures.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of small molecule inhibitors.

Introduction to Cross-Reactivity and Off-Target Effects

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target. Off-target effects, which arise from the interaction of the drug with unintended proteins or pathways, can lead to adverse effects or unexpected toxicities, and are a significant cause of drug attrition during development. Cross-reactivity, a common source of off-target effects, occurs when a compound binds to proteins other than its primary target, often due to structural similarities in the binding sites of these proteins.

A thorough assessment of a compound's selectivity profile is therefore a critical step in the drug discovery process. This guide provides an overview of the key experimental approaches to characterize the cross-reactivity and off-target effects of a small molecule, using the PFKFB3 inhibitor, 3PO, as an illustrative example.

Quantitative Assessment of Selectivity

Quantitative data from various assays are essential for comparing the potency of a compound against its intended target versus potential off-targets. This data is typically presented in tabular format for clarity and ease of comparison.

Illustrative Kinase Selectivity Profile for 3PO

Kinase inhibitors are frequently screened against a panel of known kinases to determine their selectivity. The following table presents a hypothetical kinase selectivity profile for 3PO, the inhibitor of PFKFB3.[1][2] Data is often represented as the percentage of inhibition at a given concentration or as IC50/Ki values.

Kinase TargetFamily% Inhibition at 10 µMIC50 (µM)Primary Target/Off-Target
PFKFB3 PFKFB95%25Primary Target
PFKFB1PFKFB45%> 100Off-Target
PFKFB2PFKFB60%85Off-Target
PFKFB4PFKFB55%92Off-Target
CDK2CMGC15%> 200Off-Target
GSK3βCMGC10%> 200Off-Target
ROCK1AGC25%150Off-Target
PKAAGC5%> 200Off-Target
MEK1STE8%> 200Off-Target
ERK2CMGC12%> 200Off-Target

Note: This data is illustrative. Interestingly, some reports indicate that 3PO may not directly inhibit PFKFB3 in certain kinase assays, suggesting its mechanism of action could be more complex.[2]

Comparison with an Alternative PFKFB3 Inhibitor (Illustrative)

To provide context, the selectivity of 3PO can be compared to other known inhibitors of the same target. The table below shows a hypothetical comparison with a fictional alternative, "Compound X".

CompoundPrimary TargetIC50 for PFKFB3 (µM)Key Off-TargetIC50 for Off-Target (µM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
3PO PFKFB325PFKFB2853.4
Compound XPFKFB30.5ROCK11020

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments used to assess cross-reactivity and off-target effects.

Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • A panel of purified, active kinases is assembled.

  • The test compound (e.g., 3PO) is serially diluted in DMSO and then added to the kinase reaction buffer.

  • The kinase, a specific peptide substrate, and [γ-³³P]ATP are added to initiate the reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or by capturing the substrate on a filter membrane followed by autoradiography.

  • The percentage of inhibition is calculated relative to a DMSO control.

  • For hits, IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Aliquot the cell lysate and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Affinity Chromatography followed by Mass Spectrometry

Objective: To identify the direct binding partners of a compound from a complex proteome.

Methodology:

  • The small molecule of interest is immobilized on a solid support (e.g., agarose beads) via a linker.

  • A cell lysate is prepared and incubated with the immobilized compound to allow for binding.

  • The beads are washed extensively to remove non-specific binders.

  • The specifically bound proteins are eluted from the beads.

  • The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

  • The identified proteins are potential targets or off-targets of the compound.

Visualizations

Diagrams are powerful tools for representing complex biological pathways and experimental workflows.

PFKFB3 Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in glycolysis and its connection to other key cellular pathways.[3][4][5]

PFKFB3_Signaling_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-BP PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-BP PFKFB3->F26BP F26BP->PFK1 HIF1a HIF-1α HIF1a->PFKFB3 Upregulates Hypoxia Hypoxia Hypoxia->HIF1a ThreePO 3PO ThreePO->PFKFB3

PFKFB3 pathway and the inhibitory action of 3PO.
Experimental Workflow for Off-Target Identification

This diagram outlines a typical workflow for identifying the off-targets of a small molecule inhibitor.

Off_Target_Workflow start Start: Small Molecule Inhibitor kinome Kinome-wide Profiling start->kinome affinity Affinity Chromatography-MS start->affinity cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa hits Identify Potential Off-Targets kinome->hits affinity->hits cetsa->hits validation Cell-based Validation Assays (e.g., signaling, proliferation) hits->validation conclusion Confirmed Off-Target Profile validation->conclusion

Workflow for identifying small molecule off-targets.

Conclusion

The comprehensive evaluation of a small molecule's selectivity is paramount for its successful development as a therapeutic agent. While no specific data is currently available for this compound, the methodologies and illustrative data for the related compound 3PO presented in this guide provide a framework for such an investigation. A multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement and proteomic-based methods, is essential for building a complete picture of a compound's cross-reactivity and potential off-target effects. This knowledge allows for a more informed assessment of a drug candidate's potential for both efficacy and toxicity.

References

validating the antibacterial spectrum of 3-(pyridin-3-yl)prop-2-enamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 3-(pyridin-3-yl)prop-2-enamide derivatives against established antibiotics, ampicillin and ciprofloxacin. The data presented is intended to inform researchers and drug development professionals on the potential of this class of compounds as novel antibacterial agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited experiments are provided.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound derivatives and the comparator antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are presented in the tables below.

Table 1: Antibacterial Activity of 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives (µg/mL)

Compound/Bacterial StrainS. aureus (ATCC 25923)S. pneumoniae (ATCC 49619)E. faecalis (ATCC 29212)B. subtilis (ATCC 6633)S. xylosus (ATCC 35924)
Compound 9g 32-64>256>256>256>256
Compound 21b 42844
Compound 21d 21422
Compound 21e 42844
Compound 21f 21422
Linezolid (Standard) 21211

Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the target compound class. The study indicated that these compounds demonstrated notable activity against Gram-positive bacteria.[1]

Table 2: Antibacterial Activity of Comparator Antibiotics (µg/mL)

Antibiotic/Bacterial StrainEscherichia coliStaphylococcus aureusPseudomonas aeruginosaBacillus subtilis
Ampicillin 40.6-1--
Ciprofloxacin 0.013-0.080.60.15-

Note: A hyphen (-) indicates that specific data for that antibiotic-bacterium combination was not found in the referenced sources. MIC values can vary between different strains of the same bacterial species.[2][3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the effectiveness of antimicrobial agents. The data presented in this guide was obtained using the broth microdilution method, a widely accepted and standardized procedure.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium.
  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound derivative) or comparator antibiotic of known concentration.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies from the fresh bacterial culture to a tube of sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense a specific volume of broth medium into all wells of the microtiter plate, except for the first column.
  • Add a double-strength concentration of the antimicrobial agent to the first column of wells.
  • Perform a two-fold serial dilution by transferring a specific volume of the antimicrobial solution from the first column to the second, mixing well, and continuing this process across the plate to create a range of decreasing concentrations.

4. Inoculation of Microtiter Plate:

  • Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

5. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth, which is indicated by turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35-37°C for 16-20 hours C->D E Read and Record MIC Value D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action for Pyridine-Containing Antibacterials

The precise mechanism of action for this compound derivatives is still under investigation. However, based on the broader class of pyridine-containing antibacterial agents, a potential mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies on some pyridine derivatives have suggested interactions with key enzymes involved in bacterial survival and replication.

Mechanism_of_Action cluster_drug Antibacterial Agent cluster_target Bacterial Cell cluster_effect Outcome Drug This compound Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Topoisomerase) Drug->Enzyme Binding Inhibition Inhibition of Enzyme Function Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: A generalized proposed mechanism of action for pyridine-containing antibacterial agents.

References

Head-to-Head Comparison: 3-(Pyridin-3-yl)prop-2-enamide and its Analogues as BCR-ABL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Acrylamide Analogues

This guide provides a detailed comparative analysis of a series of 3-(pyridin-3-yl)prop-2-enamide analogues designed as inhibitors of the BCR-ABL kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). The data presented is derived from a study by Wang et al. (2012), which explored the synthesis and biological activity of these compounds. This guide is intended to assist researchers in understanding the structure-activity relationships (SAR) of this chemical series and to provide detailed experimental context for the presented data.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of this compound analogues against the BCR-ABL kinase and their anti-proliferative effects on the K562 human leukemia cell line, which is positive for the BCR-ABL fusion protein.[1][2] The core structure of the evaluated compounds is a 3-(pyridin-3-yl)acrylamide moiety, with variations in the substituent on the amide nitrogen.

Compound IDR Group (Substituent on Amide Nitrogen)BCR-ABL Kinase IC50 (nM)[1][2]K562 Cell Proliferation IC50 (nM)[1][2]
Imatinib (Reference Drug)217.3389.2
13a 3-Trifluoromethylphenyl28.945.7
13b 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl>1000>1000
13c 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl35.452.1
13d 3-tert-Butyl-1-(p-tolyl)-1H-pyrazol-5-yl42.868.3
13e 4-(Trifluoromethyl)phenyl25.138.9
13f 3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl20.632.3
13g 4-(4-Methylpiperazin-1-yl)phenyl158.6210.4
13h 4-((4-Methylpiperazin-1-yl)methyl)phenyl98.7156.2

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

Structure-Activity Relationship (SAR) Insights

The data reveals that the nature of the substituent on the amide nitrogen plays a crucial role in the biological activity of these compounds. Notably, analogues with a trifluoromethyl group on the phenyl ring (compounds 13a , 13e , and 13f ) exhibited potent BCR-ABL kinase inhibition and anti-proliferative activity, with IC50 values significantly lower than the reference drug, Imatinib.[1][2] Compound 13f , which combines the trifluoromethyl group with a 4-methylpiperazin-1-yl)methyl substituent, emerged as the most potent analogue in this series.[1][2]

Experimental Protocols

BCR-ABL Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the BCR-ABL kinase.

Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the BCR-ABL kinase. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phosphorylation-specific antibody.

General Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, and DTT.

    • Recombinant BCR-ABL kinase.

    • Biotinylated peptide substrate (e.g., Abltide).

    • ATP solution.

    • Test compounds dissolved in DMSO at various concentrations.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the BCR-ABL kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).

    • Incubate and wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated antibody).

    • Incubate and wash the plate.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance) using a plate reader.

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

K562 Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on the K562 leukemia cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

General Protocol:

  • Cell Culture:

    • Culture K562 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the K562 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well).

    • Allow the cells to attach and grow for 24 hours.

    • Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. The diagram below illustrates the key pathways activated by BCR-ABL. Inhibition of BCR-ABL kinase activity by the this compound analogues is expected to block these downstream signals, leading to apoptosis of the cancer cells.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Inhibitor This compound Analogues Inhibitor->BCR_ABL

Caption: The BCR-ABL signaling pathway and the point of inhibition.

References

Comparative Docking Analysis of 3-(Pyridin-3-yl)prop-2-enamide and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the molecular docking analyses of 3-(pyridin-3-yl)prop-2-enamide and its related derivatives. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the binding affinities and potential inhibitory activities of these compounds against various biological targets. The data presented is compiled from several studies to facilitate a comparative understanding of their therapeutic potential.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from molecular docking studies of various pyridine derivatives, including those with the pyridin-3-yl moiety, against different protein targets. This allows for a comparative assessment of their binding affinities.

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)Reference
Pyridine Derivative 5c (para-fluorobenzyl substituent)Acetylcholinesterase (AChE)Not specifiedNot specified[1]
Alogliptin (a 3PP derivative)SARS-CoV-2 3CLpro-4.6 ± 0.14 to -7.0 ± 0.19Not specified[2]
CiticolineSARS-CoV-2 3CLpro-25.53 (Free Binding Energy)Not specified[2]
Uridine triacetateSARS-CoV-2 3CLpro-7.07 (Free Binding Energy)Not specified[2]
Pyridin-3-yl pyrimidine A2Bcr-AblNot specifiedNot specified[3]
Pyridin-3-yl pyrimidine A8Bcr-AblNot specifiedNot specified[3]
Pyridin-3-yl pyrimidine A9Bcr-AblNot specifiedNot specified[3]
Pyridin-2-yl urea inhibitor 2ASK1 KinaseNot specified (IC50 = 1.55 ± 0.27 nM)Not specified[4]
Pyridopyrimidine derivative 7cSARS-CoV-2 Main Protease (Mpro)-7.5 (Free Binding Energy for ref)Not specified[5]
Pyridopyrimidine derivative 7dSARS-CoV-2 Main Protease (Mpro)Not specifiedNot specified[5]
Pyridopyrimidine derivative 7eSARS-CoV-2 Main Protease (Mpro)Not specifiedNot specified[5]
Thiazolo[3,2-a] pyridine-6,8-dicarbonitrile 4eα-amylase-7.43Not specified[6]
2-azetidinone derivative 6eMycobacterial InhA enzymeNot specifiedNot specified[7]
N-(pyridin-3-yl)pyrimidin-4-amine 7lCDK2/cyclin A2Not specified (IC50 = 64.42 nM)Not specified[8]

Experimental Protocols

The methodologies for the key experiments cited in the comparative data are detailed below to ensure reproducibility and provide a clear understanding of the experimental setup.

Molecular Docking Protocol for Cholinesterase Inhibitors [1]

  • Software: Autodock Vina 4.2

  • Algorithm: Lamarckian genetic algorithm (LGA) with 120 runs.

  • Receptor Preparation: The crystal structure of the Acetylcholinesterase (AChE) enzyme complexed with donepezil (PDB Code: 1EVE) was obtained from the Protein Data Bank. All unbound molecules were removed from the PDB file.

  • Ligand Preparation: The 3D structures of the pyridine derivatives were sketched and optimized using Marvine Sketch 15.8.

  • Grid Box: The grid box parameters were not specified in the abstract.

  • Analysis: Binding energy (Kcal/mol) and inhibition constant (μM) were evaluated to compare the inhibitory activity.

Molecular Docking Protocol for SARS-CoV-2 3CLpro Inhibitors [2]

  • Software: AutoDock Vina implemented with UCSF Chimera.

  • Docking Type: Blind molecular docking.

  • Grid Box: A grid box of (-15 × -25 × 15) Å, centered at (35, 65, 65) Å was used.

  • Analysis: The predicted affinity values were observed using the View Dock tool in UCSF Chimera. Visualization of ligand-protein interactions was also performed using UCSF Chimera.

Molecular Docking Protocol for α-amylase Inhibitors [6]

  • Receptor Preparation: The crystal structure of α-amylase (PDB code: 4W93) was used.

  • Validation: The docking procedure was validated by re-docking the co-crystal ligand into the active site. An RMSD value below 2 Å was considered reliable.

  • Analysis: The binding affinities and binding scores of the thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives were evaluated.

Visualizations

Experimental Workflow: Comparative Docking Analysis

The following diagram illustrates the typical workflow for a comparative molecular docking analysis.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB) PDB_prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand Structure Preparation Ligand_prep Ligand Optimization (Energy minimization) Ligand->Ligand_prep Grid Grid Box Generation PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Docking Grid->Docking Scoring Scoring & Ranking (Binding affinity, Ki) Docking->Scoring Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Comparison Comparative Analysis of Derivatives Interaction->Comparison

Caption: A flowchart of the comparative molecular docking analysis process.

Signaling Pathway: Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

Several pyridine derivatives have been investigated as inhibitors of kinases involved in critical signaling pathways. The diagram below shows a simplified representation of the ASK1-p38 MAPK signaling pathway, a target for some pyridin-2-yl urea inhibitors.[4]

G Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates Apoptosis_Inflammation Apoptosis & Inflammation Transcription_Factors->Apoptosis_Inflammation leads to Inhibitor Pyridin-2-yl urea Inhibitor Inhibitor->ASK1 inhibits

Caption: The ASK1-p38 MAPK signaling pathway and the inhibitory action of certain pyridine derivatives.

References

A Researcher's Guide to the Validation of In Vitro Findings in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The translation of promising in vitro discoveries into effective clinical therapies is a cornerstone of drug development. However, a significant gap often exists between results observed in a controlled laboratory setting and the complex biological environment of a living organism.[1] This guide provides a comprehensive comparison of strategies and models for validating in vitro findings in preclinical animal studies, ensuring that only the most promising candidates proceed to human trials.[2] Preclinical animal testing is a critical step to evaluate the safety, toxicity, and efficacy of new drugs or medical devices before they are tested in humans.[3]

The Crucial Role of In Vitro to In Vivo Extrapolation (IVIVE)

In vitro to in vivo extrapolation (IVIVE) is a methodology used to predict in vivo outcomes from in vitro data.[4] This process is essential for prioritizing new chemical entities, guiding study design, and reducing the reliance on extensive animal testing.[4] A robust IVIVE workflow integrates data from in vitro assays with pharmacokinetic (PK) models to forecast the in vivo doses required to achieve a bioactive concentration in the target tissue.[4][5] This approach not only accelerates timelines but also provides a clearer understanding of a compound's potential efficacy and safety profile before committing to costly and lengthy animal trials.[6]

Experimental Workflow: From Cell Culture to Animal Model

The validation process follows a systematic progression from initial in vitro screening to targeted in vivo studies. This workflow ensures that decisions are data-driven and that animal studies are well-informed by preliminary findings.[6][7] The translatability of preclinical biomarkers is strengthened when they are tested and validated in a wide range of well-characterized in vitro and in vivo models designed to reflect the diversity of patient populations.[6]

G General Workflow for In Vitro to In Vivo Validation cluster_in_vitro In Vitro Phase cluster_translation Translational Phase cluster_in_vivo In Vivo Validation A Target Identification & Assay Development B High-Throughput Screening (HTS) A->B C Lead Compound Identification B->C D In Vitro Efficacy & Toxicity Profiling C->D E Pharmacokinetic (PK) Modeling & IVIVE D->E Data Input F Animal Model Selection E->F G Pharmacodynamic (PD) & Efficacy Studies F->G Model Implementation H Toxicology & Safety Studies G->H I Biomarker Validation G->I I->C Feedback Loop

Caption: A typical workflow from initial in vitro screening to preclinical in vivo validation.

Comparison of Common Preclinical Animal Models

The choice of animal model is paramount for the successful validation of in vitro results. The ideal model should mimic the human condition in terms of physiology, metabolism, and disease pathology.[8] While rodent models are widely used, other species may be necessary for more complex studies.[3]

Model TypeKey AdvantagesKey DisadvantagesCommon Applications
Mice (Mus musculus) Low cost, short lifespan, ease of genetic manipulation, well-characterized physiology.[9]High metabolic rate, may not fully recapitulate human diseases, poor correlation in some cellular responses.[10]Oncology, immunology, genetic disorders, initial toxicity screening.[3]
Rats (Rattus norvegicus) Larger size than mice (better for surgical procedures), more similar to humans in some physiological aspects.[9]Less availability of transgenic models compared to mice, higher housing costs.Toxicology, cardiovascular studies, neurobiology, diabetes research.[11]
Rabbits (Oryctolagus cuniculus) Larger size, useful for antibody production and ophthalmology studies.[9]More expensive to house and maintain, specific dietary needs.Vaccine development, toxicology (dermal/ocular), atherosclerosis research.[2]
Non-Human Primates (NHPs) Highest physiological and genetic similarity to humans.[8]Significant ethical concerns, very high cost, complex housing and handling requirements.[12]Vaccine testing, complex neurological diseases, late-stage safety studies.
Zebrafish (Danio rerio) High-throughput screening capabilities, rapid development, transparent embryos for easy visualization.As a vertebrate, physiology differs significantly from mammals.Developmental biology, toxicology, early-stage drug screening.

Signaling Pathway Validation: The PI3K/AKT/mTOR Pathway

Validating that a compound modulates a specific signaling pathway in vivo as it does in vitro is a critical step. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and other diseases, making it a common target for therapeutic intervention.[13]

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Unveiling the Cytotoxic Potential of Novel N-Pyridinyl Acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the diverse scaffolds explored, N-pyridinyl acetamide derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of novel N-pyridinyl acetamide derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these potential therapeutic agents.

Comparative Cytotoxic Activity

The cytotoxic effects of novel N-pyridinyl acetamide derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through rigorous in vitro assays. The following tables summarize the cytotoxic activity of a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives and compare their performance against established anticancer drugs.

Table 1: Cytotoxic Activity (IC50, µM) of Novel N-Pyridinyl Acetamide Derivatives [1][2]

CompoundR1R2HepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)
5a HMorpholino74.2 ± 6.327.1 ± 2.5
5b HMethoxy>100>100
5c HFluoro65.3 ± 5.825.4 ± 2.1
5d HChloro50.1 ± 4.720.3 ± 1.9
5e HN,N-dimethylamino80.5 ± 7.135.6 ± 3.1
5f 4-methoxyMorpholino55.2 ± 5.121.8 ± 2.0
5g 4-chloroMorpholino30.7 ± 2.912.5 ± 1.1
5h 4-methoxy4-methylpiperazino42.1 ± 3.818.9 ± 1.7
5i 4-chloro4-methylpiperazino22.5 ± 2.18.7 ± 0.8
5j 4-chloro4-(4-methoxybenzyl)piperazino28.2 ± 2.6>100
5k 4-chloro4-(2-methoxyethyl)piperazino15.8 ± 1.46.0 ± 0.5
5l 4-chloro4-(4-methoxybenzyl)piperazin-1-yl22.6 ± 2.11.4 ± 0.1
5m 4-chloro4-(2-hydroxyethyl)piperazino18.3 ± 1.77.2 ± 0.6
5n 4-chloro4-(2-pyridyl)piperazino25.1 ± 2.39.8 ± 0.9
5o 4-chloro4-(2-pyrimidyl)piperazino20.4 ± 1.98.1 ± 0.7
5p 4-chloroAmino45.6 ± 4.215.3 ± 1.4

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Cytotoxic Activity (IC50, µM) with Standard Anticancer Agents

Compound/DrugHepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Compound 5l 22.6 ± 2.1[1][2]1.4 ± 0.1[1][2]---
Sorafenib 10.5 ± 1.1[1]5.2 ± 0.4[1][2]---
Doxorubicin 12.2 ± 1.89[3][4]-->20[3][4]2.92 ± 0.57[3][4]
Cisplatin ~10-30 (varies)[5]--~26[6]~5-20 (varies)[5]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions.[5]

Experimental Protocols

General Synthesis of N-Pyridinyl Acetamide Derivatives

A general synthetic route for the preparation of N-pyridinyl acetamide derivatives involves the condensation of a substituted 2-chloroacetamide with an appropriate aminopyridine. The initial 2-chloro-N-(pyridin-3-yl)acetamide can be synthesized by reacting 3-aminopyridine with chloroacetyl chloride in a suitable solvent. Further modifications can be achieved by nucleophilic substitution of the chlorine atom with various amines or other nucleophiles.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., Sorafenib) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of N-pyridinyl acetamide derivatives are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation and survival. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt tumor blood supply, leading to apoptosis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis NPA N-Pyridinyl Acetamide Derivatives NPA->VEGFR2 Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol NPA N-Pyridinyl Acetamide Derivatives Bax Bax/Bak NPA->Bax Bcl2 Bcl-2 NPA->Bcl2 CytoC Cytochrome c Bax->CytoC release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome ActiveCasp9 Caspase-9 Apoptosome->ActiveCasp9 activation Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Caspase-3 Casp3->ActiveCasp3 activation Apoptosis Apoptosis ActiveCasp3->Apoptosis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials React Condensation Reaction Start->React Purify Purification & Characterization React->Purify Compound N-Pyridinyl Acetamide Derivatives Purify->Compound MTT MTT Cytotoxicity Assay Compound->MTT Pathway Mechanism of Action Studies (e.g., Western Blot for VEGFR-2, Apoptosis Assays) Compound->Pathway CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 Data Data Analysis & Comparison IC50->Data Pathway->Data

References

Comparative Evaluation of 3-(pyridin-3-yl)prop-2-enamide and Alternative NAMPT Inhibitors for Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy and safety profile of 3-(pyridin-3-yl)prop-2-enamide, a foundational scaffold for a class of anticancer agents, against established and experimental alternatives. The focus of this comparison is on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism.

Introduction to this compound and NAMPT Inhibition

This guide will compare the known data on derivatives of this compound with the well-characterized NAMPT inhibitor, FK866, and other next-generation inhibitors.

Comparative Efficacy of NAMPT Inhibitors

The efficacy of NAMPT inhibitors is typically evaluated by their ability to inhibit the enzyme's activity (IC50) and their cytotoxic effects on cancer cell lines.

Compound/DerivativeTargetIC50 (NAMPT Inhibition)Cell LineIC50 (Antiproliferative Activity)Reference
FK866 NAMPT0.3-0.4 nMMultipleNanomolar range[5]
Compound 23 (a derivative of this compound) NAMPT5.08 nMK5620.46 nM[1]
MCF-70.23 nM[1]
HUH70.53 nM[1]
DU1452.90 nM[1]
Hela2.34 nM[1]
H19752.24 nM[1]
STF-118804 NAMPTNot ReportedPancreatic Cancer CellsAdditive effect with chemotherapy[6]
OT-82 NAMPTNot ReportedHematological Malignancies2.89 ± 0.47 nM[3][7]
Non-hematological Tumors13.03 ± 2.94 nM[3][7]
KPT-9274 (Dual NAMPT/PAK4 inhibitor) NAMPT~0.12 µMCaki-10.6 µM[3]
786-O0.57 µM[3]

Long-Term Safety and Tolerability of NAMPT Inhibitors

Long-term safety is a critical consideration for the clinical development of NAMPT inhibitors. Preclinical and early clinical studies of first-generation inhibitors like FK866 have highlighted potential dose-limiting toxicities.

  • Thrombocytopenia: A significant and consistent dose-limiting toxicity observed in clinical trials of NAMPT inhibitors.[7]

  • Gastrointestinal Toxicity: Another common adverse effect noted in preclinical and clinical settings.[6][8]

  • Retinal and Cardiac Toxicities: Observed in preclinical models for some NAMPT inhibitors, though not consistently reported in human trials.[2][7]

Newer generation inhibitors and strategies, such as co-administration with nicotinic acid, are being explored to mitigate these toxicities and improve the therapeutic window.[9] Antibody-drug conjugates of NAMPT inhibitors are also in development to enhance tumor-specific delivery and reduce systemic side effects.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

NAMPT_Pathway cluster_cell Cancer Cell cluster_inhibition Therapeutic Intervention Nicotinamide Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nicotinamide->NAMPT Substrate NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Metabolism Energy Metabolism (e.g., Glycolysis, OXPHOS) NAD->Metabolism DNA_Repair DNA Repair (e.g., PARPs) NAD->DNA_Repair Cell_Death Apoptosis / Cell Death Metabolism->Cell_Death Disruption leads to DNA_Repair->Cell_Death Impairment leads to 3_pyridinyl_prop_2_enamide This compound & Derivatives (e.g., FK866) 3_pyridinyl_prop_2_enamide->NAMPT Inhibition

Caption: NAMPT Inhibition Pathway in Cancer Cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound derivatives) NAMPT_Assay NAMPT Enzymatic Assay (Determine IC50) Compound_Synthesis->NAMPT_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Flow Cytometry) (Determine antiproliferative IC50) Compound_Synthesis->Cytotoxicity_Assay Xenograft_Model Tumor Xenograft Model (e.g., in mice) NAMPT_Assay->Xenograft_Model Promising candidates advance Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Xenograft_Model Promising candidates advance Treatment Treatment with Test Compound Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Toxicity_Assessment Safety/Toxicity Assessment (Weight, Blood Counts, Histopathology) Treatment->Toxicity_Assessment

References

A Comparative Analysis of the Biological Activities of 3-Alkyl Pyridinium Polymeric Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-alkyl pyridinium (3-AP) polymeric analogues, compounds of significant interest due to their broad spectrum of bioactivity. These synthetic analogues mimic naturally occurring 3-AP polymers found in marine sponges of the order Haplosclerida.[1][2] The versatility of their biological effects, which include antimicrobial, cytotoxic, and antifouling properties, is largely influenced by their degree of polymerization and the length of their alkyl chains.[1][3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Comparative Biological Activity Data

The biological activities of 3-alkyl pyridinium polymeric analogues are diverse, with significant variations observed based on their structural characteristics. The following tables summarize the quantitative data from various studies, focusing on antimicrobial, cytotoxic, and hemolytic activities.

Antimicrobial Activity

Synthetic 3-alkyl pyridinium polymers (sAPS) have demonstrated notable antimicrobial properties, with efficacy varying against Gram-positive and Gram-negative bacteria. Generally, their antibacterial activity increases with a greater number of positive charges and longer alkyl chains.[5]

CompoundOrganismMIC (mg/mL)Reference
APS12 (9a) Escherichia coli (Gram -)5[6]
Staphylococcus aureus (Gram +)0.3[6]
APS12-2 (9b) Escherichia coli (Gram -)0.5[6]
Staphylococcus aureus (Gram +)0.1[6]
Natural poly-APS (1) Escherichia coli (Gram -)>10[6]
Staphylococcus aureus (Gram +)0.89[6]

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic effects of 3-AP analogues have been evaluated against various cell lines. These compounds often exhibit moderate cytotoxicity, which is a critical consideration for their potential therapeutic applications.[1]

CompoundCell LineIC50 (µg/mL)Reference
Natural poly-APS (1) HEK 2933.2[6]
Undifferentiated mouse ES cells7.5[6]
APS12 (9a) HEK 2939.5[6]
Undifferentiated mouse ES cells22.5[6]
APS12-2 (9b) HEK 2938[6]
Undifferentiated mouse ES cells26[6]

IC50: Half-maximal inhibitory concentration

Hemolytic Activity

A significant characteristic of many 3-AP polymers is their hemolytic activity, the ability to lyse red blood cells.[7][8] This property is often attributed to their detergent-like structure and is a key factor in assessing their biocompatibility.[8] The spatial relationship between the positive charge and the alkyl tail significantly influences hemolytic potency.[9]

Compound SeriesAlkyl Chain LengthHC50 (µg/mL)Key FindingReference
Series A (Charge and tail on the same center) C41709Lower hemolytic activity[9]
Series B (Charge and tail on separate centers) C40.23Significantly higher hemolytic activity[9]
Series C (Tails on both centers) C40.46High hemolytic activity[9]

HC50: Half-maximal hemolytic concentration

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 3-AP analogues is commonly determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., E. coli, S. aureus) is grown to a specific optical density, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Luria-Bertani) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells (e.g., HEK 293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-AP analogues and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Hemolytic Activity Assay

The hemolytic activity is determined by measuring the release of hemoglobin from red blood cells (RBCs).

  • Preparation of RBC Suspension: Freshly collected blood is centrifuged to pellet the RBCs, which are then washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.

  • Compound Incubation: The RBC suspension is incubated with various concentrations of the 3-AP analogues. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cell debris.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the concentration of the compound that causes 50% hemolysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 3-alkyl pyridinium polymeric analogues.

Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Bromoalcohol Bromoalcohol Protected_Alcohol Protected Alcohol Bromoalcohol->Protected_Alcohol Silyl Protection Pyridyl_Alcohol Pyridyl Alcohol Protected_Alcohol->Pyridyl_Alcohol Coupling with 3-picoline Monomer_Unit Monomer Unit Pyridyl_Alcohol->Monomer_Unit Deprotection & HBr Reflux Microwave_Polymerization Microwave-Assisted Polymerization Monomer_Unit->Microwave_Polymerization Poly_APS_Analogue Poly-Alkylpyridinium Salt (poly-APS) Microwave_Polymerization->Poly_APS_Analogue Time-controlled size Mass_Spectrometry Mass Spectrometry (MALDI-TOF, ESIMS) Poly_APS_Analogue->Mass_Spectrometry

Caption: Synthetic workflow for 3-alkyl pyridinium polymeric analogues.

Biological_Activity_Screening cluster_Antimicrobial Antimicrobial Activity cluster_Cytotoxicity Cytotoxicity cluster_Hemolytic Hemolytic Activity Poly_APS 3-Alkyl Pyridinium Polymeric Analogues Gram_Positive Gram-positive Bacteria (e.g., S. aureus) Poly_APS->Gram_Positive Gram_Negative Gram-negative Bacteria (e.g., E. coli) Poly_APS->Gram_Negative Mammalian_Cells Mammalian Cell Lines (e.g., HEK 293) Poly_APS->Mammalian_Cells RBCs Red Blood Cells Poly_APS->RBCs

Caption: Screening workflow for biological activities of 3-AP analogues.

Mechanism_of_Action Poly_APS Poly-Alkyl Pyridinium Cationic Polymer Membrane_Interaction Electrostatic and Hydrophobic Interaction Poly_APS->Membrane_Interaction AChE_Inhibition Enzyme Inhibition Poly_APS->AChE_Inhibition Cell_Membrane Bacterial or Eukaryotic Cell Membrane Membrane_Interaction->Cell_Membrane Membrane_Disruption Membrane Disruption/ Pore Formation Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis AChE Acetylcholinesterase (AChE) AChE_Inhibition->AChE

Caption: Postulated mechanisms of action for 3-AP polymeric analogues.

References

Safety Operating Guide

Proper Disposal of 3-(Pyridin-3-yl)prop-2-enamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(Pyridin-3-yl)prop-2-enamide (CAS RN: 143685-68-1), also known as N-(3-pyridinyl)acrylamide. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to regulatory compliance.

Safety and Hazard Profile

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Classification Code Description
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Signal Word: Warning

Quantitative Data

A summary of the available quantitative data for this compound is provided below.

Property Value
Melting Point119-122 °C
Molecular Weight148.16 g/mol
Physical FormPowder

Experimental Protocol for Proper Disposal

The primary guideline for the disposal of this compound is the GHS precautionary statement P501: "Dispose of contents/container in accordance with local/regional/national/international regulations."[1][2][3][4][5] This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department and adhering to all applicable laws.

The following is a step-by-step procedure for the proper disposal of this compound:

Step 1: Personal Protective Equipment (PPE)

  • Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused this compound powder and contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name, CAS number, and relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Contaminated Labware:

    • Decontaminate any non-disposable labware (e.g., glassware) that has come into contact with the chemical. Consult your EHS department for approved decontamination procedures.

    • If decontamination is not feasible, dispose of the labware as hazardous waste.

  • Solutions:

    • Do not dispose of solutions containing this compound down the drain.

    • Collect these solutions in a designated, sealed, and labeled hazardous waste container. The label should specify the chemical name, concentration, and any other solvents present.

Step 3: Waste Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Waste Disposal Request

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name, quantity, and hazard information.

Step 5: Documentation

  • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the EHS personnel who collected it. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste: Unused powder, contaminated disposables identify_waste->solid_waste liquid_waste Liquid Waste: Solutions containing the compound identify_waste->liquid_waste contaminated_labware Contaminated Labware: Glassware, etc. identify_waste->contaminated_labware collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous waste container liquid_waste->collect_liquid decontaminate Decontaminate or dispose as hazardous waste contaminated_labware->decontaminate storage Step 3: Store waste in a designated, secure area collect_solid->storage collect_liquid->storage decontaminate->storage ehs_request Step 4: Contact EHS for waste pickup storage->ehs_request documentation Step 5: Document the disposal process ehs_request->documentation end End: Proper Disposal Complete documentation->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(Pyridin-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Pyridin-3-yl)prop-2-enamide (CAS Number: 143685-68-1) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier: this compound is also known as N-(pyridin-3-yl)acrylamide.

Hazard Summary: Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its acrylamide structure, it should be handled with additional caution, as acrylamide itself is considered a probable human carcinogen and can have effects on the nervous system.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are critical to minimize exposure when handling this compound.

Control/PPE Specification Purpose
Engineering Controls Chemical Fume Hood or Exhausted Biological Safety CabinetTo minimize inhalation of dust or aerosols, especially when weighing or transferring the solid compound.[1]
Eye Protection Tight-sealing safety goggles or a face shield.To protect against splashes and dust that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated.[1][2]
Skin and Body Protection A fully buttoned lab coat with sleeves extending to the wrists. Consider Tyvek sleeves or gowns for procedures with a higher risk of exposure.To protect skin from contact with the chemical.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if exposure limits are exceeded or if irritation is experienced, especially in the absence of adequate engineering controls.To prevent respiratory tract irritation from dust or aerosols.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that a designated work area within a chemical fume hood is prepared.[1] All necessary PPE should be donned. An eyewash station and safety shower should be readily accessible.

  • Weighing and Transferring:

    • Handle the solid material carefully to avoid creating dust.

    • Use a chemical fume hood or other ventilated enclosure when weighing the powder.[1]

    • Keep containers of the chemical tightly closed when not in use.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Response:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

This compound and any contaminated materials should be treated as hazardous waste.

  • Waste Collection:

    • Collect waste material, including contaminated gloves, wipes, and containers, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

Logical Workflow for Handling this compound

G prep Preparation - Designate work area in fume hood - Don appropriate PPE - Verify emergency equipment access handling Handling - Weigh and transfer in fume hood - Avoid dust generation - Keep container sealed prep->handling Proceed to handling use In-Experiment Use - Avoid contact with skin and eyes - No eating, drinking, or smoking - Wash hands after use handling->use Begin experiment spill Spill Response - Evacuate if necessary - Carefully sweep solid material - Collect in a sealed container handling->spill If spill occurs use->spill If spill occurs decon Decontamination - Clean work surfaces - Remove and dispose of PPE correctly use->decon Experiment complete spill->decon After cleanup disposal Disposal - Collect all waste in a labeled container - Contact EHS for pickup - Do not discard in regular trash or sink decon->disposal Segregate waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.